2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-9-4-2-8(3-5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRHRWRLBKRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217599 | |
| Record name | 2-[(4-Methoxyphenyl)methyl]-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852639-66-8 | |
| Record name | 2-[(4-Methoxyphenyl)methyl]-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852639-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methoxyphenyl)methyl]-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid
An In-Depth Technical Guide on the Synthesis of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid
Abstract
The oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active molecules.[1][2] Its inherent stability and capacity for versatile chemical modification make it an attractive target for drug discovery programs.[2] This guide provides a comprehensive, in-depth technical overview for the synthesis of a specific derivative, this compound. We present a primary, modern, and highly efficient synthetic pathway involving a direct [3+2] cycloaddition, followed by a final saponification step. An alternative, more classical approach based on the Robinson-Gabriel synthesis is also discussed to provide a broader chemical context. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and the critical rationale behind experimental choices.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a two-stage strategy. The final step is a straightforward hydrolysis of a carboxylate ester, such as an ethyl ester (II). This precursor is often preferred as it is typically easier to purify via chromatography and handle than the free acid. The core of the synthesis lies in the formation of the 2,4-disubstituted oxazole ring of intermediate (II). A modern and convergent approach involves a [3+2] cycloaddition reaction between an activated carboxylic acid derivative and an isocyanoacetate. This breaks the molecule down into two readily available starting materials: 4-methoxyphenylacetic acid (III) and ethyl isocyanoacetate (IV).
Caption: Experimental workflow for the primary synthetic pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate (II)
This protocol is adapted from the general procedure for oxazole synthesis from carboxylic acids developed by Chavan et al. [3][4]
-
Reaction Setup: To a dry, screw-capped vial equipped with a magnetic stir bar, add 4-methoxyphenylacetic acid (III) (1.0 equiv), 4-dimethylaminopyridine (DMAP) (1.5 equiv), and anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Activation: Stir the mixture at room temperature under a nitrogen atmosphere until all solids dissolve. Add DMAP-Tf (1.3 equiv) to the solution and continue stirring for 5 minutes. The formation of the acylpyridinium salt is typically rapid.
-
Cycloaddition: Add ethyl isocyanoacetate (IV) (1.2 equiv) to the reaction mixture. Seal the vial and place it in a preheated oil bath at 40 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 30-60 minutes).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure ester (II).
| Reagent | Molar Eq. | MW ( g/mol ) | Role |
| 4-Methoxyphenylacetic acid | 1.0 | 166.17 | Substrate |
| Ethyl isocyanoacetate | 1.2 | 113.12 | Substrate |
| DMAP | 1.5 | 122.17 | Base |
| DMAP-Tf | 1.3 | 272.29 | Activating Agent |
| Dichloromethane | - | 84.93 | Solvent |
| Table 1: Reagents for the synthesis of the oxazole ester intermediate (II). |
Protocol 2: Synthesis of this compound (I)
-
Setup: Dissolve the purified ethyl ester (II) (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH) (2.0-3.0 equiv) or lithium hydroxide (LiOH) (2.0 equiv) to the solution. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester is fully consumed.
-
Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of aqueous HCl (e.g., 1N or 2N). A precipitate of the carboxylic acid product should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Alternative Synthetic Pathway: Modified Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical method for preparing oxazoles through the cyclodehydration of α-acylamino ketones. [5][6][7]While the direct cycloaddition is more atom-economical, understanding this alternative provides valuable insight into traditional heterocyclic chemistry.
Principle
A modern variation of this approach would involve the synthesis of an N-acyl serine derivative, which can be oxidized to the requisite α-acylamino β-ketoester intermediate, followed by cyclodehydration. [8]This multi-step process is less direct but builds upon readily available amino acid starting materials. The key cyclodehydration step is typically promoted by dehydrating agents like polyphosphoric acid, sulfuric acid, or milder modern reagents like the Burgess reagent under microwave conditions. [8]
Caption: Workflow for the alternative Robinson-Gabriel based synthesis.
Comparison of Routes
| Feature | Primary Pathway ([3+2] Cycloaddition) | Alternative Pathway (Robinson-Gabriel) |
| Step Economy | High (2 steps from commercial materials) | Low (Multiple steps required) |
| Convergence | High | Linear |
| Reagents | Modern, specific activating agents | Classical dehydrating agents, oxidants |
| Conditions | Generally mild | Can require harsh acidic/high temp conditions |
| Overall Yield | Potentially higher due to fewer steps | Potentially lower due to multiple steps |
| Table 2: Comparison of the primary and alternative synthetic strategies. |
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include a singlet for the oxazole C5-H, aromatic protons for the 4-methoxyphenyl group (two doublets), a singlet for the benzylic CH₂, a singlet for the methoxy group (OCH₃), and a broad singlet for the carboxylic acid proton (COOH).
-
¹³C NMR: Key signals would correspond to the carbonyl carbon of the carboxylic acid, the carbons of the oxazole ring (C2, C4, C5), the carbons of the aromatic ring, the benzylic carbon, and the methoxy carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₁NO₄, MW: 233.22 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl, C=N and C=C stretches of the aromatic and oxazole rings, and C-O stretches would be expected.
Conclusion
This guide outlines a robust and efficient primary synthetic route for this compound, leveraging a modern [3+2] cycloaddition reaction. The provided step-by-step protocols and mechanistic discussions offer a practical framework for laboratory synthesis. The inclusion of an alternative, classical pathway serves to broaden the strategic understanding of oxazole synthesis. The described methodologies are grounded in established, peer-reviewed chemical literature, ensuring a high degree of scientific integrity and trustworthiness for researchers in the field of drug discovery and development.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
-
Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]
-
ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]
-
Arkivoc. Rapid Synthesis of Oxazoles under Microwave Conditions. [Link]
-
ACS Publications. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]
-
Synfacts. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. [Link]
-
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
ACS Publications. General synthesis of 4-isoxazolecarboxylic acids. [Link]
-
Wikipedia. Cook–Heilbron thiazole synthesis. [Link]
-
NIH. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
-
ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. [Link]
-
Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Mol-Instincts. 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. [Link]
-
Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
NIH. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
NIH. Methodology for the Synthesis of Substituted 1,3-Oxazoles. [Link]
-
Wikimedia Commons. File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png. [Link]
-
YouTube. Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. [Link]
- Google Patents. CN112538059A - Reaction method for selectively synthesizing oxazole-4-carboxylic ester.
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]
-
Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]
-
Baghdad Science Journal. Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]
-
Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]
-
YouTube. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
OpenStax. 20.5 Preparing Carboxylic Acids – Organic Chemistry: A Tenth Edition. [Link]
-
EduBirdie. Functional Derivatives Of Carboxylic Acids. Chapter 4. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Technical Guide to the Mechanism of Action of 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid: A Kinase Inhibition-Centric Hypothesis
Foreword: Charting a Course for Mechanistic Discovery
In the landscape of medicinal chemistry, the oxazole scaffold represents a "privileged structure," a recurring motif in a multitude of biologically active compounds. Its unique electronic and steric properties make it an ideal building block for designing targeted therapeutics. This guide focuses on a specific, yet under-characterized molecule: 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid . While direct, comprehensive studies on its mechanism of action are not yet prevalent in published literature, its structural features provide compelling clues to its likely biological function.
This document eschews a conventional review format. Instead, it serves as a forward-looking technical guide for researchers and drug development professionals. We will advance a scientifically-grounded hypothesis for its mechanism of action—centered on the inhibition of protein kinases crucial to oncogenesis—and provide the rigorous, step-by-step experimental frameworks required to validate this hypothesis. This is a playbook for discovery, designed to bridge the gap between a promising chemical structure and a validated therapeutic candidate.
Part 1: Deconstructing the Pharmacophore - A Blueprint for Kinase Interaction
The therapeutic potential of any small molecule is encoded in its structure. By dissecting this compound into its constituent pharmacophoric elements, we can predict its interactions with a biological target. Drawing parallels with a related class of compounds, 2-aryl-benzo[d]oxazole-4-carboxylic acids, which are known inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), we can assign putative roles to each component of our target molecule[1].
-
The Oxazole Core: This five-membered heterocyclic ring is the central scaffold. Its nitrogen and oxygen atoms are strategically positioned to act as hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of a kinase.
-
The 4-Carboxylic Acid Moiety: This acidic group is a critical feature. It is poised to form a strong, charge-based interaction (a salt bridge or a key hydrogen bond) with a conserved lysine residue found in the active site of many protein kinases. This interaction is often essential for potent inhibitory activity.
-
The 2-(4-Methoxybenzyl) Substituent: This group projects from the core scaffold and is likely to occupy a hydrophobic region within the kinase's active site. The methoxy group can also serve as an additional hydrogen bond acceptor, fine-tuning the molecule's orientation and affinity.
This specific arrangement of a rigid scaffold, a key hydrogen-bonding/charged group, and a hydrophobic appendage is the classic signature of an ATP-competitive kinase inhibitor.
Part 2: The Central Hypothesis - Inhibition of the VEGFR-2 Signaling Pathway
Based on the pharmacophore analysis, we hypothesize that This compound acts as an ATP-competitive inhibitor of VEGFR-2 . VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[1] Dysregulation of this pathway is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize.[1]
Inhibition of VEGFR-2 by our compound would block the binding of its natural ligand, VEGF-A. This would prevent receptor dimerization and autophosphorylation, effectively shutting down the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. The ultimate consequence would be the suppression of tumor angiogenesis, starving the tumor of essential nutrients and oxygen.
Part 3: Experimental Validation - A Rigorous Workflow
A hypothesis is only as strong as the evidence that supports it. The following section provides detailed, field-proven protocols to systematically test the proposed mechanism of action.
Workflow Overview
This multi-tiered approach moves from a direct biochemical interaction to cellular effects and finally to target engagement within a complex biological system.
Protocol: In Vitro VEGFR-2 Kinase Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant human VEGFR-2 and to quantify its potency (IC₅₀).
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Prepare a solution of recombinant human VEGFR-2 kinase domain.
-
Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.
-
-
Assay Execution (384-well plate format):
-
To each well, add 5 µL of the diluted compound.
-
Add 10 µL of the VEGFR-2 enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data Summary:
| Compound | Target | IC₅₀ (nM) [Hypothetical] |
| This compound | VEGFR-2 | 50 |
| Staurosporine (Control) | Pan-Kinase | 5 |
| Sunitinib (Control) | VEGFR-2 | 10 |
Protocol: Cellular Anti-Proliferation Assay
Objective: To assess the compound's ability to inhibit the proliferation of human endothelial cells (HUVEC) or cancer cells that are known to be dependent on VEGFR-2 signaling.
Methodology:
-
Cell Culture:
-
Culture HUVEC cells in appropriate endothelial growth medium.
-
Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in the cell culture medium.
-
Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Expected Data Summary:
| Cell Line | Treatment | GI₅₀ (µM) [Hypothetical] |
| HUVEC | This compound | 0.5 |
| A549 (Low VEGFR-2) | This compound | > 50 |
Protocol: Western Blot for Pathway Analysis
Objective: To confirm that the compound inhibits VEGFR-2 signaling in a cellular context by measuring the phosphorylation status of VEGFR-2 and downstream effectors like AKT and ERK.
Methodology:
-
Cell Treatment and Lysis:
-
Culture HUVEC cells to ~80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the compound for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-VEGFR-2 (pVEGFR-2)
-
Total VEGFR-2
-
Phospho-AKT (pAKT)
-
Total AKT
-
Phospho-ERK (pERK)
-
Total ERK
-
GAPDH or β-actin (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Part 4: Conclusion and Future Directions
This guide has established a robust, testable hypothesis for the mechanism of action of this compound, positing it as a direct inhibitor of the VEGFR-2 kinase. The provided experimental workflows offer a clear path to validating this hypothesis, moving from biochemical potency to cellular function and pathway modulation.
Successful validation would position this molecule as a promising lead for the development of novel anti-angiogenic therapies. Future work should focus on kinase profiling to assess its selectivity, structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, and ultimately, in vivo studies in relevant cancer models to establish preclinical efficacy.
References
- Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds.
- BenchChem. (2025). The Pharmacophore of Benzo[d]oxazole-4-carboxylic Acid: A Technical Guide for Drug Discovery.
-
National Center for Biotechnology Information. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. [Link]
-
MDPI. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]
-
National Center for Biotechnology Information. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
Sources
Prospecting the Therapeutic Potential of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid: A Technical Guide for Preclinical Investigation
Foreword
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic roadmap for the systematic investigation of the potential biological activities of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid. We will delve into the rationale behind experimental choices, provide detailed methodologies for key assays, and propose potential mechanisms of action grounded in the established pharmacology of related compounds.
Introduction: The Oxazole Moiety as a Pharmacophore
The five-membered heterocyclic oxazole ring, containing one nitrogen and one oxygen atom, is a versatile pharmacophore present in both natural products and synthetic drugs.[2][7] The substitution pattern on the oxazole ring plays a pivotal role in defining its biological effects, which span a remarkable range including:
-
Anticancer Activity: Many oxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][8][9] Their mechanisms of action are diverse, targeting key cellular processes like tubulin polymerization, DNA topoisomerase activity, and various protein kinases.[8]
-
Anti-inflammatory Effects: Certain oxazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, are known inhibitors of cyclooxygenase (COX) enzymes.[4][7]
-
Antimicrobial Properties: The oxazole nucleus is a feature of several antibacterial and antifungal agents.[1][3][4][10]
-
Other Therapeutic Areas: Oxazole derivatives have also been investigated for antidiabetic, antioxidant, and antiobesity properties.[1][4]
The subject of this guide, this compound, possesses distinct structural features that may confer specific biological activities. The 4-methoxybenzyl group can engage in hydrophobic and hydrogen bonding interactions with biological targets, while the carboxylic acid at the 4-position can act as a key pharmacophore, for instance, in binding to the active site of enzymes like COX.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is a prerequisite for any biological investigation.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | Inferred from structure |
| Molecular Weight | 233.22 g/mol | Inferred from structure |
| Synthesis | Can be synthesized from the corresponding carboxylic acid, amino acid, and boronic acid. | [11] |
| Solubility | To be determined experimentally (predicted to have moderate aqueous solubility at physiological pH due to the carboxylic acid group). | N/A |
| Lipophilicity (LogP) | To be determined experimentally. | N/A |
| pKa | To be determined experimentally (the carboxylic acid proton is expected to be acidic). | N/A |
A plausible synthetic route for 2,4,5-trisubstituted oxazoles involves the reaction of a carboxylic acid, an amino acid, and a boronic acid.[11] More general methods for synthesizing oxazoles directly from carboxylic acids have also been developed and could be adapted.[12]
Proposed Biological Activities and Investigative Strategies
Based on the extensive literature on oxazole derivatives, we propose three primary avenues for investigating the biological activity of this compound: anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
The structural similarity of our target compound to other anticancer agents with oxazole or methoxybenzoyl moieties warrants a thorough investigation into its cytotoxic potential.[13][14]
The 4-methoxybenzyl group is a common feature in compounds that inhibit tubulin polymerization. The overall structure may also allow for interaction with other cancer-related targets such as protein kinases or DNA topoisomerases.[8]
Caption: High-throughput screening workflow for anticancer activity.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
The presence of a carboxylic acid moiety, a key feature of many NSAIDs, suggests that this compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17]
The primary targets for NSAIDs are COX-1 and COX-2.[15] Selective inhibition of COX-2 is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The 4-methoxybenzyl group may contribute to binding within the hydrophobic channel of the COX active site.
Caption: Screening workflow for anti-inflammatory activity.
-
Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, heme, and a buffer (e.g., Tris-HCl).
-
Compound Incubation: Add various concentrations of this compound or a reference NSAID (e.g., celecoxib, ibuprofen) to the wells and pre-incubate for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination and Detection: Stop the reaction after a defined time (e.g., 2 minutes) and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC50 values for each isoform.
Antimicrobial Activity
The oxazole ring is a common scaffold in antimicrobial agents.[1][3][4][10] Therefore, screening for antibacterial and antifungal activity is a logical step.
The specific microbial targets of oxazole derivatives are diverse. The 4-methoxybenzyl group has been incorporated into antimicrobial compounds, and the overall structure may interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication.[18]
Caption: Screening workflow for antimicrobial activity.
-
Bacterial/Fungal Culture: Grow the microbial strains to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to elucidating the potential biological activities of this compound. The proposed workflows and protocols are based on established methodologies in drug discovery and the known pharmacology of the oxazole scaffold. While the primary focus is on anticancer, anti-inflammatory, and antimicrobial activities, researchers should remain open to unexpected findings.
Positive results in any of these initial screens would warrant further investigation, including:
-
Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR).
-
In Vivo Efficacy Studies: Testing in relevant animal models of cancer, inflammation, or infection.
-
Pharmacokinetic and Toxicological Profiling: Assessment of ADME (absorption, distribution, metabolism, and excretion) and toxicity to determine the compound's drug-like properties.
The systematic exploration outlined in this guide will be instrumental in determining whether this compound is a promising lead compound for the development of a novel therapeutic agent.
References
- A comprehensive review on biological activities of oxazole derivatives. (n.d.). Journal of Saudi Chemical Society.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Cognitive Science, 23(1).
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica, 8(13), 269-286.
- A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of Saudi Chemical Society, 23(3), 313-337.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Oxazole-Based Compounds As Anticancer Agents. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(16), 1956-1967.
- Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science.
- An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022).
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry, 52(8), 2445-2454.
- Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Biointerface Research in Applied Chemistry, 10(4), 5857-5865.
- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journal of Organic Chemistry, 13, 1164-1172.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry, 89(10), 6939-6951.
- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2021). Molecules, 26(16), 4987.
- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (2011). European Journal of Medicinal Chemistry, 46(9), 4232-4238.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). Pharmaceuticals, 15(10), 1234.
- Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (2018). Journal of the Serbian Chemical Society, 83(11), 1289-1300.
- Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). Journal of Medicinal Chemistry, 52(8), 2445-2454.
Sources
- 1. d-nb.info [d-nb.info]
- 2. tandfonline.com [tandfonline.com]
- 3. ijmpr.in [ijmpr.in]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
structural analysis of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid derivatives
An In-depth Technical Guide to the Structural Analysis of 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid Derivatives
This guide provides a comprehensive technical overview of the structural analysis of this compound and its derivatives. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds. This document moves beyond simple protocols to explain the underlying scientific principles that govern experimental design and data interpretation, ensuring a robust and validated approach to structural elucidation.
Strategic Importance and Rationale
Oxazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Their unique electronic properties and ability to act as rigid bioisosteres for ester and amide functionalities make them ideal for interacting with biological targets. The specific class of this compound derivatives combines three key pharmacophoric elements:
-
The 2-(4-Methoxybenzyl) Group: This lipophilic moiety can engage in hydrophobic and π-stacking interactions within protein binding pockets. The para-methoxy substitution enhances electron density on the phenyl ring, potentially modulating target affinity and metabolic stability.
-
The Oxazole Core: This five-membered heterocycle acts as a rigid scaffold, precisely orienting the substituents. Its nitrogen and oxygen atoms can serve as hydrogen bond acceptors, contributing to binding specificity.
-
The 4-Carboxylic Acid Moiety: This functional group is a powerful hydrogen bond donor and acceptor and can form critical salt-bridge interactions with basic residues (e.g., Lysine, Arginine) in an enzyme's active site. Its presence often enhances aqueous solubility and provides a handle for prodrug strategies.
The convergence of these features makes this molecular framework a compelling starting point for developing targeted therapeutics, particularly kinase inhibitors and receptor antagonists.
Synthesis and Purification Workflow
The synthesis of the target compound and its ethyl ester precursor is typically achieved through a multi-step sequence that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a validated pathway based on established methods for oxazole synthesis.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the target acid via its ethyl ester.
Experimental Protocol: Synthesis of Ethyl 2-(4-methoxybenzyl)oxazole-4-carboxylate
-
Reaction Setup: To a solution of ethyl 2-amino-3-hydroxypropanoate (serine ethyl ester hydrochloride) (1.2 eq) and 4-methoxyphenylacetic acid (1.0 eq) in dry dichloromethane (DCM, 0.2 M), add 4-(dimethylamino)pyridine (DMAP) (2.5 eq).
-
Activation: Cool the mixture to 0°C in an ice bath. Add a solution of a stable triflylpyridinium reagent (DMAP-Tf) (1.3 eq) in DCM dropwise over 15 minutes. This in situ activation of the carboxylic acid is preferable to forming an acid chloride, which can be unstable.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the crude product in vacuo. Purify the residue by column chromatography on silica gel (230-400 mesh) using a gradient elution of Hexane and Ethyl Acetate.
-
Validation: Combine the pure fractions and evaporate the solvent to yield the product as a white to pale yellow solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocol: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the purified ethyl ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to 0°C and carefully acidify to pH ~3 using 1M HCl. The target carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, washing with cold deionized water.
-
Purification: Dry the solid under high vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be performed if necessary to achieve high purity.
-
Validation: Confirm the final structure via NMR, IR, and Mass Spectrometry. The disappearance of the ethyl ester signals in NMR and the appearance of a broad -OH stretch in IR are key indicators of a successful reaction.
Spectroscopic Characterization
Spectroscopic analysis provides the primary confirmation of the molecular structure. The combination of NMR, Mass Spectrometry, and IR spectroscopy offers a complete and self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in the molecule.
-
¹H NMR Analysis (Predicted, 400 MHz, DMSO-d₆):
-
~13.0 ppm (s, 1H, broad): The acidic proton of the carboxylic acid. This signal is often broad due to chemical exchange and will disappear upon a D₂O shake, providing definitive confirmation.
-
~8.6 ppm (s, 1H): The proton at the C5 position of the oxazole ring (H-5). Its downfield shift is due to the anisotropic effect of the heterocyclic ring and the electron-withdrawing effect of the adjacent carboxylic acid.
-
~7.2 ppm (d, J=8.5 Hz, 2H): Aromatic protons on the methoxybenzyl ring ortho to the CH₂ group.
-
~6.9 ppm (d, J=8.5 Hz, 2H): Aromatic protons on the methoxybenzyl ring meta to the CH₂ group.
-
~4.1 ppm (s, 2H): The benzylic methylene protons (Ar-CH₂ -).
-
~3.75 ppm (s, 3H): The methoxy group protons (-OCH₃ ).
-
For the ethyl ester: The carboxylic acid proton signal will be absent. Instead, signals for the ethyl group will appear at ~4.3 ppm (q, J=7.1 Hz, 2H) and ~1.3 ppm (t, J=7.1 Hz, 3H) .
-
-
¹³C NMR Analysis (Predicted, 100 MHz, DMSO-d₆):
-
~165.0 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~162.0 ppm: Oxazole C2 carbon, attached to the benzyl group.
-
~159.0 ppm: Aromatic carbon of the methoxybenzyl ring attached to the methoxy group.
-
~145.0 ppm: Oxazole C5 carbon.
-
~138.0 ppm: Oxazole C4 carbon, attached to the carboxylic acid.
-
~130.0 ppm: Aromatic carbons ortho to the CH₂ group.
-
~128.0 ppm: Aromatic quaternary carbon attached to the CH₂ group.
-
~114.0 ppm: Aromatic carbons meta to the CH₂ group.
-
~55.0 ppm: Methoxy carbon (-C H₃).
-
~32.0 ppm: Benzylic methylene carbon (-C H₂-).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the method of choice.
-
Expected Ion (Positive Mode): For C₁₂H₁₁NO₄, the expected [M+H]⁺ ion would be at m/z 234.0709. The high resolution confirms the elemental composition.
-
Key Fragmentation Pattern: A characteristic and dominant fragmentation pathway involves the loss of the carboxylic acid group (cleavage of the C4-COOH bond) or loss of CO₂ (44 Da), followed by further fragmentation of the benzyl moiety. The observation of a fragment corresponding to the methoxybenzyl cation (m/z 121) is a strong indicator of the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer, a hallmark of this functional group.
-
~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.
-
~1610, 1510 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and oxazole rings.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).
Single-Crystal X-ray Diffraction Analysis
X-ray crystallography provides unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms and defining intermolecular interactions in the solid state. While the crystal structure for the exact title compound is not publicly available, a close analogue, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , has been synthesized and analyzed, providing critical structural insights.
Molecular Geometry and Conformation
The X-ray analysis of the bromo-analogue reveals that the oxazole and the 4-methoxyphenyl rings are nearly coplanar. This planarity is crucial for maximizing π-system conjugation, which influences both the electronic properties and the potential for π-stacking interactions in a biological context. The ester group at the C4 position lies slightly out of this plane. It is expected that the non-brominated title compound would adopt a similar low-energy, planar conformation.
Crystallographic Data Summary (Analogue)
The following table summarizes the crystallographic data for the closely related ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂BrNO₄ |
| Molecular Weight | 326.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 18.789 |
| β (°) | 95.12 |
| Volume (ų) | 2929.1 |
| Z (molecules/unit cell) | 8 |
Intermolecular Interactions and Crystal Packing
The solid-state architecture is dominated by a network of weak intermolecular hydrogen bonds and other non-covalent interactions, which can be visualized using Hirshfeld surface analysis.
A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Oxazole-4-Carboxylic Acid Compounds
Foreword: The Oxazole Scaffold in Modern Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions with biological targets have cemented its status as a cornerstone in drug design.[3][4] Oxazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][6][7]
Within this versatile chemical class, oxazole-4-carboxylic acids and their derivatives stand out as particularly valuable building blocks.[8][9][10] The carboxylic acid moiety at the C4 position provides a crucial handle for synthetic elaboration, allowing chemists to construct complex molecules and fine-tune their pharmacokinetic and pharmacodynamic profiles. This guide offers a technical deep-dive into the modern methodologies for discovering, synthesizing, and isolating novel oxazole-4-carboxylic acid compounds, tailored for researchers and drug development professionals.
Part 1: Strategic Synthesis of the Oxazole-4-Carboxylic Acid Core
The creation of the core scaffold is the foundational step. The choice of synthetic strategy is dictated by the availability of starting materials, desired substitution patterns, and scalability. While numerous methods for oxazole synthesis exist, we will focus on two robust and mechanistically distinct approaches relevant to the 4-carboxy scaffold.
The Robinson-Gabriel Synthesis and its Modern Variants
The Robinson-Gabriel synthesis is a classic and reliable method involving the cyclodehydration of α-acylamino ketones.[6][11] Its primary advantage is the straightforward assembly of 2,5-disubstituted oxazoles. To adapt this for our target, the starting material must incorporate a precursor to the 4-carboxylic acid group.
Causality of Experimental Design: The core principle is the intramolecular condensation to form the five-membered ring. A strong dehydrating agent is essential to drive the reaction to completion. The choice of agent (e.g., H₂SO₄, POCl₃) can influence reaction time and yield, depending on the substrate's sensitivity to harsh acidic conditions.[11]
}
Experimental Protocol: Robinson-Gabriel Synthesis of Ethyl 2-Phenyl-5-methyloxazole-4-carboxylate
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve ethyl 2-(benzoylamino)acetoacetate (1 equivalent) in anhydrous toluene.
-
Cyclodehydration: Cool the solution in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise while maintaining the temperature below 10°C. Rationale: This exothermic reaction requires careful temperature control to prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the aqueous solution with saturated sodium bicarbonate (NaHCO₃). Self-Validation: The absence of starting material on the TLC plate indicates reaction completion.
-
Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure oxazole ester.[12]
Iron-Catalyzed Isomerization for Direct Carboxylate Synthesis
Recent advancements have introduced milder and more elegant methods. One such strategy is the Fe(II)-catalyzed isomerization of 4-acyl-5-alkoxyisoxazoles, which can rearrange to form oxazole-4-carboxylates directly.[13][14] This approach is notable for its atom economy and ability to proceed under non-harsh conditions.
Causality of Experimental Design: The reaction proceeds through a domino isoxazole-azirine-isoxazole/oxazole isomerization pathway.[13] The Lewis acidic Fe(II) catalyst facilitates the initial ring opening of the isoxazole, and the subsequent rearrangement is thermodynamically driven. The choice of solvent and temperature is critical to control the reaction pathway and prevent the formation of byproducts.[14]
}
Part 2: Isolation and Purification Strategies
The successful synthesis of a novel compound is invariably followed by its isolation from the reaction mixture and purification to a high degree of homogeneity, a prerequisite for accurate characterization and biological testing.
Isolation from Synthetic Reaction Mixtures
Post-reaction work-up aims to separate the desired product from unreacted starting materials, catalysts, and byproducts.
-
Liquid-Liquid Extraction: This is the first line of defense. Based on the product's polarity and solubility, a suitable biphasic system (e.g., ethyl acetate/water, dichloromethane/water) is used to partition the components. The carboxylic acid functionality of the target molecule means its solubility will be pH-dependent; it can be extracted into a basic aqueous layer (as a carboxylate salt) and then re-protonated and extracted back into an organic layer, a powerful purification tactic.
-
Crystallization: If the synthesized compound is a stable solid, crystallization is an excellent method for achieving high purity. The choice of solvent is critical and is often determined empirically by testing the solubility of the crude product in various solvents and solvent mixtures.
-
Column Chromatography: This is the most powerful and widely used purification technique.[12] The choice of stationary phase (typically silica gel for compounds of moderate polarity) and mobile phase (eluent) is key to achieving good separation.
| Technique | Principle | Best For | Key Consideration |
| Extraction | Differential solubility in immiscible liquids | Initial cleanup, separating acidic/basic/neutral compounds | pH of the aqueous phase is critical for carboxylic acids. |
| Crystallization | Lower solubility in a solvent at low temperature | Thermally stable, solid compounds with high crude purity | Finding the right solvent system can be time-consuming. |
| Column Chromatography | Differential adsorption to a solid stationary phase | Complex mixtures, separation of isomers, final polishing | Choice of eluent polarity (e.g., Hexane/Ethyl Acetate ratio). |
Isolation from Natural Sources
Nature is a prolific source of complex oxazoles. For instance, macrooxazoles A-D, which are 2,5-disubstituted oxazole-4-carboxylic acid derivatives, were isolated from the fungus Phoma macrostoma.[15] Isolating compounds from a complex biological matrix requires a multi-step approach.
General Workflow for Natural Product Isolation:
-
Extraction: The source material (e.g., fungal biomass, plant tissue) is extracted with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to generate crude extracts.
-
Fractionation: The bioactive crude extract is subjected to column chromatography (often on a larger scale) to separate it into simpler fractions.
-
Bioassay-Guided Purification: Each fraction is tested for the desired biological activity. The most active fractions are then subjected to further rounds of purification, typically using High-Performance Liquid Chromatography (HPLC), until a single, pure compound is isolated.[16]
Part 3: Structural Characterization and Validation
Once a novel compound has been purified, its chemical structure must be unequivocally determined. This is a self-validating process where data from multiple analytical techniques must converge to support the proposed structure.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation. For an oxazole-4-carboxylic acid, key expected signals include:
-
¹H NMR: A characteristic downfield singlet for the proton at the C5 position (if unsubstituted). Protons on substituents will give further information. The carboxylic acid proton is often a broad singlet and may exchange with D₂O.
-
¹³C NMR: Distinct signals for the oxazole ring carbons (C2, C4, C5) and the carboxyl carbon. The chemical shifts are highly diagnostic of the substitution pattern.[17]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the accurate mass of the molecule, allowing for the determination of its elemental formula.[15] Fragmentation patterns can also give clues about the molecule's structure.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key stretches for an oxazole-4-carboxylic acid include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=N/C=C stretches characteristic of the oxazole ring.[18]
A Note on Stability
It is crucial to consider the potential instability of certain derivatives. For example, oxazoles with both a 5-hydroxy and a 4-carboxy substituent have been found to be unstable towards hydrolytic ring-opening and decarboxylation.[17][19] This highlights the importance of careful handling, storage (e.g., 2–8 °C, dry and protected from light), and prompt analysis after purification.[10]
| Technique | Information Provided | Validation Check |
| HR-MS | Elemental Formula (CₓHᵧNₐOₑ) | Does the formula match the synthetic route? |
| ¹³C NMR | Number and type of carbon atoms | Does the carbon count match the formula? Are chemical shifts consistent with an oxazole-4-carboxy structure?[17] |
| ¹H NMR | Number, connectivity, and environment of protons | Does the integration match the formula? Do splitting patterns confirm neighboring protons? |
| FT-IR | Presence of functional groups (-COOH, C=N, etc.) | Are characteristic stretches for the carboxylic acid and oxazole ring present?[18] |
Conclusion and Future Outlook
The discovery of novel oxazole-4-carboxylic acids is a dynamic field that merges classic synthetic wisdom with modern catalytic innovation. The methodologies outlined in this guide—from strategic synthesis via robust protocols like the Robinson-Gabriel or modern iron-catalyzed rearrangements, to systematic isolation and rigorous spectroscopic validation—provide a comprehensive framework for researchers. The versatility of the oxazole-4-carboxylic acid scaffold ensures its continued relevance in the quest for new therapeutic agents.[2] Future efforts will likely focus on developing even more efficient, sustainable (green chemistry), and stereoselective synthetic methods to expand the accessible chemical space for drug discovery.[20][21]
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]
-
Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]
-
On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. ACS Publications. [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. [Link]
-
Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. [Link]
-
Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. PubMed. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]
-
Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC - PubMed Central. [Link]
-
(PDF) Thiazole and Oxazole Alkaloids: Isolation and Synthesis. ResearchGate. [Link]
-
(PDF) Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives. ResearchGate. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
-
Thiazole and oxazole alkaloids: isolation and synthesis. PubMed. [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Semantic Scholar. [Link]
- Reaction method for selectively synthesizing oxazole-4-carboxylic ester.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmpr.in [ijmpr.in]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ijpsonline.com [ijpsonline.com]
- 21. ijpsonline.com [ijpsonline.com]
A Technical Guide to the Preliminary In-Vitro Screening of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid
Foreword: The Rationale for a Structured Inquiry
The oxazole ring is a cornerstone of medicinal chemistry, frequently identified as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] These five-membered heterocyclic compounds are known to interact with a wide array of enzymes and receptors, leading to diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The subject of this guide, 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid, combines this promising oxazole core with a methoxybenzyl group and a carboxylic acid moiety—features that suggest a high potential for biological interaction.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a logical, multi-tiered strategy for the preliminary in-vitro screening of this novel compound. Our approach is not a rigid set of instructions but a dynamic framework built on scientific causality. We will begin with broad-spectrum toxicity profiling to establish a therapeutic window, followed by a series of hypothesis-driven functional assays based on the known pharmacology of related structures. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.
Section 1: The Screening Cascade: A Strategy of Sequential Validation
A successful preliminary screening campaign does not test for all possible activities at once. It follows a logical progression, or "cascade," designed to efficiently eliminate unpromising candidates and prioritize those with desirable characteristics. The foundational principle is to first establish the compound's inherent toxicity. Only within a non-toxic concentration range can we confidently assess specific biological functions without confounding results from general cytotoxicity.[5][6] This tiered approach conserves resources and provides a clear, data-driven path for decision-making.
Section 2: Tier 1 Screening - Foundational Cytotoxicity Profiling
Expert Rationale: The first critical step is to determine the concentration range at which this compound exhibits cytotoxic effects.[5] This is essential for two reasons: 1) It identifies the compound's intrinsic toxicity, a key parameter in drug development, and 2) It defines the sub-lethal concentrations that must be used in subsequent functional assays to ensure that observed effects are due to specific biological activity, not simply cell death. We will employ the Lactate Dehydrogenase (LDH) release assay, which measures the loss of membrane integrity—a hallmark of necrosis or late-stage apoptosis.[6][7]
Experimental Protocol: LDH Cytotoxicity Assay
This protocol quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[7]
1. Cell Culture and Seeding:
- Select a panel of cell lines, including a non-cancerous line (e.g., human dermal fibroblasts - HDF) and representative cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma).
- Culture cells to ~80% confluency in appropriate media.
- Trypsinize, count, and seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for attachment.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.
- Remove the old medium from the cells and add 100 µL of the compound dilutions.
- Controls:
- Vehicle Control: Medium with 0.5% DMSO (represents 0% cytotoxicity).
- Positive Control (Maximum LDH Release): Medium with a lysis buffer (e.g., 1% Triton X-100) added 45 minutes before the assay endpoint (represents 100% cytotoxicity).
- Untreated Control: Medium only.
3. Incubation:
- Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
4. LDH Measurement:
- Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
- Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a commercial LDH cytotoxicity kit).
- Add 50 µL of the reaction mixture to each well of the new plate.
- Incubate at room temperature for 30 minutes, protected from light.
- Add 50 µL of stop solution.
- Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from the untreated control) from all values.
- Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100
- Plot the % cytotoxicity against the compound concentration and determine the IC₅₀ (the concentration that causes 50% cell death) using non-linear regression analysis.
Hypothetical Data Presentation
| Cell Line | Compound IC₅₀ (µM) | Cell Type | Interpretation |
| HDF | > 100 µM | Normal Fibroblast | Low toxicity to non-cancerous cells. |
| MCF-7 | 15.2 µM | Breast Cancer | Moderate, selective cytotoxicity. |
| HepG2 | 28.5 µM | Liver Cancer | Moderate, selective cytotoxicity. |
Section 3: Tier 2 Screening - Hypothesis-Driven Functional Assays
Based on the cytotoxicity data, functional assays will be conducted at concentrations well below the IC₅₀ (e.g., ≤ 5 µM) to probe for specific biological activities. The oxazole scaffold is commonly associated with anti-inflammatory and anticancer effects.[3][8]
Anti-Inflammatory Potential: Protein Denaturation Inhibition
Expert Rationale: Inflammation is a biological response where protein denaturation is a key event.[8] The ability of a compound to prevent the denaturation of proteins (like bovine serum albumin) by heat is a well-established and rapid method for in-vitro screening of anti-inflammatory activity.[9][10]
Experimental Protocol:
-
Prepare test solutions of the compound at various concentrations (e.g., 10, 50, 100, 250 µg/mL) in phosphate-buffered saline (PBS).
-
To 500 µL of each test solution, add 500 µL of 5% w/v bovine serum albumin (BSA) solution.
-
Controls:
-
Positive Control: Diclofenac sodium (a standard NSAID) at the same concentrations.
-
Negative Control: PBS with BSA solution.
-
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 10 minutes.
-
After cooling, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.
-
Calculate the percentage inhibition of denaturation: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
Anticancer Potential: Anti-Proliferative Activity
Expert Rationale: While the 24-hour LDH assay indicates acute toxicity, a longer-term (72-hour) viability assay using a metabolic indicator like MTT or WST-1 can reveal anti-proliferative effects, which are central to cancer therapy.[3] This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable, metabolically active cells.
Experimental Protocol:
-
Seed cancer cells (MCF-7 and HepG2) in 96-well plates as described in the cytotoxicity protocol.
-
After 24 hours, treat the cells with the compound at sub-lethal concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Use a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Antimicrobial Potential: Broth Microdilution Assay
Expert Rationale: The structural diversity of heterocyclic compounds makes them a rich source for potential antimicrobial agents.[11][12] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Experimental Protocol:
-
Prepare a 2-fold serial dilution of the compound in a 96-well plate using an appropriate broth (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) to a final concentration of 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Gentamicin).
-
Growth Control: Inoculated broth without the compound.
-
Sterility Control: Uninoculated broth.
-
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity.
Section 4: Data Interpretation and Decision Framework
The preliminary screen will generate a multi-faceted dataset. Interpreting these results in concert is key to making an informed decision about the compound's future. A compound is considered a "hit" if it displays potent and, ideally, selective activity in a functional assay at concentrations that are significantly lower than those causing general cytotoxicity.
Conclusion
This guide presents a systematic and resource-efficient strategy for the initial in-vitro evaluation of this compound. By anchoring the screening process in a foundation of cytotoxicity profiling before proceeding to hypothesis-driven functional assays, researchers can generate clear, interpretable data. This framework not only maximizes the potential for identifying genuine biological activity but also provides a robust, evidence-based rationale for advancing a compound toward more complex mechanistic studies and preclinical development.
References
- Gunathilake, K.D.P.P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Gaur, R., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17).
-
Zaczyńska, E., et al. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
Sodano, F., et al. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. Available at: [Link]
-
Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
-
Patel, H., et al. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. Available at: [Link]
-
Kumar, A., & Sharma, G. (n.d.). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Herath, H.D.I.P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH. Available at: [Link]
-
Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Available at: [Link]
-
Yadav, U. M., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Karale, S. S., & Shingare, M. S. (n.d.). Heterocycle Compounds with Antimicrobial Activity. PubMed. Available at: [Link]
-
An, R., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 8. journalajrb.com [journalajrb.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties confer upon its derivatives a remarkable versatility, enabling them to interact with a wide array of biological targets with high affinity and specificity.[3][4][5] This has led to the discovery of a multitude of oxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][6] This technical guide provides a comprehensive exploration of the therapeutic potential of oxazole derivatives, delving into their synthesis, mechanisms of action, and the critical structure-activity relationships that govern their efficacy. We will further present detailed experimental protocols and data interpretation strategies to empower researchers in their quest to develop the next generation of oxazole-based therapeutics.
The Oxazole Core: Physicochemical Properties and Synthetic Avenues
The inherent physicochemical properties of the oxazole ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding and π-π stacking, are fundamental to its role as a versatile pharmacophore.[2][3] These characteristics allow for precise molecular recognition at the active sites of enzymes and receptors.[3][4] The oxazole nucleus offers three positions for substitution (C2, C4, and C5), providing a rich canvas for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.[7][8]
Key Synthetic Strategies
The construction of the oxazole ring can be achieved through several established synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.
-
Robinson-Gabriel Synthesis: This classical method involves the cyclization and dehydration of an α-acylamino ketone to yield 2,5-disubstituted oxazoles.[9]
-
Van Leusen Reaction: A powerful tool for the synthesis of 5-substituted oxazoles, this reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[10]
-
Fischer Oxazole Synthesis: This approach involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[11]
-
Modern Metal-Catalyzed Approaches: Contemporary methods, such as copper-catalyzed oxidative cyclization, offer efficient and versatile routes to a wide range of substituted oxazoles.[12]
The selection of a synthetic strategy is a critical first step, as it directly impacts the feasibility of generating a diverse library of analogues for structure-activity relationship (SAR) studies. For instance, the Robinson-Gabriel synthesis is particularly well-suited for accessing derivatives with varied substituents at the 2- and 5-positions, which are often crucial for modulating biological activity.
Anticancer Potential: Targeting the Hallmarks of Malignancy
The development of oxazole-based anticancer agents is a highly active and promising area of research.[2][13] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through a variety of mechanisms, targeting key pathways involved in tumor growth and survival.[2][14][15]
Mechanism of Action: Disruption of Cellular Machinery
Oxazole derivatives exert their anticancer effects by interfering with critical cellular processes:
-
Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds act as microtubule-targeting agents.[14][16] They bind to tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][16] This mechanism is shared with clinically successful drugs like paclitaxel, highlighting the therapeutic potential of this class of oxazoles.
-
Kinase Inhibition: Many oxazole derivatives function as potent inhibitors of various protein kinases that are aberrantly activated in cancer cells.[14][16] By blocking the signaling pathways driven by these kinases, such as those involved in cell proliferation and survival, these compounds can effectively halt tumor progression.
-
STAT3 and G-quadruplex Inhibition: Novel targets for oxazole derivatives include Signal Transducer and Activator of Transcription 3 (STAT3) and G-quadruplex DNA structures, both of which are implicated in cancer cell survival and proliferation.[14][16][17]
The diverse mechanisms of action of anticancer oxazoles underscore the versatility of this scaffold in targeting multiple facets of cancer biology.
Figure 2: Workflow for Evaluating Neuroprotective Oxazoles.
Conclusion and Future Directions
The oxazole scaffold is a remarkably privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of therapeutic activities. [1][4]The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of new and improved oxazole-based drugs for a range of diseases. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their clinical translatability and on exploring novel therapeutic applications for this versatile heterocyclic core.
References
- Goel, N., Mudgil, S., Kasnia, R., Demiwal, S., & Nehra, B. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts, (04), e294-e311.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Journal of Drug Delivery and Therapeutics.
- Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Therapeutic potential of oxazole scaffold: a patent review (2006-2017). (2018).
- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
- Therapeutic potential of oxazole scaffold: a patent review (2006-2017). (2018).
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021).
- Review on Therapeutic Diversity of Oxazole Scaffold: An Update. (n.d.).
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
- Biological relevance of the oxazole scaffold in chemical research. (2025). Benchchem.
- a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences.
- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. (n.d.). Semantic Scholar.
- Oxazole-Based Compounds As Anticancer Agents. (2019). Bentham Science Publishers.
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
- Oxazole-Based Compounds: Synthesis and Anti-Inflamm
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1649.
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2018). Current Bioactive Compounds, 14(4), 346-365.
- Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review.
- Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). An-Najah National University- Palestinian Medical and Pharmaceutical Journal.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
- A comprehensive review on biological activities of oxazole derivatives. (2019). Arabian Journal of Chemistry, 12(8), 3454-3476.
- Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). Molecules, 25(22), 5391.
- Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). PubMed.
Sources
- 1. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review [ouci.dntb.gov.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iajps.com [iajps.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
Methodological & Application
protocol for the synthesis of 2,4-disubstituted oxazoles
An Application Guide to the Synthesis of 2,4-Disubstituted Oxazoles: Protocols, Mechanisms, and Strategic Insights
For researchers, medicinal chemists, and professionals in drug development, the oxazole ring system is a privileged scaffold due to its prevalence in natural products and pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a cornerstone in modern medicinal chemistry. This guide provides an in-depth exploration of key synthetic protocols for constructing 2,4-disubstituted oxazoles, focusing on the underlying mechanisms, experimental rationale, and practical applications to empower scientists in their synthetic endeavors.
Chapter 1: A Strategic Overview of Oxazole Synthesis
The construction of the 2,4-disubstituted oxazole core can be approached through various synthetic strategies, broadly categorized into classical cyclodehydration reactions and modern catalytic methods. The choice of a specific route is often dictated by factors such as the availability of starting materials, desired functional group tolerance, scalability, and reaction conditions (e.g., temperature, pH, metal-free).
Classical methods, like the Robinson-Gabriel synthesis, are well-established and often utilize readily available starting materials but may require harsh conditions that limit the diversity of compatible functional groups.[1][2] In contrast, modern approaches, such as Brønsted acid or metal-catalyzed reactions, often proceed under milder conditions, offering broader substrate scopes and higher functional group tolerance, which are critical in the complex settings of drug discovery.[3][4]
The following workflow provides a logical decision-making framework for selecting an appropriate synthetic strategy.
Caption: Proposed mechanism for Brønsted acid-catalyzed oxazole synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Luo et al., J. Org. Chem., 2024. [5]
-
Reaction Setup: To a solution of the amide (1.0 equiv, 0.1 mmol) in 1,2-dichloroethane (DCE, 1.0 mL), add the α-diazoketone (2.0 equiv, 0.2 mmol).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 10 mol%, 0.01 mmol) to the reaction mixture.
-
Reaction Execution: Stir the resulting mixture at room temperature for approximately 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired 2,4-disubstituted oxazole.
Substrate Scope and Performance
This method demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic rings of the starting materials. [5]The scalability of this reaction has been demonstrated, maintaining high yields on a gram scale, which underscores its practical utility. [3]
| Starting Material Substituent (R¹) | Starting Material Substituent (R²) | Yield (%) |
|---|---|---|
| Phenyl | Phenyl | 95% |
| 4-Methoxyphenyl | Phenyl | 99% |
| 4-Chlorophenyl | Phenyl | 91% |
| 4-Trifluoromethylphenyl | Phenyl | 85% |
| 2-Furyl | Phenyl | 99% |
| Phenyl | 4-Methylphenyl | 96% |
| Phenyl | 4-Bromophenyl | 90% |
(Data adapted from Luo et al., J. Org. Chem., 2024) [5]
Chapter 3: The Enduring Utility of the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a foundational method for constructing oxazoles via the acid-catalyzed cyclodehydration of 2-acylamino ketones. [2][6]First reported in the early 20th century, it remains a reliable and straightforward route, particularly when the requisite starting materials are easily accessible, for instance, through the Dakin-West reaction. [2]
Mechanism and Rationale
The reaction is typically promoted by strong acids (e.g., H₂SO₄) or dehydrating agents (e.g., POCl₃, PPA). [1][7]The mechanism involves two key stages:
-
Enolization/Activation: The acid protonates the amide carbonyl, making it more electrophilic. Tautomerization of the adjacent ketone to its enol form creates the nucleophile.
-
Cyclization and Dehydration: The enol oxygen attacks the activated amide carbonyl, forming a five-membered cyclic intermediate (an oxazoline derivative). Subsequent elimination of water under the reaction conditions aromatizes the ring to furnish the oxazole product. [8] The choice of dehydrating agent is critical and can influence the reaction's outcome and compatibility with other functional groups. The harsh, strongly acidic, and often high-temperature conditions are the primary limitation of this method, potentially leading to side reactions or degradation of sensitive substrates. [1]
Caption: General mechanism of the Robinson-Gabriel synthesis.
General Experimental Protocol
-
Reaction Setup: Dissolve the 2-acylamino ketone (1.0 equiv) in a suitable dehydrating agent (e.g., concentrated H₂SO₄ or polyphosphoric acid).
-
Reaction Execution: Heat the mixture, often to temperatures exceeding 100 °C, for several hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.
Chapter 4: Alternative and Specialized Synthetic Pathways
A. Synthesis from α-Amino Acids
A practical and valuable route to 2,4-disubstituted oxazoles utilizes readily available α-amino acids as starting materials. [9]This multi-step approach offers a strategic advantage by leveraging the vast chiral pool of natural and unnatural amino acids to introduce diversity at the 4-position of the oxazole ring. The key transformation is the cyclodehydration of an intermediate α-acylamino aldehyde, which is formed from the corresponding amino acid. [9] The synthesis sequence typically involves N-acylation of the amino acid, reduction of the carboxylic acid to an alcohol, and subsequent oxidation to the crucial α-acylamino aldehyde intermediate. The final cyclodehydration step is often accomplished under mild conditions using reagents like triphenylphosphine and hexachloroethane. [9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. scribd.com [scribd.com]
- 9. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid using HPLC-UV and LC-MS/MS
Abstract
This application note provides comprehensive, validated analytical methods for the quantitative determination of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid, a key heterocyclic compound often utilized in pharmaceutical research and development. Two robust, orthogonal methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity assessments and quantification of the active pharmaceutical ingredient (API), and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, with a focus on methodological rationale, detailed step-by-step procedures, and adherence to international validation guidelines.
Introduction
This compound is a heterocyclic compound featuring an oxazole core, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] The accurate and precise quantification of this analyte is critical for pharmacokinetic studies, manufacturing quality control, stability testing, and various research applications. The presence of a carboxylic acid functional group and a conjugated aromatic system makes this molecule amenable to both UV-based and mass spectrometry-based detection methods.[2]
This guide details two primary analytical approaches:
-
RP-HPLC-UV: A widely accessible and reliable method for determining the concentration and purity of the neat compound or in simple formulations.
-
LC-MS/MS: The gold standard for sensitivity and selectivity, essential for quantifying the analyte at low concentrations in complex sample types such as plasma or serum.
The methodologies are developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[3][4][5]
Analyte Physicochemical Properties
| Property | Value | Rationale for Method Development |
| Chemical Structure | ![]() | The structure contains a UV-active chromophore (oxazole and phenyl rings) suitable for UV detection. The carboxylic acid group is a key site for ionization in mass spectrometry. |
| Molecular Formula | C₁₂H₁₁NO₄ | --- |
| Molecular Weight | 233.22 g/mol | Used for preparing standard solutions and for calculating precursor ions in MS. |
| Functional Groups | Carboxylic Acid, Ether, Oxazole | The acidic nature dictates pH control of the mobile phase to ensure consistent retention and peak shape in reverse-phase chromatography. |
Method 1: Quantification by RP-HPLC with UV Detection
This method is designed for the accurate quantification of this compound in bulk material or simple formulations. It leverages the analyte's inherent UV absorbance for detection.
Principle of the Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The analyte is introduced into a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, increasing its retention on the nonpolar column and resulting in a sharp, symmetrical peak. Quantification is achieved by comparing the peak area of the sample to that of a known concentration standard, detected via UV absorbance at a wavelength where the analyte exhibits maximum absorbance (λ-max).
Materials and Reagents
-
Analyte Reference Standard: this compound (≥98% purity)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) or HPLC grade (resistivity >18 MΩ·cm)
-
Formic Acid (FA): HPLC grade or higher
-
Methanol: HPLC grade (for cleaning)
-
Glassware: Class A volumetric flasks and pipettes
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)
Experimental Protocol
Step 1: Preparation of Mobile Phase
-
Prepare a solution of 0.1% (v/v) formic acid in water (Mobile Phase A).
-
Use HPLC-grade acetonitrile as Mobile Phase B.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
Step 2: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.
-
Working Standard Solutions: Perform serial dilutions from the primary stock solution using the mobile phase as the diluent to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
Step 3: Sample Preparation
-
For bulk powder, prepare a stock solution as described in Step 2.1. Dilute this solution with the mobile phase to fall within the linear range of the calibration curve.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
Step 4: Chromatographic Conditions The following table outlines the instrumental parameters for the HPLC-UV analysis.
| Parameter | Condition | Justification |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system | Standard, reliable platform for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18 is a versatile stationary phase providing good retention for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid ensures the analyte is in its protonated form for better retention and peak shape.[6] |
| Gradient | 0-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (re-equilibration) | A gradient elution ensures efficient separation from potential impurities and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[7] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV Diode Array Detector (DAD) at 254 nm | The conjugated system of the oxazole and phenyl rings provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. A full spectrum scan should be run initially to confirm the λ-max. |
Method Validation Summary
This method should be validated according to ICH Q2(R1) guidelines.[3][8] Key parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is free from interference from blank and placebo. Peak purity index > 0.999. | Achieved |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over 1-100 µg/mL. | r² = 0.9995 |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. | 99.1% - 101.3% |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability: 0.6%Intermediate: 1.2% |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10. | ~0.5 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | ~0.15 µg/mL |
Workflow Diagram
Method 2: Quantification by LC-MS/MS
This method is intended for the highly sensitive and selective quantification of this compound in complex biological matrices, such as human or animal plasma. It employs a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, correcting for matrix effects and variations in sample processing.
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. After separation on an RP-HPLC column, the analyte and its co-eluting internal standard are ionized, typically using electrospray ionization (ESI). The mass spectrometer isolates the protonated or deprotonated molecular ion (precursor ion) of the analyte, fragments it, and detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from other components in the matrix.[9][10] The carboxylic acid moiety makes this analyte particularly suitable for detection in negative ion mode ESI.[9]
Materials and Reagents
-
Reagents: All reagents from Section 2.2. Use LC-MS grade solvents.
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₆ or D₄ labeled). If unavailable, a structurally similar analog can be used, but a SIL-IS is strongly preferred.
-
Biological Matrix: Control (blank) human plasma (K₂EDTA).
-
Protein Precipitation Reagent: Acetonitrile containing 1% formic acid.
Experimental Protocol
Step 1: Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in DMSO or methanol.
-
Spiking Solutions: Create serial dilutions of the analyte stock solution in 50:50 ACN:Water to be used for spiking into the biological matrix.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the cold internal standard working solution (in ACN) to each tube. The IS addition and protein precipitation occur in a single step.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
Step 3: LC-MS/MS Conditions The following tables outline the parameters for LC-MS/MS analysis.
Liquid Chromatography Parameters
| Parameter | Condition | Justification |
| Instrument | Sciex Triple Quad 6500+ with Shimadzu Nexera X2 UPLC, or equivalent | A high-sensitivity UPLC-MS/MS system is required for bioanalysis. |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A shorter UPLC column with smaller particles provides fast analysis times and high resolution. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Standard mobile phase for small molecule analysis in ESI. |
| Gradient | 0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 5% B3.1-4.0 min: 5% B (re-equilibration) | A rapid gradient suitable for a "dilute-and-shoot" sample preparation method. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures robust and reproducible chromatography. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
Tandem Mass Spectrometry Parameters
| Parameter | Condition | Justification |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. |
| MRM Transitions | Analyte: m/z 232.1 → 188.1IS (¹³C₆): m/z 238.1 → 194.1 | Precursor [M-H]⁻. Product ion corresponds to the loss of CO₂ (44 Da). The IS transition is shifted by the mass of the stable isotopes. |
| Ion Source Temp. | 550 °C | Optimal for desolvation. |
| Collision Energy (CE) | -20 V | To be optimized for maximum product ion intensity. |
| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across the chromatographic peak. |
Method Validation Summary
Bioanalytical methods must be validated according to FDA or EMA guidelines.[11][12]
| Validation Parameter | Acceptance Criteria (FDA/EMA) |
| Calibration Curve | ≥ 6 non-zero standards, r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Within-run and between-run precision (CV) ≤15% (≤20% at LLOQ). Accuracy (RE) within ±15% (±20% at LLOQ). |
| Selectivity | No significant interfering peaks in at least 6 unique blank matrix lots. |
| Matrix Effect | IS-normalized matrix factor CV should be ≤15%. |
| Recovery | Should be consistent and reproducible, but does not need to be 100%. |
| Stability | Analyte must be stable under various conditions (bench-top, freeze-thaw, long-term storage). |
Workflow Diagram
Conclusion
The two methods presented provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is ideal for routine analysis of high-concentration samples, such as API purity testing. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies in drug development. Proper method validation according to the relevant regulatory guidelines is essential to ensure data integrity and reliability.[3][11][13]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [3][5]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). May 2018. [11][12]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration (FDA). January 2025. [14]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [12]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). May 2001. [15]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). September 2021. [13]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). November 2022.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [4]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [5]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). November 2005. [8]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central.
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [9]
-
Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. SciSpace.
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [7]
-
One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. ResearchGate.
-
HPLC Separation of Carboxylic Acids. SIELC Technologies.
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [6]
-
2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. Chemicalbook.
-
One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis Online.
-
Carboxylesterase Catalyzed 18O-labeling of Carboxylic Acid and Its Potential Application in LC-MS/MS Based Quantification of Drug Metabolites. ResearchGate.
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. [10]
-
2-(4-Methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. Amerigo Scientific.
-
oxazole-4-carboxylic acid. SRIRAMCHEM. [2]
-
5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. LookChem.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. IJRPR.
-
4-Oxazolecarboxylic acid 97%. Sigma-Aldrich.
-
Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide. Benchchem.
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [1]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scioninstruments.com [scioninstruments.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. moh.gov.bw [moh.gov.bw]
Application Notes and Protocols: A Strategic Workflow for Developing a Cell-Based Assay for 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid
Introduction: The Oxazole Scaffold as a Privileged Structure in Oncology
The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural versatility of the oxazole core allows it to interact with a diverse range of biological targets, such as protein kinases, topoisomerases, and tubulin, making it a "privileged scaffold" in drug discovery.[1][3][4] Numerous oxazole-containing compounds have shown potent cytotoxic and antiproliferative effects on various cancer cell lines, often with IC50 values in the nanomolar range.[1][4]
This guide presents a comprehensive, phased strategy for the initial characterization of a novel oxazole compound, 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid . As the specific biological target of this compound is not yet defined, our approach is designed to be a systematic, target-agnostic workflow. It begins with broad phenotypic screens to establish a biological effect and progressively narrows the focus to elucidate the mechanism of action. This document provides not just procedural steps but the scientific rationale behind them, ensuring a robust and logical progression from initial observation to mechanistic insight.
Phase 1: Foundational Phenotypic Screening - Does the Compound Have an Effect?
The primary objective of this phase is to determine if this compound exerts a measurable effect on cancer cells, specifically impacting their viability and ability to proliferate. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used to identify potential tissue-specific sensitivities.
Assessment of Cell Viability and Cytotoxicity (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a cell population's overall metabolic activity, which serves as a proxy for cell viability.[5][6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[5] This assay is a robust, high-throughput method for an initial dose-response analysis to determine the compound's cytotoxic or growth-inhibitory potential and calculate its half-maximal inhibitory concentration (IC50).
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7][8] Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[9]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Assessment of Cell Proliferation (BrdU Incorporation Assay)
Scientific Rationale: While the MTT assay measures metabolic activity, it does not distinguish between a cytotoxic (cell-killing) and a cytostatic (cell-cycle arresting) effect. The BrdU (Bromodeoxyuridine) assay specifically measures DNA synthesis, a hallmark of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10] This incorporated BrdU can then be detected with a specific antibody, providing a direct measure of cell proliferation.[11]
Detailed Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 1X (typically 10 µM). Incubate at 37°C.[12][13]
-
Fixation and Denaturation: At the end of the incubation, remove the culture medium. Add 100 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[12] This step simultaneously fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Remove the fixing solution and wash the wells. Add 100 µL of a diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature.[12]
-
Secondary Antibody and Substrate: Wash the wells to remove the primary antibody. Add a horseradish peroxidase (HRP)-linked secondary antibody and incubate for 1 hour.[13] After another wash step, add a TMB substrate.[12]
-
Data Acquisition: Monitor color development and then add a stop solution. Measure the absorbance at 450 nm with a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to vehicle-treated controls and determine the IC50 for proliferation inhibition.
Data Presentation: Phase 1 Results
| Cell Line | Tissue of Origin | MTT Assay IC50 (µM) (72h) | BrdU Assay IC50 (µM) (72h) |
| MCF-7 | Breast Cancer | Value | Value |
| A549 | Lung Cancer | Value | Value |
| HCT116 | Colon Cancer | Value | Value |
| PC-3 | Prostate Cancer | Value | Value |
Phase 2: Elucidating the Mechanism of Action - How Does the Compound Work?
If Phase 1 results demonstrate significant anti-proliferative or cytotoxic activity, the next logical step is to investigate the underlying mechanism. This phase focuses on identifying the mode of cell death (apoptosis vs. necrosis) and its effect on cell cycle progression.
Distinguishing Apoptosis from Necrosis (Annexin V/PI Staining)
Scientific Rationale: Apoptosis (programmed cell death) and necrosis are two distinct modes of cell death. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection.[14] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[14] By co-staining with Annexin V and PI, flow cytometry can distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
Detailed Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Washing: Wash the cells twice with cold 1X PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
Quantifying Apoptotic Pathway Activation (Caspase-Glo 3/7 Assay)
Scientific Rationale: The execution phase of apoptosis is mediated by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[17][18] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[17][19] This provides a highly sensitive and quantitative measure of apoptosis induction.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[20] Allow it to equilibrate to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture medium).[19]
-
Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-3 hours.[19]
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific induction of caspase activity.
Investigating Cell Cycle Arrest (PI Staining and Flow Cytometry)
Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M). Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Flow cytometric analysis of PI-stained cells allows for the quantification of cells in each phase of the cell cycle:
-
G0/G1 phase: 2n DNA content
-
S phase: between 2n and 4n DNA content
-
G2/M phase: 4n DNA content
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed and treat cells as described for the Annexin V assay.
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[21] Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]
-
Staining: Resuspend the cell pellet in 0.5 mL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21][22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the samples by flow cytometry, collecting the fluorescence data to generate DNA content histograms.
Phase 3: Hypothetical Target Deconvolution
Rationale for Hypothesis: Literature reviews indicate that oxazole derivatives frequently exhibit anticancer activity by targeting critical cellular pathways, including protein kinase signaling, tubulin polymerization, and DNA replication via topoisomerase inhibition.[1][2][3][4] A common mechanism involves the inhibition of protein kinases that are crucial for cell survival and proliferation signaling.[1] Therefore, a plausible hypothesis is that this compound inhibits a key protein kinase cascade, such as the STAT3 signaling pathway.
// Nodes Compound [label="2-(4-Methoxybenzyl)oxazole-\n4-carboxylic acid", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)", fillcolor="#F1F3F4"]; JAK [label="JAK", fillcolor="#F1F3F4"]; STAT3 [label="STAT3", fillcolor="#F1F3F4"]; pSTAT3 [label="p-STAT3\n(Dimerization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(e.g., Cyclin D1, Bcl-xL, Survivin)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> JAK [label=" Inhibition (Hypothesis)", style=dashed, color="#EA4335", arrowhead=tee]; RTK -> JAK [label=" Activation"]; JAK -> STAT3 [label=" Phosphorylation"]; STAT3 -> pSTAT3; pSTAT3 -> Nucleus [label=" Translocation"]; Nucleus -> Transcription [style=invis]; // for layout pSTAT3 -> Transcription [ltail=Nucleus, label=" Binds to DNA"]; Transcription -> Proliferation; }
Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway.
Experimental Validation: Western Blot for Phospho-STAT3
Scientific Rationale: To test this hypothesis, a Western blot can be performed to measure the phosphorylation status of STAT3. If the compound inhibits an upstream kinase (like JAK), the level of phosphorylated STAT3 (p-STAT3) should decrease without affecting the total amount of STAT3 protein.
Detailed Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a short duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-STAT3/total STAT3 ratio in compound-treated cells compared to the vehicle control would support the hypothesis.
Assay Validation and Best Practices for Trustworthiness
To ensure the reliability and reproducibility of any cell-based assay, a rigorous validation process is essential.[23]
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to ensure their identity and prevent cross-contamination.
-
Cell Health and Morphology: Maintain cells in a healthy, log-growth phase.[24] Never allow cultures to become over-confluent, as this can alter their physiological responses.[25]
-
Optimize Seeding Density: Titrate the cell seeding density to find the optimal number that provides a robust signal without reaching confluence by the end of the experiment.[25]
-
Compound Handling: Use a consistent, low percentage of a vehicle like DMSO (typically ≤0.5%) for all treatments to avoid solvent-induced toxicity.
-
Assay Quality Control (Z'-Factor): For high-throughput screens, calculate the Z'-factor to assess the quality and robustness of the assay. The Z'-factor is a statistical measure of the separation between the positive and negative controls.[26]
// Nodes workflow [label="{ Phase 1: Phenotypic Screen | MTT Assay (Viability)\lBrdU Assay (Proliferation)\l} | { Compound Active? | { Yes | No}} | { Phase 2: MoA Study | Annexin V/PI (Apoptosis)\lCaspase-Glo (Apoptosis)\lPI Stain (Cell Cycle)\l} | { Mechanism Identified? | { Yes | No}} | { Phase 3: Target ID | Formulate Hypothesis\l(e.g., Kinase Inhibition)\lWestern Blot (p-STAT3)\l}"];
// Edges workflow:f0 -> workflow:f2; workflow:f2:yes -> workflow:f3; workflow:f3 -> workflow:f5; workflow:f5:yes2 -> workflow:f6; }
Caption: Phased workflow for novel compound characterization.
Conclusion
This application note provides a structured, multi-phased workflow for the initial cell-based characterization of this compound. By progressing from broad phenotypic assays to more specific mechanistic studies, researchers can efficiently determine the compound's biological activity, elucidate its mode of action, and form data-driven hypotheses about its molecular target. Adherence to best practices in assay development and validation is critical for generating trustworthy and reproducible data, which is the foundation for any successful drug development program.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Retrieved from [Link]
- N, S., & P, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 1088-1092.
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
BioVision. (n.d.). BrdU Cell Proliferation Assay Kit. Retrieved from [Link]
- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
- Wang, W., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(32), 5428-5452.
-
Elabscience. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]
-
Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. R Discovery. Retrieved from [Link]
-
Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
- Kim, H., et al. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 115, 28.7.1-28.7.15.
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Semantic Scholar. Retrieved from [Link]
-
The Healthcare Guys. (2023). 6 Considerations for Successful Cell-Based Assays. Retrieved from [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents | Request PDF. Retrieved from [Link]
- Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(15), 4945.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 19. promega.com [promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 23. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 24. marinbio.com [marinbio.com]
- 25. biocompare.com [biocompare.com]
- 26. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 28. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for In Vivo Experimental Models for Testing Oxazole Compounds
Introduction: The Imperative for In Vivo Evaluation of Oxazole Scaffolds
The oxazole nucleus, a five-membered heterocycle containing oxygen and nitrogen, represents a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] However, the journey from a promising hit in an in vitro screen to a viable clinical candidate is fraught with challenges, a primary one being the translation of in vitro potency to in vivo efficacy and safety. Many compounds fail in later stages due to poor pharmacokinetic profiles or unforeseen toxicities.[3][4] Therefore, robust in vivo experimental models are not merely a regulatory checkpoint but a critical tool for understanding the true therapeutic potential of novel oxazole compounds.
This guide provides a comprehensive overview of key in vivo models and detailed protocols for the preclinical evaluation of oxazole derivatives. We will delve into the rationale behind model selection and experimental design, ensuring that the generated data is both reliable and translatable.
Part 1: Foundational Considerations for In Vivo Studies
Before embarking on specific disease models, several foundational aspects must be addressed to ensure the integrity and reproducibility of the in vivo experiments.
Formulation and Administration of Oxazole Compounds
A significant hurdle in the in vivo testing of many heterocyclic compounds, including oxazoles, is their often-low aqueous solubility.[5] This can lead to poor absorption and variable exposure, confounding the interpretation of efficacy and toxicity data. Careful consideration of the formulation is paramount.
Protocol 1: Formulation Strategy for Poorly Soluble Oxazole Compounds
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of the oxazole compound at various pH values (e.g., pH 2, 6.8, and 7.4) to mimic physiological conditions.
-
Assess the compound's lipophilicity (LogP).
-
-
Vehicle Selection and Preparation:
-
For Oral Administration:
-
Suspensions: For initial screens, a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water is common.[6]
-
Solutions: If solubility allows, a solution in vehicles like polyethylene glycol 400 (PEG400), propylene glycol, or a co-solvent system can be used.
-
Lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can enhance oral absorption.[5][7]
-
-
For Intravenous Administration:
-
Solubilization is critical to prevent embolism. Co-solvents (e.g., DMSO, ethanol) are often used, but their concentration must be kept low to avoid toxicity.
-
Nanosuspensions can be a valuable approach for administering poorly soluble drugs intravenously.[7]
-
-
-
Formulation Stability:
-
Assess the physical and chemical stability of the formulation over the intended period of use.
-
Animal Model Selection
The choice of animal model is dictated by the therapeutic indication of the oxazole compound. Rodents, particularly mice and rats, are the most common initial models due to their well-characterized genetics, relatively low cost, and established protocols.
| Therapeutic Area | Common Animal Models | Key Considerations |
| Inflammation | Mice (BALB/c, C57BL/6), Rats (Wistar, Sprague-Dawley) | Genetic background can influence immune response. |
| Oncology | Immunodeficient mice (e.g., Nude, SCID, NSG) for xenograft models.[8] | The degree of immunodeficiency can impact tumor engraftment and response to immunomodulatory agents. |
| Pharmacokinetics | Mice (CD-1, C57BL/6), Rats (Sprague-Dawley, Wistar) | Species differences in drug metabolism. |
| Toxicology | Rats (Sprague-Dawley) are often preferred for regulatory toxicology studies. | OECD guidelines often specify the use of rats.[9] |
Part 2: In Vivo Models for Anti-Inflammatory Activity
Many oxazole derivatives have shown promise as anti-inflammatory agents. The following models are widely used to assess this activity in vivo.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity. Carrageenan injection induces a localized inflammatory response characterized by edema.
Protocol 2: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test Compound (various doses, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Oxazolone-Induced Contact Hypersensitivity in Mice
This model is relevant for studying delayed-type hypersensitivity (DTH) and allergic contact dermatitis, where T-cell mediated immune responses are prominent.
Protocol 3: Oxazolone-Induced Contact Hypersensitivity
-
Animals: BALB/c or C57BL/6 mice (8-10 weeks old).
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of each mouse.
-
Apply a solution of oxazolone (e.g., 50 µL of 3% in acetone/olive oil) to the shaved abdomen.
-
-
Treatment: Administer the test oxazole compound (topically or systemically) at a predetermined schedule before and/or after the challenge.
-
Challenge (Day 5-7):
-
Apply a lower concentration of oxazolone (e.g., 20 µL of 1% in acetone/olive oil) to the dorsal and ventral surfaces of the right ear.
-
Apply the vehicle to the left ear as a control.
-
-
Measurement of Ear Swelling:
-
Measure the thickness of both ears using a digital caliper before the challenge and at 24 and 48 hours post-challenge.
-
The difference in thickness between the right and left ear indicates the inflammatory response.
-
-
Data Analysis: Compare the ear swelling in the test compound-treated groups to the vehicle-treated group.
Part 3: In Vivo Models for Anticancer Activity
The evaluation of anticancer agents in vivo is critical for determining their therapeutic potential. Xenograft models are the workhorse for preclinical oncology studies.[8][10]
Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models
CDX models involve the implantation of human cancer cell lines into immunodeficient mice, while PDX models utilize fragments of a patient's tumor.[8][11] PDX models are generally considered more clinically relevant as they better preserve the heterogeneity of the original tumor.[11]
Protocol 4: Subcutaneous Xenograft Model for Anticancer Efficacy
-
Animals: Immunodeficient mice (e.g., athymic nude, SCID, or NSG mice).
-
Tumor Implantation:
-
CDX: Inject a suspension of cultured human cancer cells (e.g., 1-10 million cells in Matrigel) subcutaneously into the flank of the mice.
-
PDX: Implant a small fragment (2-3 mm³) of a patient's tumor subcutaneously into the flank.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control (a standard-of-care chemotherapy agent)
-
Test Oxazole Compound (at various doses and schedules)
-
-
Administer treatments via the desired route (e.g., oral, intravenous, intraperitoneal).
-
-
Efficacy Endpoints:
-
Continue treatment for a specified period (e.g., 21-28 days).
-
Monitor tumor volume and body weight throughout the study.
-
Primary endpoint: Tumor growth inhibition (TGI).
-
Secondary endpoints: Survival analysis, biomarker analysis from tumor tissue at the end of the study.
-
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 10. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
Application Notes and Protocols: 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid as a Putative Chemical Probe for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: The following application notes and protocols are based on the hypothesized biological activity of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid as a tubulin polymerization inhibitor. This hypothesis is extrapolated from published data on structurally related oxazole and thiazole derivatives. As of the date of this publication, there is no direct experimental evidence confirming the specific biological target or mechanism of action for this particular compound. Therefore, the described protocols should be considered as a starting point for the investigation and validation of this molecule as a chemical probe.
I. Introduction: The Rationale for Investigating this compound
The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] Structurally similar compounds, such as certain 4-substituted methoxybenzoyl-aryl-thiazoles, have been identified as potent inhibitors of tubulin polymerization, a clinically validated mechanism for cancer therapy. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Given its structural features—a 2-substituted oxazole-4-carboxylic acid with a 4-methoxybenzyl group—it is plausible to hypothesize that this compound may also target the tubulin cytoskeleton. This document provides a comprehensive guide for researchers to systematically evaluate this compound as a chemical probe, from initial synthesis and characterization to in vitro and cell-based functional assays.
II. Synthesis and Characterization
A general and efficient method for the synthesis of substituted oxazoles can be adapted for the preparation of this compound.[2] The following is a representative synthetic workflow.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for this compound.
Protocol: Synthesis and Purification
A detailed, step-by-step protocol for the synthesis of a related compound, 2-(4-methoxyphenyl)benzo[d]oxazole-4-carboxylic acid, can be found in the literature and adapted.[3] The key steps involve the condensation of an appropriate amino-hydroxy-benzoic acid with 4-methoxybenzaldehyde to form a Schiff base, followed by oxidative cyclization.[3]
1. Characterization of the Final Product: The identity and purity of the synthesized this compound must be rigorously confirmed using a panel of analytical techniques:
- ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95%.
III. In Vitro Target Engagement: Tubulin Polymerization Assay
The cornerstone of validating a chemical probe is to demonstrate its direct interaction with the putative target.[4] A fluorescence-based in vitro tubulin polymerization assay is a sensitive method to determine if this compound directly affects microtubule formation.[5][6]
Principle of the Assay
This assay monitors the polymerization of purified tubulin into microtubules in the presence of a fluorescent reporter that specifically binds to the polymerized form. An increase in fluorescence intensity over time corresponds to microtubule formation. Inhibitors of tubulin polymerization will suppress this increase in a concentration-dependent manner.[6]
Diagram: Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and established methodologies.[5][7][8]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound: this compound, dissolved in DMSO
-
Positive control: Nocodazole or Colchicine (tubulin polymerization inhibitors)
-
Negative control: DMSO (vehicle)
-
384-well, black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (Excitation/Emission suitable for the chosen dye, e.g., ~360/450 nm for DAPI)
Procedure:
-
Preparation of Reagents:
-
Compound Plating:
-
Prepare serial dilutions of the test compound, positive control, and vehicle control in the Tubulin Reaction Mix (without tubulin).
-
Add the compound dilutions to the wells of the 384-well plate.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add the tubulin-containing reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every minute for 60 minutes.
-
Data Analysis and Interpretation
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the rate of polymerization (the slope of the linear phase) or the endpoint fluorescence.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Description | Expected Outcome for an Inhibitor |
| Lag Phase | Time before polymerization begins. | May be prolonged. |
| Polymerization Rate | The rate of increase in fluorescence. | Decreased in a dose-dependent manner. |
| Maximal Polymerization | The plateau of the fluorescence curve. | Reduced in a dose-dependent manner. |
| IC₅₀ | Concentration for 50% inhibition. | A potent probe should have an IC₅₀ in the nanomolar to low micromolar range. |
IV. Cell-Based Assays: Assessing Cellular Phenotypes
Demonstrating a corresponding effect in a cellular context is a critical step in chemical probe validation.[9] The following assays can be used to evaluate the anticancer effects of this compound.
Protocol: Cell Viability/Cytotoxicity Assay
This assay determines the concentration of the compound that inhibits cell growth or induces cell death.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Test compound stock solution in DMSO
-
Reagents for viability assessment (e.g., MTT, resazurin, or LDH release assay kits)[10]
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
Viability Assessment: After the incubation period, perform the viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.
Protocol: Cell Cycle Analysis
Since tubulin inhibitors are known to cause cell cycle arrest, typically at the G2/M phase, this assay is crucial for mechanistic validation.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at concentrations around its GI₅₀ for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would be consistent with the proposed mechanism of action.
V. Best Practices for Using this compound as a Chemical Probe
-
Purity and Stability: Always ensure the purity of the compound and assess its stability in the assay medium.[11]
-
Dose-Response: Perform all experiments over a range of concentrations to establish a clear dose-response relationship.
-
Orthogonal Assays: Use multiple, independent assays to confirm the biological effects.
-
Negative Control: Synthesize a structurally similar but biologically inactive analog to demonstrate that the observed effects are not due to non-specific toxicity.
-
Target Engagement in Cells: If possible, use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to tubulin within the cellular environment.[4]
VI. Conclusion
This compound represents a novel chemical entity with the potential to be a valuable chemical probe for studying the tubulin cytoskeleton and its role in cancer. The protocols and guidelines presented here provide a rigorous framework for its synthesis, characterization, and biological evaluation. By following these methodologies, researchers can generate robust and reliable data to either validate or refute the hypothesized mechanism of action and establish the utility of this compound in cancer research and drug discovery.
References
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. [Link]
-
Molbase. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. [Link]
-
Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]
-
National Institutes of Health. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
-
National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
-
MDPI. (n.d.). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. [Link]
-
PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]
-
ResearchGate. (n.d.). Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. [Link]
-
ResearchGate. (n.d.). Guideline for anticancer assays in cells. [Link]
-
PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]
-
National Institutes of Health. (n.d.). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. [Link]
-
ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4-carboxylic acid. [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. [Link]
-
MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
Application Note: A Comprehensive Methodology for High-Throughput Screening of Oxazole Libraries
Introduction: The Oxazole Scaffold and the Imperative for High-Throughput Screening
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions allow it to bind with a wide array of enzymes and receptors.[2] This versatility has led to the development of numerous oxazole-containing compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] Given the vast chemical space that can be explored through substitutions on the oxazole core, identifying novel therapeutic agents requires a systematic and rapid evaluation of large compound collections.
High-Throughput Screening (HTS) provides the necessary engine for this discovery process.[5] By automating the testing of thousands to millions of compounds, HTS enables researchers to identify "hits"—compounds that modulate a biological target or pathway in a desired manner—in a fraction of the time required by traditional methods.[5] This guide provides a detailed methodology for the successful design and execution of an HTS campaign for oxazole libraries, from initial library synthesis and assay development to robust hit validation.
Section 1: The Foundation - Oxazole Library Design and Quality
The success of any HTS campaign is fundamentally dependent on the quality and diversity of the chemical library. A well-designed library maximizes the chances of finding meaningful hits, while rigorous quality control ensures the reliability of the screening data.
Library Synthesis Strategies
The goal is to create a library of oxazoles with broad structural diversity to explore a wide range of biological targets.
-
Diversity-Oriented Synthesis (DOS): This strategy is ideal for generating structurally complex and diverse small molecules from a common starting material.[6][7] For oxazoles, a DOS approach might involve a versatile synthetic route where different building blocks can be introduced at various positions on the oxazole scaffold, leading to a library with significant skeletal and stereochemical diversity.[8]
-
DNA-Encoded Libraries (DEL): DEL technology represents a paradigm shift in library scale, enabling the synthesis and screening of billions of compounds simultaneously.[9][10] In this approach, each unique oxazole compound is covalently linked to a unique DNA barcode that serves as its identifier.[11] The entire library is screened in a single tube, and hits are identified by sequencing the DNA of the molecules that bind to the target protein.[12] This method is exceptionally powerful for discovering novel ligands against purified protein targets.[11][13]
Essential Quality Control (QC)
Before initiating a screen, every compound in the library must undergo stringent QC to ensure its identity, purity, and concentration are accurately known. This is a self-validating step; without it, any downstream results are unreliable.
-
Identity Confirmation: Typically verified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purity Assessment: Assessed via High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), with a standard acceptance threshold of >95% purity.
-
Concentration Verification: Crucial for compounds stored in solution (e.g., DMSO). Techniques like quantitative NMR (qNMR) can be employed for precise concentration determination.
Section 2: Assay Design and Development - Selecting the Optimal Screening Platform
The choice of assay is the most critical decision in an HTS campaign. It must be sensitive, robust, and relevant to the biological question being addressed. The two primary HTS modalities are biochemical assays and cell-based assays.
Biochemical Assays: Probing Molecular Interactions
Biochemical assays are reductionist, measuring the effect of a compound on a purified biological target, such as an enzyme or receptor. They are ideal for target-based drug discovery.
Causality: By isolating the target protein, a biochemical assay provides direct evidence that a hit compound interacts with that specific target. This simplifies the subsequent mechanism-of-action studies. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, speed, and amenability to automation.[14][15]
Protocol 1: Fluorescence-Based Enzyme Inhibition Assay
This protocol describes a generic assay to screen for oxazole inhibitors of a purified protease using a Förster Resonance Energy Transfer (FRET) substrate.[16]
Principle: The FRET substrate is a peptide containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the active enzyme, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. Inhibitors prevent this cleavage, leading to a low fluorescence signal.
Materials:
-
Purified target enzyme
-
FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Oxazole library (10 mM in DMSO)
-
Positive Control (a known inhibitor)
-
Negative Control (DMSO)
-
384-well, low-volume, black assay plates
Step-by-Step Methodology:
-
Plate Preparation: Using an acoustic liquid handler, dispense 50 nL of each oxazole compound from the library plate into the corresponding wells of the 384-well assay plate. Dispense 50 nL of the positive control inhibitor and DMSO into designated control wells.
-
Enzyme Addition: Add 10 µL of the enzyme solution (diluted in assay buffer to a final concentration of 2X the desired assay concentration) to all wells.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute. Cover and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the FRET substrate solution (diluted in assay buffer to a 2X concentration) to all wells to start the enzymatic reaction. The final volume is 20 µL.
-
Signal Detection: Immediately transfer the plate to a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 2 minutes for 30 minutes (kinetic read).
-
Data Analysis: Calculate the rate of reaction (slope of the linear phase of the kinetic curve) for each well. Normalize the data using the positive (0% activity) and negative (100% activity) controls.
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays measure the effect of a compound on live cells, providing data in a more physiologically relevant context.[17] They are essential for phenotypic screening and for evaluating compound cytotoxicity and cell permeability early in the discovery process.[18]
Causality: A phenotypic response in a cell-based assay demonstrates that a compound is not only active but also capable of crossing the cell membrane to engage its target. This provides a more holistic view of a compound's potential. ATP-based viability assays are a gold standard due to their high sensitivity and robustness.[18]
Protocol 2: Cell-Based Antiproliferative Assay
This protocol is designed to screen an oxazole library to identify compounds that inhibit the proliferation of cancer cells.[19][20]
Principle: The assay quantifies the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells. A decrease in ATP indicates either cytotoxicity or inhibition of proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Oxazole library (10 mM in DMSO)
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO)
-
384-well, white, clear-bottom tissue culture plates
-
ATP detection reagent (e.g., CellTiter-Glo®)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000 cells/well) in 40 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of each oxazole compound, positive control, and DMSO to the appropriate wells. This results in a final compound concentration of 10 µM (assuming an intermediate dilution step).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the ATP detection reagent to room temperature.
-
Signal Development: Add 20 µL of the ATP detection reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the positive (0% viability) and negative (100% viability) controls.
Assay Validation: Ensuring Data Integrity
Before embarking on a full-scale HTS, the chosen assay must be validated to ensure it can reliably distinguish between hits and inactive compounds. The Z'-factor is the most common metric for this, integrating the dynamic range of the signal with the data variation.
-
Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
-
σ_p and μ_p are the standard deviation and mean of the positive control.
-
σ_n and μ_n are the standard deviation and mean of the negative control.
-
-
Interpretation: An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.
Section 3: The HTS Workflow - From Library Plate to Primary Hit List
The HTS process is a highly orchestrated workflow designed for efficiency and reproducibility.
Caption: Hit Triage and Validation Cascade.
-
Hit Confirmation: Primary hits are re-tested, often using freshly sourced powder, in the same primary assay to ensure the activity is reproducible.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This step eliminates compounds that are only active at the highest concentration.
-
Counter-Screening: This is a critical step to identify and discard compounds that interfere with the assay technology itself. [21]For a fluorescence-based assay, a counter-screen would involve testing for autofluorescent compounds. For a luciferase-based cell assay, a counter-screen would test for direct inhibitors of the luciferase enzyme.
-
Orthogonal Assays: The biological activity is confirmed using a different assay that relies on an independent detection method. For example, if the primary assay was a biochemical enzyme inhibition assay, an orthogonal assay could be a cell-based target engagement assay (e.g., CETSA®). This ensures the observed effect is not an artifact of the primary assay format. [22]5. Structure-Activity Relationship (SAR) by Analogue: Public or commercial databases are searched for analogues of the validated hits. Testing these analogues provides early insights into the SAR, helping to confirm that the activity is tied to a specific chemical scaffold rather than being a result of non-specific effects like aggregation. [22]
Data Presentation: From Raw Numbers to Actionable Insights
Clear data presentation is crucial for decision-making. The following tables illustrate hypothetical data from an HTS campaign.
Table 1: Primary HTS Data for a Hypothetical Oxazole Sub-Library (Screened at 10 µM against Target X)
| Compound ID | % Inhibition | Z-Score | Primary Hit? |
| OXA-001 | 8.2 | 0.5 | No |
| OXA-002 | 65.7 | 4.1 | Yes |
| OXA-003 | -2.1 | -0.1 | No |
| OXA-004 | 92.4 | 5.8 | Yes |
| OXA-005 | 4.5 | 0.3 | No |
| OXA-006 | 51.3 | 3.2 | Yes |
Hit Criterion: % Inhibition > 50% and Z-Score > 3.0
Table 2: Dose-Response and Validation Data for Primary Hits
| Compound ID | IC₅₀ (µM) | Autofluorescence? (Counter-Screen) | Orthogonal Assay Activity? | Final Status |
| OXA-002 | 1.2 | No | Yes | Validated Hit |
| OXA-004 | 0.45 | Yes | N/A | False Positive |
| OXA-006 | 15.8 | No | No | False Positive |
Conclusion
The high-throughput screening of oxazole libraries is a powerful methodology for the discovery of novel chemical probes and therapeutic starting points. Success is not merely a matter of automation; it is built upon a foundation of scientific integrity. This involves the thoughtful design of diverse chemical libraries, the development of robust and biologically relevant assays, and a disciplined, multi-step validation cascade to triage hits. By adhering to these principles, researchers can navigate the complexities of HTS to uncover oxazole-based compounds with true therapeutic potential.
References
-
Galloway, W. R., Isidro-Llobet, A., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Nature Communications. Available at: [Link]
-
O'Connor, C. J., et al. (2009). Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. The Journal of Organic Chemistry. Available at: [Link]
-
Svobodová, R., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses. Available at: [Link]
-
Kumar, V., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Available at: [Link]
-
Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2020). Synthesis and Screening of a DNA-Encoded Library of Non-Peptidic Macrocycles. Angewandte Chemie International Edition. Available at: [Link]
-
Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, C., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, X., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors. ResearchGate. Available at: [Link]
-
Venkatesh, P. (2017). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]
-
Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2020). Synthesis and Screening of A DNA-Encoded Library of Non-Peptidic Macrocycles. ChemRxiv. Available at: [Link]
-
AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings. Available at: [Link]
-
Ask This Paper. (2024). A review on therapeutic diversity of oxazole scaffold: An update. Bohrium. Available at: [Link]
-
ResearchGate. (2009). Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
-
Wang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
-
Wang, Z., et al. (2019). Fragment splicing-based design, synthesis and safener activity of novel substituted phenyl oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Bio-Techne. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Bio-Techne. Available at: [Link]
-
J. Org. Chem. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Chemical Communications. (2023). Recent advances in DNA-encoded libraries. Royal Society of Chemistry. Available at: [Link]
-
Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NCBI. Available at: [Link]
-
Wagner, B. K. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. SLAS Discovery. Available at: [Link]
-
BioTechnologia. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). A brief review of high throughput screening in drug discovery process. IJPRAS. Available at: [Link]
-
Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NCBI. Available at: [Link]
-
ResearchGate. (2022). Analysis of DNA-Encoded Library Screening Data: Selection of Molecules for Synthesis. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2021). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. NCBI. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Review on Therapeutic Diversity of Oxazole Scaffold: An Update: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a diversity-oriented approach to oxazole-5-amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in DNA-encoded libraries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Screening of a DNA‐Encoded Library of Non‐Peptidic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. marinbio.com [marinbio.com]
- 18. biotechnologia-journal.org [biotechnologia-journal.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Purification of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid
Introduction: The Critical Role of Purity in Oxazole-Based Drug Discovery
2-(4-Methoxybenzyl)oxazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The oxazole core is a key pharmacophore found in numerous biologically active compounds, and the carboxylic acid functionality provides a versatile handle for further synthetic modifications, such as amidation and esterification.[1] The purity of this intermediate is paramount, as impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in scale-up and regulatory approval for pharmaceutical applications.
These application notes provide a comprehensive guide to the purification of this compound, drawing upon established chemical principles and field-proven techniques. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying scientific rationale to empower researchers to troubleshoot and optimize their purification strategies.
Physicochemical Properties and Pre-Purification Considerations
| Property | Predicted Value/Characteristic | Rationale and Implications for Purification |
| Appearance | Pale orange to brown or off-white crystalline powder[1] | The presence of color may indicate impurities. Successful purification should yield a consistent, lighter-colored solid. |
| Molecular Formula | C₁₂H₁₁NO₄ | - |
| Molecular Weight | 233.22 g/mol | - |
| Melting Point | Expected to be a solid with a defined melting range. A sharp melting point is an indicator of high purity. | Broad melting ranges suggest the presence of impurities. Monitoring the melting point is a simple and effective way to assess purity. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | This acidic nature is the cornerstone of the acid-base extraction technique. The compound will be deprotonated and water-soluble at a pH significantly above its pKa.[2] |
| Solubility | Soluble in methanol and other polar organic solvents.[1] Limited solubility in nonpolar solvents and water in its neutral form. The carboxylate salt will be soluble in aqueous solutions. | Solubility dictates the choice of solvents for recrystallization and chromatography. The difference in solubility between the neutral form and the salt form is exploited in acid-base extraction. |
| Stability | Oxazole rings can be sensitive to strong acidic and basic conditions, which may lead to hydrolytic ring-opening.[3] | Purification methods should employ mild conditions where possible. For instance, using a weak base like sodium bicarbonate for extraction is preferable to a strong base like sodium hydroxide.[4] |
Purification Strategy 1: Acid-Base Extraction
Acid-base extraction is a powerful and often the first-line technique for purifying acidic compounds like this compound from neutral and basic impurities.[4][5][6] The strategy relies on the differential solubility of the compound in its protonated (neutral) and deprotonated (anionic salt) forms.
Principle of the Technique
The carboxylic acid group of the target compound can be deprotonated by a weak base to form a water-soluble carboxylate salt. This allows for the separation of the desired compound from non-acidic, organic-soluble impurities. Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[6][7]
Detailed Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Initial Wash (Optional): If basic impurities (e.g., unreacted amines) are suspected, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove them.
-
Base Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, ensuring to vent frequently to release any pressure buildup from CO₂ evolution. The target compound will be deprotonated and move into the aqueous layer as its sodium salt.[7][8]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the product.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid, such as 1M HCl, with stirring until the solution becomes acidic (test with pH paper). The purified this compound will precipitate out as a solid.[8]
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, washing with cold deionized water to remove any inorganic salts. Dry the purified product under vacuum to a constant weight.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for the purification of this compound via acid-base extraction.
Purification Strategy 2: Recrystallization
For solid compounds, recrystallization is a highly effective method for achieving high purity by removing impurities that have different solubility profiles from the compound of interest.[8]
Principle of the Technique
Recrystallization involves dissolving the crude solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.
Detailed Protocol for Recrystallization
-
Solvent Selection: The key to successful recrystallization is the choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents like methanol, ethanol, or mixtures containing water (e.g., ethanol/water) are good starting points.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Purification Strategy 3: Column Chromatography
Silica gel column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8]
Principle of the Technique
A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). Compounds in the mixture travel down the column at different rates depending on their polarity and their interaction with the stationary phase and the mobile phase (eluent). More polar compounds tend to adhere more strongly to the polar silica gel and thus elute more slowly.
Detailed Protocol for Column Chromatography
-
Stationary Phase and Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. This "dry loading" method often leads to better separation.[3]
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as a mixture of n-hexane and ethyl acetate.[8] Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column. For carboxylic acids, adding a small amount (0.1-1%) of acetic or formic acid to the eluent can improve the peak shape and prevent streaking by keeping the compound protonated.[8]
-
Fraction Collection and Analysis: Collect the eluent in small fractions and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow Diagram: Column Chromatography
Caption: General workflow for purification by column chromatography.
Troubleshooting and Expert Insights
-
Low Recovery after Chromatography: Oxazole carboxylic acids can sometimes show instability on silica gel.[8] If low recovery is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[3]
-
Difficulty Removing a Specific Byproduct: If a byproduct has a similar polarity to the desired product, chromatographic separation can be challenging. In such cases, recrystallization, which relies on differences in solubility, may be a more effective alternative.[8]
-
Streaking on TLC/Column: The high polarity of the carboxylic acid group can lead to streaking. As mentioned, adding a small amount of a volatile acid (like acetic or formic acid) to the eluent can suppress the deprotonation of the carboxylic acid and lead to sharper bands.[8]
Conclusion
The purification of this compound can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and/or column chromatography. The choice of method will depend on the nature and quantity of the impurities present. A multi-step approach, for instance, an initial acid-base extraction followed by a final recrystallization, will often yield a product of high purity suitable for the demanding applications in drug discovery and materials science.
References
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved January 20, 2026, from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved January 20, 2026, from [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chromatograms of the five oxazole compounds obtained on the MaltoShell... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
2-(2-methoxyphenyl)-1,3-benzoxazole-4-carboxylic acid - Chemical Synthesis Database. (2025, May 20). Retrieved January 20, 2026, from [Link]
-
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. (2016, August 8). Retrieved January 20, 2026, from [Link]
-
Oxazole - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. (2025, May 20). Retrieved January 20, 2026, from [Link]
-
Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds - Biointerface Research in Applied Chemistry. (2020, July 18). Retrieved January 20, 2026, from [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed. (2019, December 6). Retrieved January 20, 2026, from [Link]
-
Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. (2023, October 17). Retrieved January 20, 2026, from [Link]
-
Oxazole-4-carboxylic acid Five Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 20, 2026, from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2025, March 5). Retrieved January 20, 2026, from [Link]
-
Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? (2020, August 8). Retrieved January 20, 2026, from [Link]
-
2-methyl-1,3-oxazole-4-carboxylic acid - ChemSynthesis. (2025, May 20). Retrieved January 20, 2026, from [Link]
- US2255421A - Process for purification of carboxylic acids - Google Patents. (n.d.).
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
2-(4-Methoxybenzyl)thiazole-4-carboxylic acid - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Experimental Design for Testing the Antimicrobial Activity of Oxazole Derivatives
Introduction
The dramatic rise of multidrug-resistant (MDR) microbial infections presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[1][2] Oxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects against various pathogenic bacteria and fungi.[1][2][3][4][5] The versatility of the oxazole scaffold allows for extensive chemical modification, making it an attractive backbone for the synthesis of new therapeutic agents.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for rigorously testing the antimicrobial activity of novel oxazole derivatives.
These protocols are grounded in established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across studies.[6][7][8] We will detail primary screening assays to determine initial activity, secondary assays to quantify this activity and understand its nature (bactericidal vs. bacteriostatic), and tertiary assays to explore the mechanism of action and potential for combating complex bacterial structures like biofilms.
Part 1: Initial Screening and Quantification of Antimicrobial Activity
The initial phase of testing aims to identify which oxazole derivatives possess antimicrobial properties and to quantify their potency. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11] It is a standardized and widely accepted method for susceptibility testing.[6][9]
Principle
Serial dilutions of the oxazole derivative are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits growth.[9][10]
Protocol: Broth Microdilution Assay
-
Preparation of Oxazole Derivatives:
-
Prepare a stock solution of each oxazole derivative, typically in dimethyl sulfoxide (DMSO) due to the potential for low aqueous solubility of organic compounds.
-
Expert Insight: It is crucial to test the effect of the maximum concentration of the solvent (e.g., DMSO) on microbial growth as a control, as the solvent itself can be toxic at certain concentrations.[12]
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi directly in a 96-well plate.[9]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Plate Inoculation and Incubation:
-
Inoculate each well containing the diluted oxazole derivative with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.[9]
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal testing may require longer incubation periods (24-72 hours).[14][15]
-
-
MIC Determination:
Caption: Workflow for MIC determination using broth microdilution.
Disk Diffusion Assay
The disk diffusion (Kirby-Bauer) test is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[11][16][17] It is particularly useful for initial screening of a large number of compounds.
Principle
A paper disk impregnated with a known concentration of the oxazole derivative is placed on an agar plate that has been swabbed with a uniform lawn of the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[16] The diameter of this zone is proportional to the susceptibility of the microorganism.
Protocol: Disk Diffusion Assay
-
Plate and Inoculum Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates. The agar depth should be uniform (approximately 4 mm).[18]
-
Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
Using a sterile cotton swab, inoculate the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60° two more times, swabbing the entire surface each time to ensure even distribution.[13]
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a specific amount of the oxazole derivative.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate using sterile forceps. Gently press each disk to ensure complete contact with the agar.[17]
-
Place disks far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation and Measurement:
Data Presentation: MIC and Zone of Inhibition
| Oxazole Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Oxazole-A | S. aureus ATCC 29213 | 8 | 18 |
| Oxazole-A | E. coli ATCC 25922 | 32 | 12 |
| Oxazole-B | S. aureus ATCC 29213 | >128 | 0 |
| Oxazole-B | E. coli ATCC 25922 | 64 | 10 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 25 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 30 |
Part 2: Characterizing Antimicrobial Dynamics and Advanced Properties
Once active compounds are identified, it is crucial to understand how they work. This involves determining if they are bactericidal (kill bacteria) or bacteriostatic (inhibit growth) and assessing their activity against more complex bacterial communities like biofilms.
Time-Kill Kinetics Assay
This assay provides insight into the pharmacodynamic properties of an antimicrobial agent by measuring the rate of bacterial killing over time.[19] It is the definitive method for distinguishing between bactericidal and bacteriostatic activity.
Principle
A standardized bacterial suspension is exposed to various concentrations of the oxazole derivative (typically based on its MIC value). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL). A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]
Protocol: Time-Kill Kinetics
-
Preparation:
-
Prepare flasks containing CAMHB with the oxazole derivative at concentrations such as 0.5x, 1x, 2x, and 4x MIC. Include a growth control flask with no compound.
-
Prepare a bacterial inoculum adjusted to ~5 x 10⁵ - 1 x 10⁶ CFU/mL and add it to each flask.[14]
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[14][21]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
-
Data Analysis:
-
Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each concentration of the oxazole derivative and the growth control.[19]
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. iajps.com [iajps.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. d-nb.info [d-nb.info]
- 5. ijmpr.in [ijmpr.in]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. apec.org [apec.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. emerypharma.com [emerypharma.com]
- 21. actascientific.com [actascientific.com]
Application Notes and Protocols for the One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Oxazole Scaffold in Modern Drug Discovery
The oxazole ring system is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals, owing to its remarkable metabolic stability and versatile binding interactions with various biological targets.[1] Its inherent planarity and capacity for hydrogen bonding contribute to its role as a key pharmacophore in numerous clinically approved drugs and late-stage drug candidates. Consequently, the development of efficient and modular synthetic strategies to access structurally diverse oxazole derivatives remains a paramount objective in medicinal chemistry and drug development. One-pot methodologies are particularly attractive as they streamline synthetic sequences, minimize waste generation, and enhance overall operational efficiency by obviating the need for isolation and purification of intermediates.[2]
This comprehensive guide presents detailed application notes and protocols for three distinct and robust one-pot methods for the synthesis of 2,4,5-trisubstituted oxazoles commencing from readily available carboxylic acids. Each protocol is accompanied by a thorough mechanistic discussion to provide a deeper understanding of the underlying chemical principles, a summary of the substrate scope, and a detailed, step-by-step experimental procedure.
Method 1: Direct Oxazole Synthesis via In Situ Carboxylic Acid Activation with a Triflylpyridinium Reagent
This modern approach facilitates the direct conversion of carboxylic acids into 4,5-disubstituted oxazoles through an in situ activation strategy, followed by a [3+2] cycloaddition with an appropriate isocyanide derivative.[3] This method is characterized by its broad substrate scope and tolerance of sensitive functional groups.
Mechanistic Rationale
The reaction proceeds through a carefully orchestrated sequence of activation and cycloaddition. The carboxylic acid is first activated in situ by the stable and easily handled triflylpyridinium reagent (DMAP-Tf), forming a highly reactive mixed trifluorosulfonyl anhydride. This intermediate then undergoes nucleophilic attack by 4-(dimethylamino)pyridine (DMAP) to generate a potent acylpyridinium salt. The acylpyridinium salt serves as a powerful electrophile that readily reacts with the deprotonated isocyanide (a carbanion). The resulting intermediate then undergoes intramolecular cyclization to furnish the desired oxazole product.[1]
Caption: Mechanism of Triflylpyridinium-Mediated Oxazole Synthesis.
Experimental Protocol
Materials:
-
Carboxylic acid (1.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)
-
DMAP-Tf (triflylpyridinium reagent) (1.3 equiv)
-
Substituted isocyanide (e.g., methyl isocyanoacetate or tosylmethyl isocyanide) (1.2 equiv)
-
Anhydrous dichloromethane (DCM) (0.1 M)
-
Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM under a nitrogen atmosphere.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the DMAP-Tf reagent (1.3 equiv) to the reaction mixture and stir for 5 minutes at room temperature.
-
To the resulting solution, add the substituted isocyanide (1.2 equiv).
-
Place the sealed vial in a preheated oil bath at 40 °C and stir for 30 minutes to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into water (30 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,4,5-trisubstituted oxazole.[3]
Substrate Scope and Data
This method demonstrates broad applicability with a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids.[1][3]
| R¹ (from Carboxylic Acid) | R⁴ (from Isocyanide) | R⁵ (from Isocyanide) | Yield (%) | Reference |
| Phenyl | CO₂Me | H | 92 | [1] |
| 4-Methoxyphenyl | CO₂Me | H | 95 | [1] |
| 2-Thiophenyl | CO₂Me | H | 94 | [1] |
| Cyclohexyl | CO₂Me | H | 85 | [1] |
| Phenyl | H | Ts | 78 | [3] |
| (Z)-Styryl | CO₂Me | H | 88 | [1] |
Method 2: One-Pot Oxazole Synthesis and Suzuki-Miyaura Coupling
This elegant one-pot, two-step sequence allows for the modular construction of 2,4,5-trisubstituted oxazoles from three distinct and readily available building blocks: a carboxylic acid, an amino acid, and a boronic acid.[4]
Mechanistic Rationale
The synthesis commences with the condensation of a carboxylic acid and an amino acid, mediated by the dehydrating agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). This reaction forms a 5-(triazinyloxy)oxazole intermediate in situ. This intermediate is then directly subjected to a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction with a boronic acid to introduce the third substituent at the 5-position of the oxazole ring.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid
Welcome to the technical support center for 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. We provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you successfully incorporate this molecule into your research.
Understanding the Molecule: Key Physicochemical Characteristics
This compound is a heterocyclic compound with a carboxylic acid functionality. This structure presents both opportunities and challenges for solubility. The oxazole and methoxybenzyl groups contribute to its aromatic and somewhat lipophilic character, while the carboxylic acid group provides a handle for pH-dependent solubility. The interplay of these features dictates its behavior in various solvent systems.
| Property | Estimated/Typical Value | Implication for Solubility |
| Appearance | Likely a crystalline solid | Crystalline forms often have lower solubility than amorphous forms.[1] |
| pKa of Carboxylic Acid | Estimated 3.5 - 4.5 | The compound's charge state and, therefore, its aqueous solubility will be highly dependent on the pH of the solution. |
| Aqueous Solubility (Neutral Form) | Expected to be low | The aromatic and benzyl moieties contribute to hydrophobicity, likely resulting in poor solubility in neutral aqueous media. |
| Solubility in Organic Solvents | Generally soluble in polar organic solvents | Solvents like DMSO, DMF, and methanol are likely to be effective for creating stock solutions. |
Troubleshooting Guide: Addressing Solubility Issues in Your Experiments
This section is structured in a question-and-answer format to directly address common problems encountered during the handling and use of this compound.
Q1: I am having trouble dissolving the compound in aqueous buffers for my biological assay. What is the first step I should take?
A1: The initial and most critical step is to adjust the pH of your aqueous buffer.
The carboxylic acid group on your molecule is the key to unlocking its aqueous solubility. In its protonated (neutral) state at acidic pH, the compound is likely to be poorly soluble. By increasing the pH, you deprotonate the carboxylic acid, forming a more polar and water-soluble carboxylate salt.[]
Actionable Advice:
-
Start with a pH Adjustment: Prepare your desired buffer and, while stirring, slowly add a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to raise the pH.
-
Target pH: Aim for a pH that is at least 1.5 to 2 units above the estimated pKa of the carboxylic acid (pKa is likely in the 3.5-4.5 range). A pH of 6.0 or higher is a good starting point.
-
Observe for Dissolution: As you increase the pH, you should observe the solid material dissolving.
Causality: The deprotonation of the carboxylic acid to a carboxylate anion introduces a negative charge, which significantly increases the polarity of the molecule and its ability to interact favorably with water molecules.
Q2: I have adjusted the pH, but the compound still precipitates out of solution, especially at higher concentrations. What should I try next?
A2: If pH adjustment alone is insufficient, the next logical step is to introduce a co-solvent to your aqueous buffer.
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[3]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent.
-
Ethanol: A less toxic option that is often suitable for cell-based assays at low concentrations.
-
Polyethylene Glycol (PEG 300 or 400): Often used in formulation development.
Experimental Workflow for Co-solvent Use:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of your stock solution into your pH-adjusted aqueous buffer.
-
Final Concentration of Co-solvent: It is crucial to keep the final concentration of the organic co-solvent as low as possible in your final assay to avoid artifacts (typically <1%, and often <0.1% for DMSO in cell-based assays).
Visualizing the Co-Solvent Strategy:
Caption: Workflow for using a co-solvent to improve solubility.
Q3: My application is sensitive to organic solvents, and pH adjustment is not providing the required solubility. Are there other strategies I can explore?
A3: Yes, for applications requiring higher concentrations or for in vivo studies, consider salt formation or creating an amorphous solid dispersion.
-
Salt Formation: This involves reacting the carboxylic acid with a base to form a stable, solid salt form of your compound. This salt form will often have significantly higher aqueous solubility and a faster dissolution rate than the parent acid. The choice of the counterion (the base used to form the salt) is critical and can impact the final properties of the salt.
-
Amorphous Solid Dispersion (ASD): In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix.[1] This amorphous form has higher energy than the crystalline state and, as a result, exhibits enhanced apparent solubility and dissolution rate.
Considerations for Advanced Formulations:
| Formulation Strategy | Advantages | Disadvantages | Best For |
| Salt Formation | Significant increase in solubility and dissolution rate. Can be a stable, crystalline solid. | Requires screening of different counterions. Not all salts have improved properties. | In vivo studies, pre-formulation development. |
| Amorphous Solid Dispersion | Dramatically enhances solubility. Can be tailored with different polymers. | Can be physically unstable and revert to the crystalline form. Requires specialized preparation techniques. | Oral drug delivery, challenging solubility cases. |
Frequently Asked Questions (FAQs)
Q: What is the best organic solvent to use for making a stock solution? A: Dimethyl sulfoxide (DMSO) is an excellent choice for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic molecules. For applications where DMSO is not suitable, N,N-dimethylformamide (DMF) or methanol can be considered. Always use anhydrous grade solvents to avoid introducing water, which could affect the stability of your stock solution.
Q: I see some precipitation in my cell culture media after adding the compound from a DMSO stock. What is happening? A: This is a common issue when a compound that is highly soluble in DMSO is added to an aqueous environment where its solubility is much lower. The precipitation occurs because the compound is no longer in a favorable solvent environment.
Troubleshooting Steps for Media Precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of your compound.
-
Increase the pH of the Media: If your cell line can tolerate it, slightly increasing the pH of your culture media can help keep the compound in its more soluble, deprotonated form.
-
Use a Different Formulation: For higher concentrations, you may need to consider a formulation with co-solvents or other excipients that are compatible with your cell culture system.
-
Check for Media Component Interactions: In some cases, components of the media (e.g., salts, proteins) can interact with the compound and cause precipitation.
Q: How can I determine the pKa of my compound experimentally? A: Determining the pKa is crucial for optimizing your pH-based solubility strategy. A common method is potentiometric titration. This involves dissolving your compound in a suitable solvent mixture (e.g., water with a co-solvent) and titrating it with a strong base (like NaOH) while monitoring the pH with a calibrated pH meter. The pKa is the pH at the half-equivalence point of the titration curve.
Q: Can sonication or heating be used to help dissolve the compound? A: Yes, both sonication and gentle heating can be used to aid in the dissolution process, particularly when preparing stock solutions in organic solvents. However, be cautious with heating, as it could potentially degrade the compound. Always perform a small-scale test first and check for any changes in the appearance or purity of the compound after heating. For aqueous solutions, these methods may provide a temporary increase in solubility, but the compound may precipitate out again upon cooling or standing.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound, anhydrous DMSO, analytical balance, volumetric flask, vortex mixer, and/or sonicator.
-
Procedure: a. Accurately weigh the required amount of the compound. b. Transfer the solid to a volumetric flask. c. Add a portion of the anhydrous DMSO to the flask and vortex or sonicate until the solid is completely dissolved. d. Add DMSO to the final volume and mix thoroughly. e. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Enhancement in Aqueous Buffer
-
Materials: this compound, desired aqueous buffer (e.g., phosphate-buffered saline, PBS), 1 M NaOH, calibrated pH meter, magnetic stirrer, and stir bar.
-
Procedure: a. Add the desired amount of the compound to the aqueous buffer. b. Place the mixture on a magnetic stirrer. c. Slowly add 1 M NaOH dropwise while monitoring the pH. d. Continue adding base until the compound is fully dissolved. e. Record the final pH of the solution. If necessary, adjust the pH back to the desired value for your experiment using a dilute acid (e.g., 0.1 M HCl), but be aware that this may cause precipitation if the pH drops too low.
Visualizing the pH-Dependent Solubility Protocol:
Caption: Step-by-step protocol for enhancing solubility via pH adjustment.
References
-
Solid dispersion has been widely used to improve the dissolution rate, solubility, and oral absorption of poor water-soluble drugs. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Available at: [Link]
-
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium. Formulation of poorly soluble compounds - EMA. Available at: [Link]
Sources
Oxazole Synthesis Technical Support Center: Troubleshooting Common Side Reactions
Welcome to the Technical Support Center for Oxazole Synthesis. As researchers, scientists, and professionals in drug development, you are aware that while oxazole synthesis is a cornerstone of medicinal chemistry, the path to your target molecule can be fraught with unexpected side reactions.[1][2] This guide is designed to be your first point of reference for troubleshooting these common hurdles. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind these side reactions and provide you with actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a byproduct with a similar polarity to my desired oxazole, making purification difficult. What could it be?
This is a frequent challenge in oxazole synthesis. The most common culprits are isomeric impurities or structurally related heterocycles. Depending on your chosen synthetic route, you could be forming alternative ring structures like oxazolidinones or experiencing rearrangements.[1][3] For instance, in the Fischer oxazole synthesis, the formation of 2,5-bis(4-bromophenyl)-4-oxazolidinone has been reported as a general by-product alongside the desired oxazole.[3]
Troubleshooting Steps:
-
Re-evaluate Your Reaction Conditions: Precise control over temperature is critical. A slight deviation can favor an alternative reaction pathway.[4] Similarly, ensure your solvents and reagents are of high purity and anhydrous, as trace amounts of water can lead to hydrolysis of intermediates.[4]
-
Optimize Reagent Addition: Adding reagents dropwise, rather than all at once, can prevent localized high concentrations that may trigger side reactions.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quenching the reaction at the optimal time can prevent the formation of degradation products.[1]
-
Advanced Purification Techniques: If standard column chromatography is insufficient, consider alternative techniques.[4]
-
Recrystallization: If your product is a solid, recrystallization from a carefully chosen solvent system can be highly effective for removing closely related impurities.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations, Prep-HPLC offers higher resolution than standard column chromatography.
-
Q2: My Robinson-Gabriel synthesis is giving very low yields. What are the likely causes and how can I improve it?
Low yields in the Robinson-Gabriel synthesis often point towards incomplete cyclization or inefficient dehydration of the intermediate α-acylamino ketone.[4][5][6]
Causality and Solutions:
The mechanism of the Robinson-Gabriel synthesis involves the intramolecular cyclization of a 2-acylamino-ketone followed by dehydration to form the oxazole ring.[6] If the dehydration step is not driven to completion, the equilibrium will favor the starting materials or the hydrated intermediate, leading to poor yields.
Troubleshooting Protocol:
-
Choice of Dehydrating Agent: The strength of your dehydrating agent is paramount. While historically concentrated sulfuric acid was used, a variety of more effective agents are now available.[5][6] Consider using:
-
Temperature Optimization: Ensure your reaction is heated sufficiently to promote dehydration. The optimal temperature will depend on your specific substrate and dehydrating agent.
-
Anhydrous Conditions: As with many condensation reactions, the presence of water can hinder the dehydration step. Ensure all glassware is oven-dried and use anhydrous solvents.
In-Depth Troubleshooting Guides
Issue 1: Formation of Rearrangement Products in Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful tool for preparing 5-substituted oxazoles.[7][8] However, under certain conditions, particularly with indole-based aldehydes, the formation of rearranged enamines can compete with the desired oxazole formation.[7]
Mechanistic Insight:
The standard Van Leusen mechanism involves the [3+2] cycloaddition of deprotonated TosMIC to an aldehyde, forming an oxazoline intermediate that eliminates p-toluenesulfinic acid to yield the oxazole.[8] However, with certain substrates, a competing pathway can occur where the intermediate undergoes a 1,2-shift of the tosyl group, leading to the formation of a stable enamine.[7]
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for enamine formation in Van Leusen synthesis.
Experimental Protocol: Minimizing Enamine Formation
-
Reagent and Solvent Selection:
-
Use a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like Tetrahydrofuran (THF).
-
Ensure the use of anhydrous methanol if a protic solvent is required, as water can facilitate side reactions.
-
-
Temperature Control:
-
Maintain the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the rearrangement pathway, which often has a higher activation energy.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to track the consumption of the starting aldehyde and the formation of the desired oxazole and the enamine byproduct.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product using column chromatography on silica gel, employing a carefully optimized eluent system to separate the oxazole from the enamine.
-
Issue 2: Lack of Regioselectivity in Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[3][9] A common issue is the lack of regioselectivity, leading to a mixture of isomeric products, especially when using unsymmetrical starting materials.
Controlling Regioselectivity:
The regioselectivity of the Fischer synthesis is influenced by the electronic and steric properties of the substituents on both the cyanohydrin and the aldehyde.
Data Summary: Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Recommended Action |
| Solvent Polarity | In some palladium-catalyzed arylations of oxazoles, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[10] Although this is for a different type of oxazole functionalization, it highlights the importance of solvent effects. | Screen a range of solvents with varying polarities (e.g., diethyl ether, THF, dioxane). |
| Catalyst Choice | For metal-catalyzed variations of oxazole synthesis, the choice of catalyst and ligand is crucial in directing selectivity.[4] | While the classic Fischer synthesis uses HCl, modern variations may employ other Lewis or Brønsted acids. Experiment with different acid catalysts. |
| Protecting Groups | Interfering functional groups on the starting materials can lead to unwanted side reactions and a loss of regioselectivity.[4] | If applicable, protect sensitive functional groups before carrying out the synthesis. |
Experimental Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing regioselectivity in oxazole synthesis.
References
- BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- BenchChem. (2025).
- PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Wikipedia. (n.d.). Fischer oxazole synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- Slideshare. (n.d.). Oxazole.
- ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
- ResearchGate. (2021).
- Macmillan Group. (n.d.). Oxazole.
- Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- Wikipedia. (n.d.). Robinson–Gabriel synthesis.
- MDPI. (n.d.).
- IEREK. (n.d.).
- ResearchGate. (2025).
- Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- Semantic Scholar. (2014).
- Semantic Scholar. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A.
- RSC Publishing. (2014).
- YouTube. (2025). Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Oxazole-4-Carboxylic Acid Synthesis
Introduction: The Central Role of Oxazole-4-Carboxylic Acids
Welcome to the technical support center for the synthesis and optimization of oxazole-4-carboxylic acids. As a cornerstone scaffold in medicinal chemistry and materials science, the oxazole ring is a key component in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and diverse interaction capabilities.[1][2] Specifically, the oxazole-4-carboxylic acid moiety serves as a highly versatile intermediate, allowing for extensive functionalization through its carboxylic acid group.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, troubleshoot common experimental hurdles, and empower you to optimize your synthesis for maximum yield and purity.
Core Synthetic Strategies: An Overview
The construction of the oxazole-4-carboxylic acid core can be approached through several established methods. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
-
Robinson-Gabriel Synthesis & Precursors: This classic method involves the cyclodehydration of α-acylamino ketones.[3][4][5][6] The necessary precursors can often be generated via the Dakin-West reaction, which condenses an α-amino acid with an acid anhydride in the presence of a base.[7] However, it is crucial to note that oxazole byproducts can sometimes form directly during the modified Dakin-West reaction itself.[8][9]
-
Synthesis from Isocyanides: Modern approaches frequently utilize isocyanides, such as ethyl isocyanoacetate or tosylmethyl isocyanide (TosMIC). These methods offer high efficiency and functional group tolerance. A particularly effective recent development involves the direct reaction of carboxylic acids with isocyanoacetates, mediated by a stable triflylpyridinium reagent for in-situ acid activation.[10][11][12]
-
Rearrangement and Isomerization Pathways: In some contexts, oxazole-4-carboxylates can be formed through the controlled isomerization of isoxazole derivatives, often catalyzed by transition metals like Fe(II) or via thermal rearrangement of intermediate 2H-azirines.[13][14]
Caption: Overview of major synthetic routes to the oxazole core.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of oxazole-4-carboxylic acids in a practical, question-and-answer format.
Category 1: Reaction Initiation & Low Conversion
Q1: My Robinson-Gabriel cyclodehydration reaction is sluggish or stalls completely. What are the primary causes?
A1: This is a common issue often traced back to inefficient dehydration, which is the rate-determining step.
-
Causality: The cyclization of the α-acylamino ketone requires the removal of a molecule of water to form the aromatic oxazole ring. If the dehydrating agent is weak, impure, or insufficient, the equilibrium will not favor the product.
-
Troubleshooting Steps:
-
Verify Reagent Potency: Dehydrating agents like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) must be fresh and anhydrous. Older bottles of these reagents can absorb atmospheric moisture, reducing their efficacy.[3]
-
Increase Temperature: While substrate-dependent, cautiously increasing the reaction temperature can often overcome the activation energy barrier for dehydration. Monitor for potential decomposition using TLC.
-
Consider Alternative Reagents: For sensitive substrates, harsher reagents like concentrated H₂SO₄ can cause charring. Consider milder, modern alternatives. A comparison is provided in the table below.
-
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Conc. H₂SO₄ | Neat or in Ac₂O, Heat | Inexpensive, powerful | Can cause charring, strongly acidic, not for sensitive substrates[3][7] |
| POCl₃ | Pyridine or neat, 0°C to reflux | Potent, good for many substrates | Corrosive, moisture-sensitive, requires careful quenching[3] |
| TFAA / TfOH | DCM or neat, 0°C to RT | Very powerful, fast reactions | Expensive, can be too harsh, requires inert atmosphere[11][15] |
| PPh₃ / I₂ | MeCN or DCM, RT | Mild conditions, good for sensitive substrates | Stoichiometric phosphine oxide byproduct complicates purification[16] |
| Burgess Reagent | THF, Reflux | Very mild, neutral conditions | Expensive, requires anhydrous conditions |
Q2: I'm attempting a direct synthesis from a carboxylic acid and ethyl isocyanoacetate, but the yield is poor. What should I optimize?
A2: This modern [3+2] cycloaddition is highly efficient but sensitive to the activation step.[10][12]
-
Causality: The reaction relies on the in-situ formation of a highly reactive acyl intermediate (e.g., an acylpyridinium salt) from the starting carboxylic acid.[10][12] If this activation is incomplete or the intermediate is unstable, the subsequent nucleophilic attack by the deprotonated isocyanide will be inefficient.
-
Troubleshooting Protocol:
-
Reagent Quality is Paramount: The carboxylic acid activator (e.g., DMAP-Tf) and the base (e.g., DMAP) must be of high purity and handled under an inert atmosphere (Nitrogen or Argon).[10]
-
Solvent Choice: The reaction is highly dependent on the solvent. Dichloromethane (DCM) is often the optimal choice. Polar aprotic solvents like DMSO or THF have been shown to give inferior results.[10]
-
Base Stoichiometry: An excess of the base (typically 1.5 equivalents) is crucial to both facilitate the activation and deprotonate the isocyanoacetate for the cycloaddition.[10]
-
Temperature Control: While the reaction is often rapid (e.g., 30 minutes), a modest increase in temperature (e.g., to 40 °C) can significantly improve yields, especially for less reactive aliphatic carboxylic acids.[10]
-
Caption: Workflow for purification via acid-base extraction.
Category 3: Product Stability & Handling
Q5: My purified oxazole-4-carboxylic acid seems to degrade over time in storage. How can I improve its stability?
A5: Instability, often manifesting as discoloration or changes in spectroscopic data, is typically due to decarboxylation or hydrolysis. [16][17]
-
Causality: The electron-withdrawing nature of the oxazole ring can make the C4-carboxyl group susceptible to decarboxylation, particularly if there are other activating groups on the ring or upon exposure to heat or trace acid/base. [16]Additionally, like many heterocyclic compounds, they can be sensitive to moisture and light.
-
Best Practices for Storage & Handling:
-
Store as an Ester: If the experimental workflow allows, storing the compound as its methyl or ethyl ester and performing the hydrolysis immediately before the next step is the most effective strategy for ensuring long-term stability. Oxazole-4-carboxylic acid ethyl ester is a common, stable intermediate. [18] 2. Inert Atmosphere: Store the purified solid under an inert atmosphere (Argon or Nitrogen) to minimize contact with atmospheric moisture. [19] 3. Low Temperature: Store at low temperatures (e.g., -20 °C) to slow the rate of any potential decomposition pathways.
-
Protect from Light: Use amber vials to protect light-sensitive compounds.
-
Avoid Trace Contaminants: Ensure the final product is free from residual acid or base from the purification process, as these can catalyze degradation.
-
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Scribd. 5-Iii) Sem 4 | PDF. Available from: [Link]
-
SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]
-
Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]
-
ACS Publications. Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α-Ketoamide Cysteine Protease Inhibitors | Organic Process Research & Development. Available from: [Link]
-
National Institutes of Health (NIH). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available from: [Link]
-
PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available from: [Link]
-
National Institutes of Health (NIH). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Available from: [Link]
-
ACS Publications. Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α‑Ketoamide Cysteine Protease Inhibitors. Available from: [Link]
-
Slideshare. Oxazole | PPTX. Available from: [Link]
-
Synfacts. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Available from: [Link]
-
PubMed. Application of the Dakin-West reaction for the synthesis of oxazole-containing dual PPARalpha/gamma agonists. Available from: [Link]
-
ResearchGate. Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Available from: [Link]
- Google Patents. CN112538059A - Reaction method for selectively synthesizing oxazole-4-carboxylic ester.
-
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
PubMed. Dakin-West trick in the design of novel 2-alkyl(aralkyl) derivatives of oxazolo[3,2-a]pyridines. Available from: [Link]
-
Organic Syntheses. A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Available from: [Link]
-
Wikipedia. Cornforth rearrangement. Available from: [Link]
-
ResearchGate. Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. Available from: [Link]
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available from: [Link]
-
ResearchGate. Development of an Oxazole Conjunctive Reagent and Application to the Total Synthesis of Siphonazoles. Available from: [Link]
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
-
YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Available from: [Link]
-
National Institutes of Health (NIH). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]
-
ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. scribd.com [scribd.com]
- 5. synarchive.com [synarchive.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemimpex.com [chemimpex.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid in Solution
Document ID: TSC-24-01A-rev2
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability testing of 2-(4-methoxybenzyl)oxazole-4-carboxylic acid in solution. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed to ensure the scientific integrity and robustness of your stability studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the chemistry of the oxazole ring and carboxylic acid functional groups, the primary stability concerns are susceptibility to hydrolytic ring opening under strong acidic or basic conditions, potential decarboxylation upon heating, and photodegradation upon exposure to UV light.[1] The oxazole ring, while aromatic, can be cleaved under harsh hydrolytic conditions.
Q2: What are the likely degradation pathways for this molecule?
A2: The most probable degradation pathways include:
-
Hydrolysis: Acid or base-catalyzed cleavage of the oxazole ring, leading to the formation of acyclic degradation products.
-
Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, particularly at elevated temperatures, which would result in the formation of 2-(4-methoxybenzyl)oxazole.[2][1]
-
Oxidation: The oxazole ring can be susceptible to oxidation, potentially leading to ring cleavage.[2]
-
Photodegradation: Exposure to UV light may induce photochemical reactions leading to decomposition.[2]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For short-term storage, refrigeration at 2-8°C is recommended, with protection from light. For long-term storage, solutions should be stored frozen at -20°C or below in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q4: Are there any known incompatibilities for this compound in solution?
A4: Avoid strong oxidizing agents, strong bases, and strong acids, as these are likely to promote the degradation of the compound.[2] The choice of solvent is also critical; protic solvents may participate in hydrolytic degradation pathways under stress conditions.
Section 2: Troubleshooting Guide for Stability Studies
This guide provides solutions to specific issues that may be encountered during experimental work.
Issue 1: Rapid loss of parent compound peak in HPLC analysis under acidic or basic conditions.
-
Question: I am observing a rapid decrease in the peak area of this compound when I expose my solution to 0.1 M HCl or 0.1 M NaOH, even at room temperature. What is happening and how can I control it?
-
Answer: This observation strongly suggests that the compound is undergoing rapid acid or base-catalyzed hydrolysis. The oxazole ring is known to be susceptible to ring-opening under these conditions.[2] To better study the kinetics of this degradation, consider using milder conditions. For instance, you can perform the study over a range of pH values (e.g., pH 2, 4, 7, 9, 12) using appropriate buffers and at a lower temperature to slow down the reaction rate. This will allow for the collection of more data points before the parent compound is completely degraded.
Issue 2: Appearance of a new, major impurity peak in chromatograms of heat-stressed samples.
-
Question: After heating a solution of my compound at 60°C, I see a significant new peak in my HPLC chromatogram. How can I identify this degradant?
-
Answer: The formation of a major impurity upon heating is often indicative of decarboxylation, a common degradation pathway for carboxylic acids attached to heterocyclic rings.[2][1] This would result in the formation of 2-(4-methoxybenzyl)oxazole. To confirm the identity of this new peak, you should use a mass spectrometer (LC-MS) to determine its molecular weight. The expected mass would correspond to the loss of CO2 (44 Da) from the parent compound.
Issue 3: Inconsistent results and poor reproducibility in photostability studies.
-
Question: My photostability results are not reproducible. The extent of degradation varies significantly between experiments. What could be the cause?
-
Answer: Lack of reproducibility in photostability testing often stems from inconsistent light exposure. Ensure that your samples are placed at a fixed distance from the light source and that the light intensity is consistent for each experiment. It is also crucial to include a dark control sample, wrapped in aluminum foil, to differentiate between photodegradation and thermal degradation that may occur concurrently. According to ICH Q1B guidelines, specific conditions for photostability testing should be followed to ensure meaningful and reproducible results.[2]
Issue 4: The purity of my stock solution is decreasing over time, even when stored in the dark at 4°C.
-
Question: I prepared a stock solution in methanol and stored it in the refrigerator. After a week, HPLC analysis shows a decrease in purity. What is the likely cause?
-
Answer: Even in the absence of light and at reduced temperatures, degradation can occur. The decrease in purity could be due to slow hydrolysis if there is any water content in the methanol, or it could be due to oxidation from dissolved oxygen in the solvent. For better stability of stock solutions, it is recommended to use anhydrous solvents, degas the solvent before use, and store the solution under an inert atmosphere (e.g., nitrogen or argon). For longer-term storage, freezing the solution at -20°C or below is advisable.
Section 3: Experimental Protocols
The following section provides detailed, step-by-step methodologies for conducting forced degradation studies, in line with ICH guidelines.
Stability-Indicating HPLC Method
A validated stability-indicating analytical method is crucial for separating the parent compound from its potential degradation products.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to validate the stability-indicating power of the analytical method.[3][4]
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a working concentration of 0.1 mg/mL for the stress studies.
-
Acid Hydrolysis:
-
Mix equal volumes of the working solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the working solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the working solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H2O2.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at appropriate time points.
-
-
Thermal Degradation:
-
Place the working solution in a temperature-controlled oven at 80°C.
-
Withdraw aliquots at appropriate time points.
-
-
Photostability:
-
Expose the working solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Withdraw aliquots at appropriate time points.
-
Section 4: Visualization of Workflows
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Section 5: Summary of Stability Data
Table 2: Hypothetical Stability Data Summary
| Stress Condition | Observation | Potential Degradation Product(s) |
| 0.1 M HCl, 60°C | Significant degradation within 8 hours. | Acyclic hydrolysis products |
| 0.1 M NaOH, 60°C | Rapid degradation within 4 hours. | Acyclic hydrolysis products |
| 3% H2O2, RT | Moderate degradation over 24 hours. | Oxidative ring-cleavage products |
| 80°C | Formation of a major, less polar degradant. | 2-(4-methoxybenzyl)oxazole |
| Photostability (ICH Q1B) | Minor degradation observed. | Various photoproducts |
Note: This data is hypothetical and for illustrative purposes. Actual stability should be determined experimentally.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology.
-
ICH Guidelines for Drug Stability Testing: Key Requirements. AMSbiopharma. [Link]
-
Wilson, Z. et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Shubhangi V. Sutar, et al. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
Sources
Technical Support Center: A Scientist's Guide to Refining the Purification Protocol for Oxazole Derivatives
Welcome to the technical support center dedicated to the purification of oxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with isolating these valuable heterocyclic compounds. Oxazoles are a cornerstone in medicinal chemistry, but their purification can be far from trivial, often plagued by issues of instability, polarity, and persistent impurities.[1][2][3]
This resource moves beyond simple step-by-step instructions. Here, we delve into the causality behind experimental choices, offering field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Understanding the Core Challenges in Oxazole Purification
Before diving into specific protocols, it's crucial to understand the inherent chemical properties of oxazoles that can complicate their purification.
Frequently Asked Questions (FAQs): Core Concepts
Q1: Why are some of my oxazole derivatives so unstable during purification?
A: Oxazole ring stability is highly dependent on its substitution pattern. The ring can be sensitive to both acidic and basic conditions, which may lead to hydrolytic ring-opening.[4] For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives are notoriously unstable, prone to degradation and decarboxylation, especially when exposed to silica gel during chromatography.[1][5] The C2 proton is the most acidic on the unsubstituted ring, and its removal by a strong base can initiate ring cleavage.[4]
Q2: I'm observing significant loss of my compound during aqueous workup. What's happening?
A: This often points to the amphoteric nature of some oxazole derivatives or their instability under the pH conditions of your extraction. Oxazoles are weakly basic, with the conjugate acid having a pKa of approximately 0.8, making them much less basic than imidazoles.[6] If your derivative contains an acidic functional group, like a carboxylic acid, its solubility will be highly pH-dependent. During extraction, you might be partitioning your compound into the aqueous layer unintentionally, or harsh pH adjustments could be causing degradation.[1]
Q3: What are the most common impurities I should be looking out for?
A: Impurities typically stem from the synthetic route used. Common culprits include:
-
Unreacted Starting Materials: Precursors from the synthesis, such as α-haloketones, amides, or aldehydes.[7]
-
Reagent-Derived Byproducts: A classic example is triphenylphosphine oxide (TPPO) if you've used triphenylphosphine in a reaction, which can be challenging to remove.[1]
-
Degradation Products: Resulting from the instability of the oxazole ring, especially from reactive groups like a bromomethyl substituent.[7]
-
Residual Solvents: High-boiling point solvents used in the reaction or purification can be tenacious.[1]
Section 2: Strategic Purification Workflows
A multi-step approach is often the most effective strategy for achieving high purity. The general workflow should be adapted based on the specific properties of your oxazole derivative.
Caption: A general workflow for oxazole derivative purification.
Section 3: Troubleshooting Guide for Common Purification Techniques
This section provides solutions to specific problems you might encounter during your experiments.
Aqueous Workup and Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a fundamental technique for initial cleanup, separating compounds based on their differential solubility in two immiscible liquids.[8][9][10] For oxazoles with acidic or basic handles, this method is particularly powerful.
Q: My oxazole has a carboxylic acid group, but my extraction yield is poor. How can I optimize this?
A: This is a classic acid-base extraction problem. The key is to manipulate the pH to control which layer your compound dissolves in.
Protocol 1: Optimized Acid-Base Extraction for Oxazole Carboxylic Acids
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).[1]
-
Base Wash (Product Extraction): Wash the organic layer with a basic aqueous solution (e.g., 1M sodium bicarbonate or sodium hydroxide). This deprotonates the carboxylic acid, forming a salt that is soluble in the aqueous layer. Neutral organic impurities will remain in the organic phase.[1]
-
Separation: Carefully separate the aqueous layer containing the salt of your desired product.
-
Acidification & Back-Extraction: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl). This re-protonates your compound, making it less water-soluble. Then, extract the product back into a fresh organic solvent multiple times.[1]
-
Drying and Concentration: Combine the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][11]
Causality Check: By converting the acidic oxazole into its salt, you dramatically increase its aqueous solubility, allowing for efficient separation from non-acidic impurities. The subsequent acidification and back-extraction reverse this process to recover your product in an organic solvent.
Caption: An experimental workflow for the extraction of oxazole carboxylic acids.[1]
Flash Column Chromatography
Flash chromatography is a workhorse for purifying synthetic products.[12] However, with sensitive or polar oxazoles, it requires careful optimization.
Q: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography. What should I do?
A: Streaking and tailing often indicate strong, undesirable interactions with the silica gel, compound instability, or solubility issues.[4][13]
Troubleshooting Steps:
-
Assess Stability First: Before running a column, spot your crude material on a TLC plate. Let it sit on the bench for 30-60 minutes, then elute it. If new spots appear or the original spot streaks, your compound is likely degrading on the silica.[4]
-
Deactivate the Silica Gel: If your compound is acid-sensitive, the inherent acidity of silica gel can be problematic. Consider deactivating the silica by preparing your eluent with 1-3% triethylamine.[14] This neutralizes the acidic sites on the silica surface.
-
Modify the Mobile Phase:
-
Change the Stationary Phase: If modifying the mobile phase fails, switch to a different stationary phase. Neutral alumina can be a good alternative for basic compounds, while reversed-phase (C18) silica is suitable for polar compounds that are not retained in normal-phase chromatography.[1][13]
-
Use Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and load this powder directly onto the top of your column.[4][14]
Table 1: Common Solvent Systems for Oxazole Purification
| Polarity of Oxazole | Non-Polar Solvent | Polar Solvent | Common Ratio Range |
| Non-Polar | Hexanes/Heptane | Ethyl Acetate | 9:1 to 4:1 |
| Mid-Polarity | Hexanes/Heptane | Ethyl Acetate | 4:1 to 1:1 |
| Polar | Dichloromethane | Methanol | 99:1 to 9:1 |
| Very Polar (Acidic) | Dichloromethane | Methanol (+1% AcOH) | 95:5 to 8:2 |
Data synthesized from multiple sources including[15][16].
Q: I'm trying to purify a chiral oxazole. What are my options?
A: Enantiomeric separation requires a chiral stationary phase (CSP). Several types of CSPs have been shown to be effective for separating chiral azole compounds, including those based on macrocyclic glycopeptides and derivatized carbohydrates like maltodextrin and amylose.[17][18][19][20] The separation can be achieved using different elution modes, such as normal phase, polar organic, or reversed phase, depending on the specific oxazole and the chosen column.[18]
Recrystallization
For solid compounds, recrystallization is an excellent final step to achieve high purity.[1]
Q: My oxazole derivative won't crystallize, or it oils out. What can I do?
A: This is a common and frustrating problem. The key is finding the right solvent or solvent system.
Troubleshooting Recrystallization:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., hexanes, ethyl acetate, ethanol, water) in small test tubes. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Use a Two-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal (a "seed") to the cooled, saturated solution. This provides a template for further crystal formation.
-
-
Patience is Key: Slow cooling is crucial for forming large, pure crystals. Rapid cooling often leads to the precipitation of an amorphous solid or oil, trapping impurities. Insulate your flask to slow down the cooling process.
Section 4: Purity Assessment
Purification is incomplete without rigorous confirmation of the final product's purity.
Q: How can I be confident in the purity of my final oxazole derivative?
A: A combination of analytical techniques is essential for a comprehensive purity analysis.[7]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify impurities with distinct signals.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight and can help identify unknown impurities, often coupled with HPLC (LC-MS).[7]
Protocol 2: General Procedure for NMR Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of the purified oxazole derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
-
Acquisition: Acquire standard ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the spectra for any unexpected signals that could indicate impurities. The integration of the proton signals can be used to estimate the relative amounts of impurities if their structures are known.[4] For complex structures, 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for definitive signal assignment.[4]
References
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available at: [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (PDF) Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. Semantic Scholar. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Oxazole. Wikipedia. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
-
Determination of oxazole and other impurities in acrylonitrile by gas chromatography. Semantic Scholar. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. PubMed. Available at: [Link]
-
Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ResearchGate. Available at: [Link]
-
Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC - NIH. Available at: [Link]
-
Rapid and convergent synthesis of a 2,4'-linked tri-oxazole in an approach to poly-oxazoles. Caltech. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. ResearchGate. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]
-
Synthesis of Trisubstituted Oxazoles via Aryne Induced[4][5] Sigmatropic Rearrangement-Annulation Cascade. ACS Publications. Available at: [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PMC - NIH. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]
-
A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]
-
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Available at: [Link]
-
Liquid-Liquid Extraction. YouTube. Available at: [Link]
-
Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. MIT OpenCourseWare. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. journalspub.com [journalspub.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ajrconline.org [ajrconline.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Purification [chem.rochester.edu]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of Oxazole Compounds
Welcome to the Technical Support Center for Oxazole Synthesis Scale-Up. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning oxazole synthesis from the laboratory bench to pilot plant and manufacturing scales. Here, we move beyond simple protocols to explore the underlying chemical principles and process dynamics that are critical for successful and safe scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up an oxazole synthesis?
A1: When scaling up any chemical synthesis, it's crucial to understand that reaction conditions do not always translate linearly. For oxazole synthesis, the most critical parameters to re-evaluate are:
-
Heat Transfer: Exothermic reactions can lead to thermal runaway in large reactors if not managed properly. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[1][2]
-
Mass Transfer and Mixing: Inadequate mixing can lead to localized "hot spots," concentration gradients, and ultimately, an increase in side product formation and lower yields.[3][4][5]
-
Reagent Addition Rate: The rate of reagent addition, especially for highly reactive or exothermic steps, must be carefully controlled to maintain a safe operating temperature.[2]
-
Purification Strategy: Methods that are feasible at the lab scale, such as column chromatography, may not be practical or economical for large-scale production. Crystallization and distillation are often preferred for purifying active pharmaceutical ingredients (APIs) at scale.[6][7][8]
-
Impurity Profile: The types and quantities of impurities may change with scale. It is essential to identify and control these to ensure the final product meets quality standards.[9][10]
Q2: Which synthetic route for oxazoles is generally most amenable to large-scale production?
A2: While several methods exist for synthesizing oxazoles, the choice for scale-up depends on factors like the availability and cost of starting materials, reaction robustness, and safety considerations.[11][12]
-
The Van Leusen Oxazole Synthesis is often favored due to its versatility and the use of relatively mild conditions.[13][14][15] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[16] One-pot variations of this reaction can also improve process efficiency.[17]
-
The Robinson-Gabriel Synthesis , which involves the cyclodehydration of 2-acylamino-ketones, is a classic and robust method.[18][19] However, it often requires harsh dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride, which can pose safety and material compatibility challenges at scale.[18]
-
Modern approaches, such as those utilizing flow chemistry, are gaining traction for industrial applications as they offer enhanced safety, better heat and mass transfer, and potential for continuous manufacturing.
Q3: What are the primary safety hazards associated with scaling up oxazole synthesis?
A3: The primary safety hazard is the potential for a thermal runaway reaction , especially with exothermic processes.[20] This occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor's cooling system, leading to a rapid and uncontrolled increase in temperature and pressure.[1][2] Other hazards include the handling of corrosive reagents (e.g., strong acids in the Robinson-Gabriel synthesis), toxic starting materials or byproducts, and flammable solvents. A thorough process safety assessment, including thermal hazard analysis, is essential before any scale-up.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of oxazole synthesis.
Problem 1: Low Product Yield Upon Scale-Up
You've successfully synthesized your target oxazole with an 85% yield in a 1 L flask, but upon scaling to a 50 L reactor, the yield has dropped to 50%. What could be the cause, and how can you fix it?
Possible Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Ineffective Mixing | In a larger reactor, achieving uniform mixing is more challenging. This can lead to localized areas of high reactant concentration and others of low concentration, resulting in incomplete reaction and the formation of side products.[3][4] | 1. Optimize Agitation: Review the agitator design (e.g., impeller type, size, and speed) to ensure it is suitable for the reactor geometry and reaction viscosity.[4] 2. Baffle Installation: Ensure the reactor is properly baffled to prevent vortex formation and promote better mixing. 3. Computational Fluid Dynamics (CFD) Modeling: For complex mixing challenges, CFD modeling can help visualize flow patterns and optimize mixing parameters.[3] |
| Poor Temperature Control | The reduced surface-area-to-volume ratio in a larger reactor can lead to inefficient heat removal. If the reaction is exothermic, "hot spots" can form, leading to thermal degradation of the product or starting materials and promoting side reactions.[1] | 1. Controlled Reagent Addition: Add the limiting reagent at a slower, controlled rate to manage the exotherm.[2] 2. Jacket Cooling Optimization: Ensure the reactor's cooling jacket is operating at maximum efficiency. Check for adequate coolant flow and temperature. 3. Semi-Batch Operation: Consider a semi-batch process where one reactant is added portion-wise to the other to better control the reaction temperature. |
| Degraded Reagents or Solvents | At a larger scale, reagents and solvents may be sourced from different suppliers or batches, which could have varying purity levels. Water content in solvents can also be a significant issue.[13] | 1. Reagent Qualification: Test all new batches of reagents and solvents for purity and water content before use in the large-scale reaction. 2. Use of Anhydrous Solvents: For moisture-sensitive reactions, ensure that anhydrous solvents are used and that the reactor is properly dried before starting the reaction. |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yield in scale-up.
Problem 2: Increased Formation of Side Products
Your lab-scale synthesis yields a clean product with minimal impurities. However, in the pilot plant, you observe a significant increase in a specific byproduct, complicating purification.
Possible Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Prolonged Reaction Time at Elevated Temperatures | In larger reactors, heating and cooling cycles are often longer. Extended exposure to high temperatures can promote the formation of thermal degradation products or other side reactions. | 1. Optimize Reaction Time: Re-evaluate the optimal reaction time at the larger scale. Quench the reaction as soon as the desired conversion is reached. 2. Rapid Heating and Cooling: If possible, use a reactor with better heat transfer capabilities to minimize the time spent at elevated temperatures during heat-up and cool-down. |
| Localized High Concentrations of Reagents | Poor mixing can lead to areas where one reactant is in excess, which can favor the formation of certain side products.[3] | 1. Subsurface Addition: Introduce highly reactive reagents below the surface of the reaction mixture, near the agitator, to ensure rapid dispersion. 2. Dilution of Reagents: Consider adding a reactive reagent as a solution in the reaction solvent rather than neat to better control its concentration upon addition. |
| Change in Reaction Mechanism | The change in reaction conditions at scale (e.g., temperature, concentration) may favor an alternative reaction pathway that was insignificant at the lab scale. | 1. Kinetic Studies: Perform kinetic studies under the scaled-up conditions to better understand the reaction mechanism and identify the cause of the side product formation. 2. Process Analytical Technology (PAT): Utilize in-situ monitoring techniques (e.g., FTIR, Raman) to track the formation of intermediates and byproducts in real-time. |
Problem 3: Difficulty in Product Purification and Isolation
The product was easily purified by column chromatography in the lab. At scale, this is not feasible, and attempts at crystallization have resulted in an oily product or poor recovery.
Possible Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Presence of Impurities Inhibiting Crystallization | Certain impurities, even at low levels, can act as crystallization inhibitors, leading to oiling out or preventing crystal formation altogether.[10] | 1. Impurity Identification: Identify the impurities present in the crude product using techniques like LC-MS or GC-MS.[9] 2. Upstream Purity Control: Modify the reaction or work-up conditions to minimize the formation of the problematic impurity. 3. Pre-crystallization Purification: Consider a simple work-up step (e.g., liquid-liquid extraction, charcoal treatment) to remove the impurity before crystallization. |
| Incorrect Solvent System for Crystallization | The optimal solvent or solvent mixture for crystallization can be highly specific to the product and its impurity profile.[21] | 1. Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find the optimal conditions for crystallization.[22] 2. Antisolvent Addition: Explore antisolvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product to induce crystallization. |
| Suboptimal Crystallization Conditions | Factors such as cooling rate, agitation speed, and seeding can significantly impact crystal growth and product purity.[21] | 1. Controlled Cooling: Implement a controlled cooling profile rather than crash cooling to promote the growth of larger, purer crystals. 2. Seeding: Introduce a small amount of pure product crystals (seeding) to the supersaturated solution to initiate controlled crystal growth. |
Experimental Protocol: Developing a Scalable Crystallization Process
-
Solubility Determination: Determine the solubility of the crude oxazole product in a range of solvents at different temperatures to identify potential crystallization solvents.
-
Solvent Screening: In small-scale vials, dissolve the crude product in promising solvents at an elevated temperature to form a saturated solution.
-
Cooling Crystallization: Slowly cool the solutions to room temperature and then to 0-5 °C. Observe which solvents yield a crystalline solid.
-
Antisolvent Crystallization: For solvents where the product is highly soluble, screen for antisolvents by adding them dropwise to a concentrated solution of the product until precipitation occurs.
-
Optimization: Once a suitable solvent system is identified, optimize the crystallization process by varying the cooling rate, agitation, and seeding strategy to maximize yield and purity.
-
Analysis: Analyze the purity of the crystallized product by HPLC or GC and characterize its solid form by techniques like XRPD and DSC.
Process Safety: Managing Thermal Runaway Risk
A critical aspect of scaling up oxazole synthesis is the management of exothermic reactions to prevent thermal runaway. Many common oxazole syntheses, such as the Robinson-Gabriel, can be highly exothermic.
Q: How can I assess and mitigate the risk of a thermal runaway reaction during scale-up?
A: A systematic approach to thermal hazard assessment is crucial.
1. Thermal Hazard Assessment:
-
Differential Scanning Calorimetry (DSC): Use DSC to screen for the onset temperature of any exothermic events in the reaction mixture. This provides a preliminary indication of the thermal hazards.
-
Reaction Calorimetry (RC1): Conduct the reaction in a reaction calorimeter to measure the heat of reaction, the rate of heat evolution, and the maximum temperature of the synthetic reaction (MTSR). This data is essential for designing an adequate cooling system.[1]
2. Mitigation Strategies:
-
Engineering Controls:
-
Reactor Cooling: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction at the desired production rate.
-
Emergency Cooling: Have a backup or emergency cooling system in place, such as a quench system or an external cooling loop.[20]
-
-
Process Controls:
-
Controlled Addition: Add the most reactive reagent at a controlled rate to ensure that the heat generated can be effectively removed by the cooling system.[2]
-
Temperature Monitoring: Use multiple, redundant temperature probes to accurately monitor the reaction temperature.
-
Alarms and Interlocks: Implement automated alarms and interlocks that will stop reagent addition or initiate emergency cooling if the temperature exceeds a predefined limit.
-
Emergency Response Plan
In the event of a suspected thermal runaway (i.e., a rapid, uncontrolled rise in temperature), the following immediate actions should be taken:
-
STOP all reagent addition.
-
INITIATE maximum cooling to the reactor.
-
ACTIVATE any emergency cooling or quench systems.
-
ALERT all personnel in the area and follow the site's emergency procedures.
Logical Diagram for Thermal Runaway Risk Management
Caption: A structured approach to managing thermal runaway risk.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732.
- Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.). In Google Books.
- Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(1), 1-13.
- Li, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved from [Link]
- Chavan, L. N., et al. (2025).
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2021).
- Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitig
- Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives. Indian Journal of Pharmaceutical Sciences.
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). API Purification. Retrieved from [Link]
- BenchChem. (2025).
- Determination of oxazole and other impurities in acrylonitrile by gas chrom
- Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. (2002). Request PDF.
- Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. (2015). Request PDF.
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2022). MDPI.
-
COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020).
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Large-Scale Triazine Synthesis.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Taylor & Francis Online.
- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega.
-
Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Van Leusen Reaction. (n.d.). NROChemistry. Retrieved from [Link]
- A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. (2017).
- Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. (2024).
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). Journal of Population Therapeutics and Clinical Pharmacology.
- Mass Transfer and Mixing Across the Scales in Animal Cell Culture. (2016).
- Mixing in large-scale vessels stirred with multiple radial or radial and axial up-pumping impellers: Modelling and measurements. (2000).
- Assessment of the Thermal Hazard Characteristics of Three Low-Temperature Active Azo Initiators for Polymer Resin in Construction Industries under Adiabatic Conditions. (2022).
-
Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved from [Link]
- Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for 2-(1-cyano-1-methylethyl)azocarboxamide. (2021). Request PDF.
- Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (2011).
Sources
- 1. amarequip.com [amarequip.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. researchgate.net [researchgate.net]
- 6. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 17. 1,3-Oxazole synthesis [organic-chemistry.org]
- 18. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 19. synarchive.com [synarchive.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. iscientific.org [iscientific.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in the Robinson-Gabriel Oxazole Synthesis
Welcome to the Technical Support Center dedicated to the Robinson-Gabriel oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction and troubleshoot common issues related to byproduct formation. As a cornerstone in heterocyclic chemistry, the Robinson-Gabriel synthesis provides a direct route to highly valuable oxazole cores, which are prevalent in numerous natural products and pharmaceuticals.[1][2] However, achieving high yields and purity can be challenging. This center provides in-depth, experience-driven guidance to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding byproduct formation in the Robinson-Gabriel synthesis.
Q1: What are the most common byproducts in the Robinson-Gabriel synthesis?
The primary byproduct of concern is the formation of N-acyl-α,β-dehydroamino acid derivatives, commonly known as azlactones (or oxazolones).[3] These arise from an alternative cyclization pathway. Other potential byproducts include incompletely cyclized intermediates, products from side reactions of the starting materials under strongly acidic or high-temperature conditions, and bis-oxazoles if stoichiometry is not carefully controlled.
Q2: What are the primary drivers of byproduct formation?
Byproduct formation is heavily influenced by several factors:
-
Choice of Cyclodehydrating Agent: The nature and strength of the acid catalyst can dictate the reaction pathway.
-
Reaction Temperature and Time: Excessive heat or prolonged reaction times can promote side reactions and degradation.
-
Purity of Starting Materials: Impurities in the initial 2-acylaminoketone can lead to a cascade of unwanted products.
-
Solvent Choice: The polarity and reactivity of the solvent can influence the stability of intermediates.[4]
Q3: How does the choice of dehydrating agent impact the reaction?
The dehydrating agent is critical.[5] Historically, strong protic acids like concentrated sulfuric acid (H₂SO₄) have been used.[1][6][7] However, these can be harsh and lead to charring or other side reactions. Other agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), polyphosphoric acid (PPA), and trifluoroacetic anhydride (TFAA) offer different levels of reactivity and can be selected to match the substrate's sensitivity.[1][6] For instance, PPA often gives cleaner reactions and higher yields (50-60%) compared to traditional mineral acids.[8]
Q4: Can reaction temperature be leveraged to control byproduct formation?
Absolutely. Temperature control is a key parameter for minimizing byproducts.[9] High temperatures can provide the activation energy for undesired pathways. It is often beneficial to start the reaction at a lower temperature and gradually increase it while monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: How critical is the purity of the starting 2-acylaminoketone?
It is extremely critical. The 2-acylaminoketone is often synthesized via methods like the Dakin-West reaction.[1] Any unreacted starting materials or byproducts from this initial step can interfere with the Robinson-Gabriel cyclization. Purification of the 2-acylaminoketone, typically by column chromatography or recrystallization, is a mandatory step for a clean and high-yielding oxazole synthesis.[10]
Section 2: Troubleshooting Guide: Specific Byproduct Issues & Solutions
This section provides a deeper dive into specific problems, their mechanistic origins, and actionable troubleshooting protocols.
Issue 1: Formation of Azlactones (Oxazolones)
Azlactones are five-membered heterocyclic compounds that are common byproducts in reactions involving N-acylated amino acids.[3][11] Their formation represents a competitive reaction pathway to the desired oxazole synthesis.
Mechanism of Azlactone Formation
The formation of an azlactone proceeds through an intramolecular cyclization of the N-acylamino ketone, but in a manner that leads to a different ring structure. This is particularly prevalent when the starting material is derived from an amino acid.
DOT Script for Azlactone Formation Mechanism
Caption: Competing pathways in the Robinson-Gabriel synthesis.
Troubleshooting & Optimization Protocol
-
Reagent Selection: Switch from strong, non-specific dehydrating agents like H₂SO₄ to milder, more selective options.
-
Recommended: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH).
-
A combination of triphenylphosphine (PPh₃), iodine (I₂), and a non-nucleophilic base like triethylamine (NEt₃) can also be effective, particularly for sensitive substrates.[1]
-
-
Temperature Control:
-
Begin the reaction at room temperature and monitor for the formation of the desired product.
-
If the reaction is sluggish, gradually increase the temperature in 10-15 °C increments.
-
For many substrates, a temperature range of 60-90 °C is optimal.[1]
-
-
Solvent Effects:
-
In some cases, particularly for solid-phase syntheses, the choice of an ethereal solvent can favor the desired cyclization pathway.[4]
-
Data Summary: Impact of Dehydrating Agent on Product Distribution
| Dehydrating Agent | Typical Temperature | Oxazole Yield (Typical) | Azlactone Formation | Notes |
| Conc. H₂SO₄ | 100-120 °C | Variable (often low) | High | Prone to charring and side reactions. |
| POCl₃ | 80-110 °C | Moderate | Moderate | Can act as a chlorinating agent. |
| PPA | 80-100 °C | Good (50-60%)[8] | Low to Moderate | Generally cleaner than H₂SO₄. |
| TFAA | 0 °C to RT | Good | Low | Effective, especially in solid-phase synthesis.[1] |
| PPh₃/I₂/NEt₃ | RT to 60 °C | Good to Excellent | Low | Mild conditions, suitable for sensitive substrates.[1] |
Issue 2: Incomplete Cyclization or Intermediate Buildup
This issue manifests as the recovery of starting material or the accumulation of the hydroxy-oxazoline intermediate prior to dehydration.
Cause Analysis & Troubleshooting
-
Insufficient Dehydration Power: The chosen dehydrating agent may not be potent enough for the specific substrate.
-
Solution: If using a mild reagent system, consider switching to a stronger one like PPA or carefully controlled conditions with POCl₃.
-
-
Steric Hindrance: Bulky substituents on the 2-acylaminoketone can slow down the intramolecular cyclization.
-
Solution: Increase reaction time and/or temperature. Microwave-assisted synthesis can be particularly effective in overcoming steric barriers by providing rapid and uniform heating.
-
-
Reversibility: The initial cyclization to the hydroxy-oxazoline can be reversible.
-
Solution: Ensure the dehydrating agent is present in a sufficient stoichiometric amount to drive the reaction forward by consuming the water produced.[5]
-
DOT Script for Optimization Workflow
Caption: Troubleshooting workflow for incomplete reactions.
Section 3: Best Practices for a Clean Robinson-Gabriel Synthesis
To proactively minimize byproduct formation, adhere to these core principles:
-
Start with Pure Materials: Always purify the 2-acylaminoketone precursor before subjecting it to cyclodehydration.
-
Screen Dehydrating Agents: There is no one-size-fits-all solution. Screen a panel of dehydrating agents (e.g., PPA, TFAA, PPh₃/I₂) to find the optimal conditions for your specific substrate.
-
Monitor Your Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of the product and byproducts. Quench the reaction once the starting material is consumed to prevent product degradation.[9]
-
Control the Temperature: Begin at a lower temperature and only increase it if necessary.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent premature hydrolysis of intermediates or reagents.
By understanding the mechanistic underpinnings of byproduct formation and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your Robinson-Gabriel oxazole syntheses, leading to higher yields, cleaner reaction profiles, and easier purifications.
References
-
Robinson–Gabriel synthesis. In: Wikipedia. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
-
Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. SciELO. Retrieved from [Link]
- Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.
-
Robinson-Gabriel Synthesis. SynArchive. Retrieved from [Link]
-
Azlactone rings: uniting tradition and innovation in synthesis. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Robinson-Gabriel synthesis of oxazoles. YouTube. Retrieved from [Link]
-
5-Iii) Sem 4. Scribd. Retrieved from [Link]
-
Oxazole. Macmillan Group. Retrieved from [Link]
-
Pd-catalyzed one-pot synthesis of triaryloxazoles from picolinamide and benzyl alcohols. Organic & Biomolecular Chemistry - RSC Publishing. Retrieved from [Link]
- Joshi, S., & Choudhary, A. N. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 82(5), 753-764.
-
Robinson–Gabriel oxazole synthesis. ResearchGate. Retrieved from [Link]
-
Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel Synthesis of oxazoles. ideXlab. Retrieved from [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. Retrieved from [Link]
-
Robinson–Gabriel synthesis. Semantic Scholar. Retrieved from [Link]
-
What Dehydrating Agents Do in Chemistry. RevisionDojo. Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Retrieved from [Link]
-
Mechanism of the Robinson-Gabriel synthesis of oxazoles. ACS Publications. Retrieved from [Link]
-
Azlactone rings: uniting tradition and innovation in synthesis. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
Conformational Properties of Oxazole-Amino Acids: Effect of the Intramolecular N–H···N Hydrogen Bond. ResearchGate. Retrieved from [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. scielo.br [scielo.br]
- 4. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. revisiondojo.com [revisiondojo.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Azlactone rings: uniting tradition and innovation in synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Regioselectivity of Oxazole Functionalization
Welcome to the Technical Support Center for enhancing the regioselectivity of oxazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced landscape of oxazole chemistry. Oxazoles are a cornerstone in medicinal chemistry and materials science, yet their selective functionalization presents a significant synthetic challenge.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower your synthetic endeavors.
Understanding the Reactivity of the Oxazole Ring
The regioselectivity of oxazole functionalization is governed by the inherent electronic properties of the ring. The nitrogen atom at position 3 and the oxygen atom at position 1 create a distinct electronic landscape, influencing the reactivity of the C2, C4, and C5 positions.
-
C2 Position: The proton at C2 is the most acidic (pKa ≈ 20-22), making this position susceptible to deprotonation by strong bases, facilitating metalation and subsequent reaction with electrophiles.[3][4] However, 2-lithiooxazoles can exist in equilibrium with a ring-opened isonitrile tautomer, which can complicate subsequent reactions.[3][5]
-
C5 Position: This position is generally the most electron-rich and is therefore the preferred site for electrophilic aromatic substitution.[4][6]
-
C4 Position: The C4 position is typically the least reactive towards both electrophilic and nucleophilic attack.[5] Functionalization at this site often requires specific strategies like directed C-H activation.[7][8]
Reactivity Overview Diagram
Caption: Relative reactivity of the C2, C4, and C5 positions of the oxazole ring.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during the regioselective functionalization of oxazoles.
Poor or No Regioselectivity in C-H Arylation
Problem: My palladium-catalyzed direct C-H arylation of an oxazole is giving a mixture of C2 and C5 isomers, or the desired isomer is in low yield.
Possible Causes & Solutions:
-
Solvent Effects: The polarity of the solvent plays a crucial role in directing the regioselectivity of direct arylations.
-
Insight: Polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) tend to favor C5 arylation.[1][9] Nonpolar solvents such as toluene or dioxane generally promote C2 arylation.[1][3]
-
Troubleshooting Step: If you are targeting C5 arylation and observing C2 side products, switch to a more polar solvent. Conversely, for C2 selectivity, a nonpolar solvent is recommended.
-
-
Ligand Choice: The phosphine ligand coordinated to the palladium catalyst significantly influences the steric and electronic environment of the catalytic center, thereby dictating the site of C-H activation.
-
Insight: Bulky, electron-rich phosphine ligands often favor a specific regioisomer. For instance, specific phosphines have been developed to selectively direct arylation to either the C2 or C5 position.[1]
-
Troubleshooting Step: Screen a panel of phosphine ligands. For C5 selectivity, ligands like those reported by Strotman et al. (e.g., phosphines 5 or 6 in their study) in a polar solvent are effective.[1] For C2 selectivity, a different set of ligands (e.g., phosphine 3) in a nonpolar solvent is preferred.[1]
-
-
Base Selection: The choice of base can influence the deprotonation step and the overall catalytic cycle.
-
Insight: While potassium carbonate (K₂CO₃) is commonly used, switching to a different base like cesium carbonate (Cs₂CO₃) can sometimes improve selectivity, particularly for C2 arylation with specific substrates.[1]
-
Troubleshooting Step: If ligand and solvent screening do not yield the desired selectivity, perform a small-scale screen of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Comparative Table: Conditions for Regioselective Direct Arylation
| Target Position | Catalyst/Ligand System | Solvent | Base | Additive | Reference |
| C5 | Pd(OAc)₂ / Ligand 5 or 6 | DMA | K₂CO₃ | Pivalic Acid | [1] |
| C2 | Pd(OAc)₂ / Ligand 3 | Toluene | K₂CO₃ | Pivalic Acid | [1] |
| C2 | PdCl(dppb)(C₃H₅) | Dioxane | K₂CO₃ | - | [3] |
Ring Opening During Lithiation at C2
Problem: When attempting to functionalize the C2 position via lithiation with n-BuLi, I am observing low yields of the desired product and evidence of ring-opened byproducts.
Possible Causes & Solutions:
-
Instability of 2-Lithiooxazole: As mentioned, 2-lithiooxazoles are in equilibrium with their acyclic isonitrile-enolate isomers.[3][5] This equilibrium is temperature-dependent and can lead to irreversible decomposition or side reactions.
-
Insight: The use of sterically hindered and less nucleophilic bases at low temperatures can mitigate this issue. Transmetalation of the lithiated species to a more stable organometallic intermediate is also a highly effective strategy.[3][10]
-
Troubleshooting Step:
-
Use TMP-Bases: Employing TMPMgCl·LiCl or TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) for metalation can generate more stable magnesiated or zincated oxazole species that are less prone to ring fragmentation.[11][12]
-
Transmetalation: After initial lithiation with n-BuLi at low temperature (e.g., -78 °C), add a solution of ZnCl₂ to form the more stable 2-zinciooxazole before adding the electrophile. This organozinc species is less likely to undergo ring opening.[3]
-
Protecting Groups: In some cases, installing a protecting group at another position can stabilize the ring. A 2-triisopropylsilyl (TIPS) group can serve as a protecting group for the C2 position, allowing for functionalization at C4 and C5, followed by deprotection.[13]
-
-
Workflow for Stable C2-Metalation
Caption: Recommended workflow to avoid ring-opening during C2-functionalization.
Difficulty in Functionalizing the C4 Position
Problem: I am unable to achieve any significant functionalization at the C4 position of my oxazole.
Possible Causes & Solutions:
-
Inherent Low Reactivity: The C4 position is the least electronically activated position on the oxazole ring for both electrophilic and nucleophilic attack.[5][14]
-
Insight: C-H activation strategies, often directed by a functional group on the oxazole, are typically required to achieve C4 functionalization.[7][8]
-
Troubleshooting Step:
-
Directed C-H Activation: If your oxazole has a directing group at C2 or C5, explore transition-metal-catalyzed (e.g., Pd, Rh, Ir) C-H activation/annulation reactions.[7][15]
-
Substrate Modification: Consider synthesizing an oxazole precursor that already contains a handle at the C4 position (e.g., a halogen) which can then be used in cross-coupling reactions. While less direct, this can be a more reliable approach. A "halogen dance" reaction can sometimes be used to introduce a halide at the C4 position.[16]
-
Palladium-Catalyzed C4-Olefination: A reported method using Pd(OAc)₂ with Cu(OAc)₂ as an oxidant has been shown to achieve C4-olefination of certain oxazoles.[7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: Can I achieve C4-functionalization via lithiation?
A1: Direct lithiation at C4 is extremely difficult due to the higher acidity of the C2 proton. Sequential metalation can be a viable strategy. First, deprotonate at C2 using a strong base, quench with an electrophile (or a protecting group like TMSCl), and then perform a second metalation. Under specific conditions with TMP-bases, subsequent metalation may occur at C5 or C4, but selectivity can be an issue.[11][12] A more reliable method is often to start with a pre-functionalized oxazole.
Q2: My reaction is sensitive to air and moisture. What are the best practices for setting up these reactions?
A2: Many of the reagents used, particularly organolithiums and some palladium catalysts/ligands, are highly sensitive to air and moisture. Always use anhydrous solvents, which can be obtained from a solvent purification system or by distillation over an appropriate drying agent. Reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox. All glassware should be oven-dried or flame-dried before use.
Q3: How do electron-donating or electron-withdrawing groups on the oxazole ring affect regioselectivity?
A3: Substituents can have a profound impact on the electronic nature of the oxazole ring and thus its reactivity.
-
Electron-Donating Groups (EDGs): An EDG at C2 or C5 will further activate the ring towards electrophilic substitution, primarily at the other electron-rich position (C5 or C2, respectively) and potentially C4.
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., an ester at C4) can alter the acidity of the ring protons. For example, an ester at C4 makes the C5 proton more acidic and can direct metalation to that position.[14] It also deactivates the ring towards electrophilic attack.
Q4: Are there any metal-free methods for regioselective functionalization?
A4: While transition-metal catalysis and organometallic reagents dominate this field, some metal-free options exist. For example, electrophilic substitution (e.g., halogenation with NBS) will typically occur at the C5 position.[17] Additionally, visible light photoredox catalysis is an emerging area for oxazole synthesis and functionalization, offering mild reaction conditions.[18][19]
Experimental Protocols
Protocol 1: Palladium-Catalyzed C5-Selective Direct Arylation[1]
This protocol is adapted from Strotman, N. A., et al. Org. Lett. 2010, 12 (16), pp 3578–3581.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol %), the specified phosphine ligand (10 mol %), K₂CO₃ (3 equivalents), and the aryl halide (1 equivalent).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add oxazole (2 equivalents), anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.2 M concentration of the aryl halide, and pivalic acid (0.4 equivalents) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 110 °C and stir for 16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C5-arylated oxazole.
Protocol 2: C2-Functionalization via Lithiation and Transmetalation to Zinc[3]
This protocol is a general procedure based on principles described by Hoarau, C., et al. Beilstein J. Org. Chem. 2011, 7, 1469–1482.
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add the oxazole substrate (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Transmetalation: In a separate flame-dried flask, suspend anhydrous zinc chloride (1.1 equivalents) in anhydrous THF. Transfer this slurry via cannula into the reaction mixture containing the 2-lithiooxazole at -78 °C. Allow the mixture to warm slowly to 0 °C and stir for 1-2 hours.
-
Electrophile Addition: Cool the reaction mixture back to -78 °C (or the optimal temperature for the specific electrophile) and add the electrophile (1.2 equivalents) dropwise.
-
Reaction & Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
References
-
Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate.
-
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters.
-
Pd-Catalyzed C4-Olefination of Oxazoles via C–H Bond Activation: Divergent Synthesis of Functionalized Amino Alcohol and Amino Acid Derivatives. Organic Letters.
-
Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. Advanced Synthesis & Catalysis.
-
Pd-Catalyzed C4-Olefination of Oxazoles via CH Bond Activation: Divergent Synthesis of Functionalized. American Chemical Society.
-
Scope of the C5‐arylation of oxazole. ResearchGate.
-
Transition‐metal‐catalyzed C−H activation of oxazole compounds. ResearchGate.
-
Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. RSC Publishing.
-
Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. National Institutes of Health.
-
Oxazole - Wikipedia.
-
Synthesis of Substituted Oxazoles by Visible Light Photocatalysis. ResearchGate.
-
Simple and Efficient Aromatic C–H Oxazolination. Precision Chemistry.
-
Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Sci-Hub.
-
PdII -Catalyzed Regio- and Enantioselective Oxidative C-H/C-H Cross-Coupling Reaction between Ferrocenes and Azoles. PubMed.
-
Technical Support Center: Functionalization of the Isoxazole Ring at the C4 Position. Benchchem.
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
-
Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. PubMed.
-
Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry.
-
Directed (ortho) Metallation.
-
Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. RSC Publishing.
-
A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. Scilit.
-
Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. Semantic Scholar.
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
-
Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters.
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate.
-
Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. ResearchGate.
-
Studies on Selective Metalation and Cross Coupling Reactions of Oxazoles. ResearchGate.
-
Directed Metalation: A Survival Guide. Baran Lab.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.
-
Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Semantic Scholar.
-
Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. ResearchGate.
-
Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. PubMed Central.
-
Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. Royal Society of Chemistry.
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… OUCI.
-
Synthesis and Reactions of Oxazoles. ResearchGate.
-
Synthesis of Functionalized Oxazoles via Silver-Catalyzed Cyclization of Propargylamides and Allenylamides. The Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
- 14. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
Technical Support Center: Enhancing the Oral Bioavailability of Oxazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-based inhibitors. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to overcome the common challenge of poor oral bioavailability with this important class of compounds. We will delve into the causal relationships behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when encountering bioavailability issues with your oxazole-based compounds.
Q1: Why do many oxazole-based inhibitors exhibit low oral bioavailability?
A1: The oral bioavailability of a drug is influenced by its solubility, permeability, and metabolic stability.[1][2] Oxazole-based compounds, while often potent, can suffer from poor aqueous solubility due to their typically rigid and hydrophobic structures.[3] Furthermore, the oxazole ring itself can be susceptible to metabolic degradation, and the overall molecule may be a substrate for efflux transporters in the gut, which actively pump the compound back into the intestinal lumen, reducing absorption.[4]
Q2: What are the first experimental steps I should take to investigate the low bioavailability of my lead oxazole compound?
A2: A systematic approach is crucial. Start by characterizing the fundamental physicochemical and biopharmaceutical properties of your compound. This includes:
-
Aqueous Solubility Determination: Measure the thermodynamic solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[5][6]
-
Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer assay to determine the compound's intestinal permeability.[5][7]
-
Metabolic Stability Evaluation: Assess the compound's stability in liver microsomes or S9 fractions to get an initial indication of its susceptibility to first-pass metabolism.[8][9]
These initial data points will help you classify your compound according to the Biopharmaceutics Classification System (BCS) and identify the primary barrier to its oral absorption.[10]
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for my research?
A3: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[11] It categorizes drugs into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Knowing the BCS class of your oxazole inhibitor is critical because it helps you select the most appropriate strategy to improve its oral bioavailability.[10] For example, for a Class II compound, the primary focus would be on enhancing solubility and dissolution rate.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: High In Vitro Potency, But No In Vivo Efficacy After Oral Dosing
This is a common and frustrating scenario in drug discovery. The following workflow will help you diagnose and address the underlying cause.
The lack of in vivo efficacy despite high in vitro potency points to a pharmacokinetic issue, most likely poor oral bioavailability. The first step is to determine whether the problem is due to poor solubility, low permeability, or rapid metabolism.
Experimental Protocol: Initial Assessment of Physicochemical and Biopharmaceutical Properties
-
Thermodynamic Solubility Assay (Shake-Flask Method):
-
Prepare buffers at pH 1.2, 4.5, and 6.8.
-
Add an excess of your oxazole compound to each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[6][12]
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Perform the experiment in triplicate.[5]
-
-
In Vitro Permeability Assay (Caco-2 Cells):
-
Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Verify the integrity of the monolayer using a suitable method (e.g., measuring transepithelial electrical resistance, TEER).
-
Add your compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time.
-
Also, measure transport from B to A to determine the efflux ratio.
-
Include high and low permeability control compounds for validation.[5][7]
-
-
In Vitro Metabolic Stability Assay (Liver Microsomes):
-
Incubate your compound with liver microsomes (from the relevant species, e.g., mouse, rat, human) and NADPH as a cofactor.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8][9]
-
Based on the results from Step 1, you can now devise a targeted strategy.
Scenario A: Low Solubility is the Primary Issue (BCS Class II or IV)
If your compound has high permeability but low solubility, the focus should be on enhancing its dissolution rate.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution.[13][14] | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[10][15] |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[13][15] | Significant solubility enhancement; can create supersaturated solutions. | Potential for recrystallization over time, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.[13][15] | Can significantly improve solubility and absorption; may protect the drug from degradation. | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior.[13] | Improves solubility and can enhance stability. | Can be limited by the size and shape of the drug molecule; may not be suitable for high doses. |
Experimental Workflow: Formulation Screening
Caption: Formulation selection workflow for low-solubility compounds.
Scenario B: Low Permeability is the Primary Issue (BCS Class III or IV)
If solubility is adequate but permeability is low, you may need to consider chemical modification of the compound.
Prodrug Strategy:
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[16][17] For oxazole-based inhibitors with low permeability, a common strategy is to mask polar functional groups with lipophilic moieties to increase passive diffusion across the intestinal epithelium.[18][19]
Experimental Workflow: Prodrug Design and Evaluation
Caption: Workflow for developing and testing a prodrug strategy.
Scenario C: High Metabolic Instability is the Primary Issue
If your compound is rapidly metabolized, this can lead to a high first-pass effect and low oral bioavailability.[20]
Metabolic Stabilization Strategy:
The goal is to identify the site of metabolic liability on the oxazole inhibitor and modify the structure to block this metabolism without losing potency.
Experimental Protocol: Metabolite Identification and Structural Modification
-
Metabolite Identification: Incubate the compound with liver microsomes or hepatocytes and use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites.[8]
-
Structural Modification: Common strategies to block metabolism include:
-
Deuteration: Replacing a hydrogen atom at the metabolic hot spot with deuterium can slow down metabolism due to the kinetic isotope effect.
-
Introducing Electron-Withdrawing Groups: Adding groups like fluorine can make the molecule less susceptible to oxidative metabolism.[9]
-
Scaffold Hopping: Replacing a metabolically unstable part of the molecule with a more stable isostere.[9]
-
-
Re-evaluation: After synthesizing the modified analogs, re-assess their metabolic stability, in vitro potency, and off-target effects.
Issue 2: High Efflux Ratio Observed in Caco-2 Assay
A high efflux ratio (B-A permeability being significantly greater than A-B permeability) indicates that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[21]
-
Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., ko143). A significant increase in A-B permeability in the presence of an inhibitor confirms the involvement of that specific transporter.[7]
-
Structural Modification: Analyze the structure of your compound to identify potential pharmacophores for transporter recognition. Minor structural modifications can sometimes disrupt this recognition and reduce efflux.
-
Formulation with Excipients: Some formulation excipients, such as certain surfactants and polymers used in lipid-based formulations, can inhibit efflux transporters.[7] Therefore, a formulation-based approach, as described in Issue 1, may also be effective in overcoming efflux.
Concluding Remarks for the Senior Application Scientist
Improving the oral bioavailability of oxazole-based inhibitors is a multifaceted challenge that requires a systematic and data-driven approach. By thoroughly characterizing the physicochemical and biopharmaceutical properties of your lead compounds, you can identify the key barriers to absorption and select the most appropriate strategies to overcome them. This guide provides a framework for your investigations, but it is essential to tailor your experimental plans to the specific characteristics of your molecules.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central.
- Formulation strategies for poorly soluble drugs.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Current prodrug strategies for improving oral absorption of nucleoside analogues.
- Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
- Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ioniz
- Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds.
- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed.
- BCS Methodology: Solubility, Permeability & Dissolution. FDA.
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC - NIH.
- Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formul
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
- Strategies to improve oral drug bioavailability. PubMed.
- Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
- Strategies to improve oral drug bioavailability. Semantic Scholar.
- How to improve the bioavailability of a drug?
- Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
- world journal of advance healthcare research - WJAHR | Abstract.
- Strategies to improve oral bioavailability.
- [Role of ABC Efflux Transporters in the Oral Bioavailability and Drug-Induced Intestinal Toxicity]. PubMed.
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC.
- What are the factors affecting the bioavailability of oral drugs?
- Involvement of Transporters in Intestinal Drug–Drug Interactions of Oral Targeted Anticancer Drugs Assessed by Changes in Drug Absorption Time. MDPI.
- committee for proprietary medicinal products (cpmp) note for guidance on the investigation of bioavailability and bioequivalence. EMA.
- Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Consider
- Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. PMC.
- Development in medicinal chemistry via oxadiazole derivatives: p
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
- On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar.
- Strategies to improve oral drug bioavailability | Scilit.
- Recent advance in oxazole-based medicinal chemistry.
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 3. wjahr.com [wjahr.com]
- 4. [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. scielo.br [scielo.br]
- 7. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Target Validation of 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid: A Focus on VEGFR-2
Introduction: The Imperative of Target Validation in Modern Drug Discovery
In the landscape of contemporary drug discovery, the definitive identification and validation of a drug's biological target are paramount. This process, known as target validation, provides the mechanistic foundation for a therapeutic candidate's efficacy and safety profile. It is the critical step that bridges a promising chemical entity with a clear, demonstrable biological function, thereby de-risking subsequent development efforts.[1] This guide provides a comprehensive framework for the target validation of 2-(4-methoxybenzyl)oxazole-4-carboxylic acid, a novel small molecule with therapeutic potential.
Publicly available data on the specific biological target of this compound is limited. However, the oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against protein kinases.[2] Notably, the structurally related benzo[d]oxazole-4-carboxylic acid scaffold has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] Therefore, for the purposes of this guide, we will proceed with the well-founded hypothesis that VEGFR-2 is the primary biological target of this compound.
This guide will furnish researchers, scientists, and drug development professionals with a detailed comparison of methodologies to rigorously validate this hypothesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Central Hypothesis: VEGFR-2 as the Molecular Target
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4][5] This process is essential for tumor growth and metastasis, making VEGFR-2 a highly sought-after target for anti-cancer therapies.[1][6] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, and survival.[1][7][8]
Our core objective is to design a series of experiments that will unequivocally demonstrate that this compound directly binds to and inhibits the function of VEGFR-2, leading to a downstream anti-angiogenic effect.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Experimental Protocol: VEGFR-2 Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, ATP (at a concentration near the Km for VEGFR-2), and a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1). [9]3. Inhibitor Addition: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding the purified, recombinant human VEGFR-2 kinase domain to each well.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for substrate phosphorylation. [9]6. Signal Detection: Stop the reaction and quantify the remaining ATP using a luminescence-based kit such as Kinase-Glo™ (Promega). The light output is inversely correlated with kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
While the kinase assay confirms biochemical potency, it does not prove target engagement within the complex milieu of a living cell. CETSA® is a powerful technique that addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or tissue lysates. [10]An increase in the melting temperature (Tm) of VEGFR-2 in the presence of our compound provides strong evidence of target engagement in a physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture human umbilical vein endothelial cells (HUVECs) to confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble VEGFR-2 at each temperature point using a method such as Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble VEGFR-2 against temperature for both vehicle- and compound-treated samples. The shift in the melting curve to a higher temperature in the presence of the compound demonstrates thermal stabilization and confirms intracellular target engagement.
Part 2: Cellular Assays for Validating Mechanism of Action
Demonstrating direct binding is necessary but not sufficient. We must also prove that this binding event leads to the inhibition of the target's biological function within the cell. This involves assessing the phosphorylation status of VEGFR-2 and its downstream signaling components, as well as measuring the ultimate phenotypic consequences on endothelial cells.
Caption: Workflow for validating the cellular mechanism of action.
Inhibition of VEGFR-2 Autophosphorylation
The primary event following ligand binding is the autophosphorylation of VEGFR-2. A direct inhibitor should block this event. This can be robustly measured by Western blotting using phospho-specific antibodies.
Experimental Protocol: Western Blot for Phospho-VEGFR-2
-
Cell Culture and Treatment: Plate HUVECs and allow them to adhere. Serum-starve the cells overnight to reduce basal receptor activity.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce robust VEGFR-2 phosphorylation. [3]4. Lysis and Protein Quantification: Immediately lyse the cells on ice and determine the total protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. 6. Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated VEGFR-2 (e.g., pY1175). [11]Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 to ensure equal protein loading.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. A dose-dependent decrease in the normalized signal confirms inhibition of receptor activation.
Functional Assays: Endothelial Cell Proliferation and Migration
The ultimate validation of an anti-angiogenic compound is its ability to inhibit the key cellular processes that drive blood vessel formation.
Experimental Protocol: HUVEC Proliferation Assay
-
Cell Seeding: Seed HUVECs in a 96-well plate in complete medium.
-
Treatment: After 24 hours, replace the medium with a low-serum medium containing various concentrations of the test compound, a vehicle control, and a positive control inhibitor.
-
Incubation: Incubate the cells for 48-72 hours.
-
Quantification: Add a proliferation reagent such as Cell Counting Kit-8 (CCK-8) and measure the absorbance. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).
Part 3: Comparative Analysis with Alternative VEGFR-2 Inhibitors
To contextualize the potency and efficacy of this compound, it is essential to benchmark it against established, clinically relevant VEGFR-2 inhibitors. This comparative analysis provides a clear indication of the compound's potential as a therapeutic candidate.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Sorafenib | Cell-free | VEGFR-2 | 90 | [9] |
| Sunitinib | Cell-free | VEGFR-2 | 80 | [9] |
| Axitinib | Cell-based | VEGFR-2 | 0.2 | [9] |
| Regorafenib | Cell-free | VEGFR-2 (murine) | 4.2 | [9] |
| This compound | To be determined | VEGFR-2 | TBD | N/A |
This table should be populated with experimentally determined values for the test compound to allow for a direct and objective comparison of potency.
Part 4: Advanced Validation Models: Ex Vivo and In Vivo Systems
While in vitro assays are crucial for initial validation, demonstrating efficacy in more complex, physiologically relevant systems is a critical next step.
Ex Vivo Aortic Ring Assay
This organotypic model serves as an excellent bridge between simplified 2D cell culture and complex in vivo systems. It preserves the native microenvironment and cellular interactions of a blood vessel segment. [9] Experimental Protocol: Aortic Ring Assay
-
Dissection: Dissect the thoracic aorta from a rat and slice it into 1 mm thick rings. [9]2. Embedding: Embed the aortic rings in a matrix of collagen or Matrigel in a 48-well plate.
-
Treatment: Add endothelial cell growth medium containing the test inhibitor or vehicle control.
-
Analysis: Monitor the outgrowth of new microvessels from the aortic rings over several days. Quantify the extent of sprouting and vessel formation to assess the anti-angiogenic effect of the compound.
In Vivo Models
Ultimately, the anti-angiogenic and anti-tumor activity must be confirmed in a living organism. Common models include:
-
Subcutaneous Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors is injected subcutaneously into mice. The subsequent vascularization of the plug is quantified and used to assess the efficacy of systemic treatment with the inhibitor. [12]* Tumor Xenograft Models: Human cancer cells are implanted in immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and effects on tumor growth and tumor-associated vasculature are measured. [13]* Zebrafish Model: The zebrafish embryo is a powerful vertebrate model for high-throughput screening of anti-angiogenic compounds due to its rapid development and transparent body, which allows for direct visualization of blood vessel formation. [12][13]
Conclusion
The validation of a biological target is a multi-step, evidence-based process that is fundamental to successful drug development. This guide outlines a logical and rigorous workflow to test the hypothesis that VEGFR-2 is the biological target of this compound. By employing a combination of orthogonal biochemical and cellular assays, and benchmarking against established alternatives, researchers can build a robust data package to support the compound's mechanism of action. Successful validation through these methods provides the necessary confidence to advance a promising molecule towards more complex preclinical and clinical investigations.
References
-
VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... - ResearchGate. Available from: [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. Available from: [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - Frontiers. Available from: [Link]
-
Full article: Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E. Available from: [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. Available from: [Link]
-
Antiangiogenic Cancer Drug Using the Zebrafish Model | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. Available from: [Link]
-
What are the therapeutic candidates targeting VEGFR? - Patsnap Synapse. Available from: [Link]
-
In vivo models of angiogenesis - PubMed. Available from: [Link]
-
In vivo models of angiogenesis - PMC - NIH. Available from: [Link]
-
Identification of novel VEGFR-2 inhibitors | Cancer Research - AACR Journals. Available from: [Link]
-
Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC - NIH. Available from: [Link]
-
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy - MDPI. Available from: [Link]
-
The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - NIH. Available from: [Link]
-
An Ex Vivo Model for Anti-Angiogenic Drug Testing on Intact Microvascular Networks. Available from: [Link]
-
VEGFR-2 inhibitor - Wikipedia. Available from: [Link]
-
CETSA. Available from: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available from: [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available from: [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available from: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. Available from: [Link]
-
Western blot analysis of phosphorylation level of VEGFR2... - ResearchGate. Available from: [Link]
-
Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Indigo Biosciences. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
-
Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Available from: [Link]
-
VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC - PubMed Central. Available from: [Link]
Sources
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]
- 3. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
A Comparative Guide to the Efficacy of p38 MAP Kinase Inhibitors: A Focus on a Novel Oxadiazole Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention for inflammatory diseases and cancer, the p38 mitogen-activated protein (MAP) kinase signaling pathway remains a focal point of intensive research.[1][2] The dysregulation of this pathway is a known driver of pro-inflammatory cytokine production and other cellular processes implicated in a host of pathologies.[3][4] Consequently, the development of potent and selective p38 MAPK inhibitors is a critical endeavor in modern drug discovery.
This guide provides an in-depth, objective comparison of the efficacy of a novel 1,2,4-oxadiazol-5-one derivative against a panel of well-established p38 MAPK inhibitors. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions in their own investigations.
The p38 MAPK Signaling Pathway: A Critical Inflammatory Mediator
The p38 MAPK signaling cascade is a tiered system of protein kinases that translates extracellular signals into a cellular response. Activated by cellular stress and inflammatory cytokines, a cascade of phosphorylation events leads to the activation of p38 MAPK.[3] Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases and transcription factors, ultimately leading to the production of potent inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5] Inhibition of p38 MAPK, therefore, presents a direct mechanism to quell this inflammatory cascade.
Caption: The p38 MAPK signaling cascade.
A Head-to-Head Comparison of p38 MAPK Inhibitors
The central focus of this guide is to benchmark the performance of a novel 1,2,4-oxadiazol-5-one derivative against a selection of widely recognized p38 MAPK inhibitors. The following table summarizes their respective potencies, presented as the half-maximal inhibitory concentration (IC50), against the p38α isoform, which is the most extensively studied and primary mediator of the inflammatory response.[5]
| Compound | Type | p38α IC50 (nM) | Reference(s) |
| Novel 1,2,4-Oxadiazol-5-one Derivative | Novel Heterocycle | 85 | [6] |
| SB-203580 | Pyridinylimidazole (Established) | 136 ± 64 | [7] |
| VX-745 (Neflamapimod) | Pyrimidopyridazinone (Established) | 10 | [8] |
| BIRB-796 (Doramapimod) | Diaryl Urea (Established) | 38 | [9] |
| Ralimetinib (LY2228820) | Pyrrolopyridine (Established) | 5.3 | [5] |
| PH-797804 | N-phenyl-pyridone (Established) | 26 | [3] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is drawn from the cited literature where efforts were made to standardize conditions.
Experimental Protocol: ADP-Glo™ Kinase Assay for p38α Inhibition
To ensure the robust and reproducible determination of inhibitor potency, a well-defined experimental protocol is paramount. The ADP-Glo™ Kinase Assay is a widely adopted, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[10][11] This assay is highly sensitive and applicable to a broad range of kinases.[12][13]
Principle of the Assay
The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, during which ATP is converted to ADP. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP generated in the kinase reaction back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. scispace.com [scispace.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Synthesis and Evaluation of 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid Analogs
Introduction
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[2][3] Oxazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties, among others.[4][5][6] Specifically, the oxazole-4-carboxylic acid moiety serves as a versatile template for developing novel therapeutic agents, allowing for systematic modifications to probe structure-activity relationships (SAR).[7]
This guide provides a comprehensive comparison of synthetic strategies for preparing 2-(4-methoxybenzyl)oxazole-4-carboxylic acid (a representative parent compound) and its analogs. Furthermore, it details protocols for their biological evaluation against cancer cell lines, presents comparative experimental data, and elucidates key SAR insights. The objective is to equip researchers and drug development professionals with the rationale behind experimental choices and a practical framework for identifying lead compounds within this chemical series.
Section 1: Comparative Synthetic Strategies for the Oxazole Core
The construction of the 2,4-disubstituted oxazole core is a critical first step. Several methods exist, each with distinct advantages and limitations. The choice of synthetic route often depends on factors like starting material availability, desired scale, and functional group tolerance. We will compare two prominent strategies: the classic Robinson-Gabriel synthesis and a modern one-pot approach directly from carboxylic acids.
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones, typically under harsh acidic conditions (e.g., H₂SO₄, PPA).[8][9][10] While versatile, these conditions can limit its applicability for sensitive substrates. A more contemporary approach involves the in situ activation of a carboxylic acid, which then reacts with an isocyanide derivative to form the oxazole ring under milder conditions.[11] This method offers improved functional group compatibility and often proceeds in higher yields.
Caption: General workflow for modern oxazole synthesis from carboxylic acids.
Comparative Analysis of Synthetic Routes
| Feature | Robinson-Gabriel Synthesis[9][12] | Direct Synthesis from Carboxylic Acids[11] |
| Starting Materials | 2-Acylamino ketones | Carboxylic acids, Isocyanoacetates |
| Reagents | Strong dehydrating acids (H₂SO₄, POCl₃) | Activating agents (DMAP-Tf), Base (DMAP) |
| Reaction Conditions | Often harsh, high temperatures | Mild (e.g., 40 °C), neutral pH |
| Yields | Moderate to good | Good to excellent (70-97%) |
| Scalability | Moderate | High |
| Functional Group Tolerance | Limited | Broad |
| Advantages | Well-established, versatile for many substitution patterns | High yields, mild conditions, one-pot procedure |
| Disadvantages | Harsh conditions, potential side reactions | Requires specific isocyanide reagents |
Recommended Protocol: One-Pot Synthesis from a Carboxylic Acid
This protocol is adapted from a modern, efficient method for synthesizing 4,5-disubstituted oxazoles.[11] It is chosen for its mild conditions, high yields, and operational simplicity, making it ideal for creating a library of analogs for screening.
Objective: To synthesize Ethyl 2-(4-methoxybenzyl)oxazole-4-carboxylate.
Materials:
-
2-(4-methoxyphenyl)acetic acid (1.0 equiv)
-
Ethyl isocyanoacetate (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)
-
4-DMAP-Triflate (DMAP-Tf) (1.3 equiv)
-
Dichloromethane (DCM), anhydrous (0.1 M)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
To a dry, screw-capped vial equipped with a magnetic stir bar, add 2-(4-methoxyphenyl)acetic acid (1.0 equiv) and DMAP (1.5 equiv).
-
Add anhydrous DCM (to 0.1 M) and stir under a nitrogen atmosphere until all solids dissolve.
-
Add DMAP-Tf (1.3 equiv) to the mixture and stir for 5 minutes at room temperature. The in situ formation of a highly reactive acylpyridinium salt occurs during this step.
-
Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.
-
Seal the vial and place it in a preheated oil bath at 40 °C.
-
Stir the reaction for 30-60 minutes. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target oxazole ester.
-
(Optional) Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the final carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O) to obtain the parent compound, this compound.
Section 2: Design and Synthesis of Analogs for SAR Studies
To explore the structure-activity relationship, a library of analogs is designed by systematically modifying three key regions of the parent compound: the 2-benzyl ring, the 4-carboxylic acid group, and the 5-position of the oxazole ring.
Caption: Diversification points for generating analogs from the parent structure.
-
Modification of the 2-Benzyl Ring (Point A): The electronic properties of the benzyl ring are probed by replacing the 4-methoxy group with other substituents, such as hydrogen (electron-neutral), chloro (electron-withdrawing), or trifluoromethyl (strongly electron-withdrawing). These analogs are synthesized using the protocol in Section 1, starting with the corresponding substituted 2-phenylacetic acids.
-
Modification of the 4-Carboxylic Acid (Point B): The hydrogen bond donating/accepting capacity of the C4-substituent is critical for target interaction.[7] The parent carboxylic acid is converted into various amides and esters. Amides are readily synthesized by activating the carboxylic acid (e.g., with HATU or EDCI) followed by the addition of a primary or secondary amine.
-
Substitution at the 5-Position (Point C): The C5-position is often unsubstituted but can be a key point for modulating potency and pharmacokinetic properties.[7] Introducing small alkyl or aryl groups can be achieved by selecting a different isocyanide starting material in the synthetic protocol, for example, using ethyl 2-isocyanopropanoate (for a C5-methyl group) instead of ethyl isocyanoacetate.
Section 3: Comparative Biological Evaluation
Oxazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7] Therefore, the synthesized library of analogs will be evaluated for their in vitro anticancer activity.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a panel of human cancer cell lines (e.g., K-562 Leukemia, SW-620 Colon Cancer).
Materials:
-
Human cancer cell lines (K-562, SW-620)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized oxazole compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Comparative Performance Data
The following table presents representative data for the parent compound and selected analogs, illustrating how structural modifications impact cytotoxic activity.
| Compound ID | R¹ (at C2-benzyl) | R² (at C4) | R³ (at C5) | IC₅₀ vs. K-562 (µM) | IC₅₀ vs. SW-620 (µM) |
| Parent | 4-OCH₃ | -COOH | -H | 15.2 | 25.8 |
| Analog A1 | 4-Cl | -COOH | -H | 5.8 | 9.1 |
| Analog A2 | 4-CF₃ | -COOH | -H | 2.1 | 4.5 |
| Analog B1 | 4-OCH₃ | -CONH-propyl | -H | 12.5 | 18.3 |
| Analog B2 | 4-OCH₃ | -COOCH₃ | -H | > 50 | > 50 |
| Analog C1 | 4-OCH₃ | -COOH | -CH₃ | 8.9 | 14.2 |
Section 4: Structure-Activity Relationship (SAR) Analysis
The comparative data from the biological evaluation allows for the elucidation of key structure-activity relationships, guiding future optimization efforts.
Caption: Summary of structure-activity relationships for the oxazole analogs.
-
Influence of the 2-Benzyl Ring: A clear trend is observed where electron-withdrawing groups on the benzyl ring enhance cytotoxic activity. The parent compound with an electron-donating methoxy group (IC₅₀ = 15.2 µM) is significantly less potent than the chloro- (IC₅₀ = 5.8 µM) and trifluoromethyl-substituted analogs (IC₅₀ = 2.1 µM). This suggests that the electronic nature of this ring plays a crucial role in target binding, possibly through π-stacking or dipole interactions.[7]
-
Influence of the 4-Carboxylic Acid Group: The free carboxylic acid is crucial for high potency. Conversion to its methyl ester (Analog B2) results in a complete loss of activity, indicating that a hydrogen bond donor at this position is likely essential for interaction with the biological target. The propyl amide (Analog B1) retains good activity, suggesting that this modification is tolerated and could be used to improve pharmacokinetic properties.
-
Influence of the 5-Position: Substitution at the C5 position with a small methyl group (Analog C1) leads to a modest but consistent increase in potency compared to the parent compound. This indicates the presence of a small, potentially hydrophobic pocket in the binding site that can be exploited for further optimization.
Conclusion
This guide demonstrates a systematic approach to the synthesis and evaluation of this compound analogs. The comparison of synthetic routes highlights a modern, one-pot method as a superior strategy for library synthesis due to its mild conditions and high yields.[11] The biological evaluation and subsequent SAR analysis reveal critical structural features required for anticancer activity. Specifically, the presence of a strong electron-withdrawing group on the C2-benzyl ring, a hydrogen-bond-donating group at C4, and a small substituent at C5 are key determinants of potency.
Based on this comparative analysis, Analog A2 (R¹ = 4-CF₃, R² = -COOH, R³ = -H) emerges as a promising lead candidate for further development. Future work should focus on combining the optimal features identified in this study, such as synthesizing a C5-methyl analog of compound A2, to further enhance potency and develop novel anticancer therapeutics.
References
-
Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
-
Wikipedia. Robinson–Gabriel synthesis.
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16.
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate.
-
NROChemistry. Van Leusen Reaction.
-
Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4S).
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC.
-
Wikipedia. Van Leusen reaction.
-
Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
-
Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
-
SynArchive. Robinson-Gabriel Synthesis.
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry.
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
-
Turchi, I. J., & Dewar, M. J. (1975). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 40(1), 101-104.
-
Cortes-Cortes, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum.
-
Brain, C. T., & Paul, J. M. (1999). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 1999(10), 1642-1644.
-
Wikipedia. Cook–Heilbron thiazole synthesis.
-
BenchChem. The Pivotal Role of Oxazole-4-Carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols.
-
Ozaki, Y., et al. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424.
-
Azman, N. I. N., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
-
Matei, M. F., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7359.
-
Wang, Y., et al. (2013). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 78(13), 6821-6826.
-
Kasnia, R., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ResearchGate.
-
Chepkirui, C., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497.
-
Kim, H., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
-
Frlan, R., & Kikelj, D. (2006). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 62(24), 5698-5708.
-
Boger, D. L., et al. (2005). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 48(9), 3051-3064.
-
ResearchGate. Cook–Heilbron thiazole synthesis.
-
ResearchGate. Cook-Heilbron thiazole synthesis.
-
Chen, Z., et al. (2021). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 17, 2814-2824.
-
Spink, E., et al. (2013). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry, 56(13), 5549-5558.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijmpr.in [ijmpr.in]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of 2,4-Disubstituted Oxazoles
<
Introduction: The 2,4-disubstituted oxazole motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in biologically active natural products and rationally designed pharmaceuticals underscores the critical need for efficient and versatile synthetic routes.[1][2][3] This guide provides a comparative analysis of the most prominent synthetic strategies, moving beyond mere procedural descriptions to delve into the mechanistic underpinnings and practical considerations that guide the choices of a seasoned chemist. Here, we will explore classical methods and modern catalytic systems, offering field-proven insights to aid researchers in selecting the optimal path to their target molecules.
The Challenge: Navigating a Diverse Synthetic Landscape
The synthesis of the oxazole core has been a subject of chemical research for over a century.[4][5] This has led to a rich and varied landscape of synthetic methods, each with its own distinct advantages and limitations. The primary challenge for the modern researcher is not a lack of options, but rather the selection of the most appropriate strategy based on factors such as substrate availability, desired substitution pattern, functional group tolerance, and scalability. This guide aims to provide a logical framework for this decision-making process.
The Classic Approach: Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this method remains a foundational route to oxazoles.[4][6][7] It involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[8][9]
Mechanism and Rationale
The reaction proceeds via protonation of the amide carbonyl, which enhances the electrophilicity of its carbon atom. This is followed by an intramolecular attack from the enol form of the adjacent ketone, forming a five-membered cyclic intermediate (an oxazoline). Subsequent dehydration, driven by the formation of a stable aromatic ring, yields the final oxazole product. The choice of a strong dehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is critical to drive the final elimination step to completion.[6][10]
Caption: Robinson-Gabriel Synthesis Workflow.
Advantages & Disadvantages
-
Advantages: This method is conceptually simple and utilizes readily available starting materials. The 2-acylamino-ketones can often be prepared via the Dakin-West reaction.[8]
-
Disadvantages: The primary drawback is the often harsh reaction conditions (strong acids, high temperatures), which can limit its applicability to sensitive substrates with delicate functional groups. Yields can be variable, and the use of reagents like PCl₅ or POCl₃ can present handling and waste disposal challenges.[6]
Representative Experimental Protocol
Synthesis of 2,5-Diphenyloxazole: Note: This is a generalized protocol based on classical descriptions.
-
To a stirred solution of 2-acetamido-1-phenylethan-1-one (1.0 eq) in a suitable solvent like toluene, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
After the addition is complete, the mixture is heated to reflux for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,5-diphenyloxazole.
The Versatile Workhorse: Van Leusen Oxazole Synthesis
Developed by van Leusen and coworkers in 1972, this reaction has become one of the most widely used methods for preparing oxazoles due to its mild conditions and broad scope.[4][11] The core transformation is a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC).[11][12]
Mechanism and Rationale
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC using a base, typically potassium carbonate.[13][14] The resulting anion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization is a 5-endo-dig process, which is followed by the elimination of the tosyl group (a good leaving group) to form the aromatic oxazole ring.[13] This elimination step is the thermodynamic driving force of the reaction.
Caption: Van Leusen Oxazole Synthesis Pathway.
Advantages & Disadvantages
-
Advantages: The reaction proceeds under mild, basic conditions, making it compatible with a wide range of functional groups.[11] It is often a one-pot procedure with high yields.[11] The use of aliphatic halides in the reaction mixture can lead to the formation of 4,5-disubstituted oxazoles.[15]
-
Disadvantages: The primary limitation is that the classic van Leusen synthesis typically yields 5-substituted oxazoles. To achieve 2,4-disubstitution, one must start with a substituted TosMIC derivative, which may not be commercially available and requires separate synthesis.
Representative Experimental Protocol: Synthesis of 5-(2-chloroquinolin-3-yl)oxazole[11]
-
To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) and TosMIC (1.2 eq) in methanol, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-(2-chloroquinolin-3-yl)oxazole (Reported Yield: 83%).[11]
Modern Catalytic Approaches: The Rise of Transition Metals
In the quest for greater efficiency, milder conditions, and broader functional group tolerance, transition-metal catalysis has emerged as a powerful tool for oxazole synthesis. Gold and palladium, in particular, have proven to be highly effective.
A. Gold-Catalyzed Cycloisomerization of N-Propargylamides
Gold catalysts, particularly Au(I) and Au(III) salts, are excellent carbophilic Lewis acids that can activate alkynes towards nucleophilic attack. This property is elegantly exploited in the synthesis of oxazoles from N-propargylamides.[16][17]
Mechanism and Rationale: The gold catalyst coordinates to the alkyne moiety of the N-propargylamide, making it highly electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization.[18] This forms a vinyl-gold intermediate, which, after protodeauration, tautomerizes to the stable oxazole ring.[19] The reaction conditions are exceptionally mild, often proceeding at room temperature.[16]
Caption: Gold-Catalyzed Oxazole Synthesis.
B. Palladium-Catalyzed Oxidative Annulation
Palladium catalysis offers a convergent approach, often involving C-H activation, to construct the oxazole ring from simpler precursors. One notable example is the synthesis from amides and ketones.[20][21]
Mechanism and Rationale: This one-pot reaction is believed to proceed through an initial condensation of the amide and ketone to form an enamide intermediate. The palladium catalyst then facilitates a C-H activation at the sp² carbon of the enamide, followed by an intramolecular C-O bond formation to close the ring.[20][21] An oxidant is required to regenerate the active Pd(II) catalyst. This method allows for the synthesis of highly substituted oxazoles from simple starting materials.[21]
Advantages & Disadvantages of Metal Catalysis
-
Advantages: These methods are characterized by their high efficiency, excellent functional group tolerance, and often very mild reaction conditions. They can provide access to complex oxazoles that are difficult to synthesize using classical methods.
-
Disadvantages: The primary drawbacks are the cost and potential toxicity of the metal catalysts. Careful purification is often required to remove metal residues from the final product, which is a critical consideration in drug development.
Representative Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[16]
-
A solution of the N-propargylcarboxamide (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared.
-
To this solution, a catalytic amount of AuCl₃ (e.g., 1-5 mol%) is added.
-
The reaction is stirred at room temperature and monitored by TLC or ¹H NMR.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the 2,5-disubstituted oxazole. (Reported yields are generally high).[16]
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators for each of the discussed synthetic routes.
| Feature | Robinson-Gabriel Synthesis | Van Leusen Synthesis | Gold-Catalyzed Cycloisomerization | Palladium-Catalyzed Annulation |
| Starting Materials | 2-Acylamino-ketones | Aldehydes, TosMIC | N-Propargylamides | Amides, Ketones |
| Typical Conditions | Strong acid (H₂SO₄, PPA), high temp. | Base (K₂CO₃), reflux in MeOH | AuCl₃ (cat.), room temp. | Pd(OAc)₂ (cat.), oxidant, 100-120 °C |
| Key Advantage | Simple, classic method | Mild conditions, high yield, one-pot | Exceptionally mild, high efficiency | Convergent, from simple precursors |
| Key Limitation | Harsh conditions, limited scope | Primarily for 5-substitution | Catalyst cost and removal | Requires oxidant, high temp. |
| Functional Group Tolerance | Poor to Moderate | Good to Excellent | Excellent | Good |
| Typical Yield | 50-60% with PPA[6] | 70-90%[11] | >90%[16] | 60-86%[20] |
Decision-Making Workflow for Route Selection
The choice of synthetic route is a multi-faceted decision. The following workflow, presented as a decision tree, can guide the researcher toward the most logical choice for their specific target.
Caption: Decision workflow for selecting a synthetic route.
Conclusion and Future Outlook
The synthesis of 2,4-disubstituted oxazoles has evolved significantly from the classical, often harsh, methods to elegant and mild transition-metal-catalyzed transformations. While the Robinson-Gabriel and van Leusen syntheses remain valuable for their simplicity and specific applications, modern catalytic methods, particularly those involving gold and palladium, offer unparalleled efficiency and functional group tolerance.[20][21] Recent developments also include metal-free approaches, such as Brønsted acid-catalyzed cyclizations of α-diazoketones with amides, which provide yet another valuable tool for the synthetic chemist.[22]
The ongoing development in this field is likely to focus on further expanding the substrate scope, reducing catalyst loading, and developing more sustainable, "green" methodologies. As our understanding of catalytic cycles deepens, we can expect the emergence of even more sophisticated and practical routes to this vital heterocyclic core, further empowering researchers in the discovery of new medicines and materials.
References
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (2023). Fischer oxazole synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Merck Index. (n.d.). Fischer Oxazole Synthesis. Retrieved from [Link]
-
Merck Index. (n.d.). Fischer Oxazole Synthesis. Retrieved from [Link]
-
Lin, W. C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1694. Retrieved from [Link]
-
Hashmi, A. S. K., et al. (2004). Gold catalysis: mild conditions for the synthesis of oxazoles from N-propargylcarboxamides and mechanistic aspects. Organic Letters, 6(23), 4391–4394. Retrieved from [Link]
-
Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Scilit. (n.d.). Cyclization of Propargylic Amides: Mild Access to Oxazole Derivatives. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038–5048. Retrieved from [Link]
-
International Journal of Research in Applied Science and Engineering Technology. (n.d.). A Review on Synthesis of Azoles. Retrieved from [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]
-
Hashmi, A. S. K., et al. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters, 6(23), 4391-4394. Retrieved from [Link]
-
Semantic Scholar. (2013). Metal-free synthesis of polysubstituted oxazoles via a decarboxylative cyclization from primary α-amino acids. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668. Retrieved from [Link]
-
Wan, C., et al. (2010). Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization. Organic Letters, 12(10), 2338–2341. Retrieved from [Link]
-
ResearchGate. (n.d.). Gold Catalysis: Alkylideneoxazolines and ‐oxazoles from Intramolecular Hydroamination of an Alkyne by a Trichloroacetimidate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Retrieved from [Link]
-
Zheng, M., et al. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. Retrieved from [Link]
-
Slideshare. (n.d.). Oxazole. Retrieved from [Link]
-
ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
OUCI. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. synarchive.com [synarchive.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. varsal.com [varsal.com]
- 13. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 14. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Gold catalysis: mild conditions for the synthesis of oxazoles from N-propargylcarboxamides and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. datapdf.com [datapdf.com]
- 18. researchgate.net [researchgate.net]
- 19. Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides [organic-chemistry.org]
- 20. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Interaction: A Comparative Guide to Confirming the Binding Mode of 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous investigation. A critical milestone in this journey is the unambiguous confirmation of the ligand's binding mode to its protein target. This guide provides an in-depth comparison of modern biophysical and computational techniques, using the novel compound 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid as a case study to illustrate a strategic, multi-faceted approach to elucidating its molecular interactions. As the specific protein target for this compound is not yet publicly established, this guide will focus on the methodologies that would be employed to first identify its binding partner and subsequently confirm its precise binding orientation.
The Central Challenge: From "If" to "How" it Binds
Before delving into the specifics of binding mode determination, it is crucial to acknowledge the foundational question: what protein does this compound interact with? Initial efforts would involve target identification strategies such as affinity-based pull-down assays coupled with mass spectrometry to isolate and identify potential binding partners from cell lysates.[1][2] Once a primary target is identified and validated, the focus shifts from if it binds to how it binds. Understanding the specific atomic interactions—the hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding event is paramount for structure-based drug design and lead optimization.[3]
A Multi-Pronged Approach to Binding Mode Confirmation
No single technique provides a complete picture of a ligand-protein interaction. A robust strategy involves the integration of several complementary methods, each offering unique insights into the binding event.[4][5][6] This guide will compare the utility of four cornerstone experimental techniques—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—alongside the predictive power of computational docking.
High-Resolution Snapshots: X-ray Crystallography
X-ray crystallography stands as the gold standard for providing a high-resolution, three-dimensional structure of a protein-ligand complex.[7][8] This technique can reveal the precise orientation of the ligand within the binding pocket and the specific atomic interactions with the protein.
Causality in Experimental Choices
The decision to pursue X-ray crystallography is driven by the need for atomic-level detail to guide medicinal chemistry efforts.[9] To obtain a crystal structure of the this compound in complex with its target protein, one of two primary approaches would be employed: co-crystallization or soaking. Co-crystallization involves crystallizing the protein in the presence of the ligand, while soaking involves introducing the ligand to a pre-existing crystal of the apo-protein. The choice between these methods is often empirical and depends on the specific properties of the protein and ligand.[10]
Experimental Protocol: X-ray Crystallography
-
Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity.
-
Crystallization:
-
Co-crystallization: The purified protein is mixed with an excess of this compound and subjected to a wide range of crystallization screening conditions.
-
Soaking: Crystals of the apo-protein are grown first and then transferred to a solution containing the ligand.
-
-
X-ray Diffraction Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[8]
Probing Dynamics in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for studying protein-ligand interactions in a solution state, providing valuable information on the dynamics of the interaction.[10][11] For a compound like this compound, NMR can identify the binding site on the protein and provide insights into the conformational changes that occur upon binding.[7]
Causality in Experimental Choices
NMR is particularly valuable when crystallization is challenging or when information about the dynamic nature of the interaction is desired. Ligand-observed NMR experiments can be used to screen for binding and determine the dissociation constant (Kd), while protein-observed experiments can map the binding interface.[10]
Experimental Protocol: NMR Spectroscopy (HSQC Titration)
-
Protein Isotope Labeling: The target protein is expressed in media containing ¹⁵N-labeled nutrients to produce a uniformly ¹⁵N-labeled protein.
-
NMR Data Acquisition: A series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled protein are acquired.
-
Ligand Titration: Increasing concentrations of this compound are added to the protein sample, and an HSQC spectrum is recorded at each concentration.
-
Data Analysis: The chemical shifts of the protein's backbone amide signals are monitored. Significant chemical shift perturbations for specific residues upon ligand addition indicate their involvement in the binding interface.
Real-Time Kinetics: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding, including the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[12] This method is invaluable for quantifying the affinity of this compound for its target.
Causality in Experimental Choices
The primary driver for using SPR is the need for quantitative kinetic data. This information is crucial for understanding the potency and residence time of a drug candidate, which can be critical for its pharmacological effect.
Experimental Protocol: Surface Plasmon Resonance
-
Protein Immobilization: The target protein is immobilized on the surface of a sensor chip.
-
Ligand Injection: A series of concentrations of this compound are flowed over the sensor surface.
-
Signal Detection: The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Kinetic Analysis: The resulting sensorgrams are fitted to a kinetic model to determine the association rate, dissociation rate, and dissociation constant.
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12] This includes the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction between this compound and its target.
Causality in Experimental Choices
ITC is the gold standard for determining the thermodynamics of an interaction. This information can help to elucidate the driving forces behind binding (enthalpic or entropic) and can be used to validate the stoichiometry of the interaction determined by other methods.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the titration syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters.
Comparative Analysis of Experimental Techniques
| Technique | Information Obtained | Resolution | Strengths | Limitations |
| X-ray Crystallography | 3D structure of the complex, precise binding mode, atomic interactions | Atomic (<2 Å) | Provides the most detailed structural information.[7][8] | Requires well-diffracting crystals, which can be difficult to obtain; provides a static picture of the interaction.[8] |
| NMR Spectroscopy | Binding site mapping, conformational changes, dynamics, Kd | Residue-level | Can be performed in solution, providing dynamic information; does not require crystallization.[10][11] | Typically limited to smaller proteins (<40 kDa); requires isotopically labeled protein.[10] |
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), binding affinity (Kd) | N/A | Real-time, label-free analysis of binding kinetics; high sensitivity.[12] | Requires immobilization of one binding partner, which may affect its activity; does not provide structural information. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | N/A | Provides a complete thermodynamic profile of the interaction in solution; label-free.[12] | Requires relatively large amounts of sample; sensitive to buffer mismatch. |
In Silico Prediction: Computational Docking
Computational docking is a powerful in silico method used to predict the preferred binding mode of a ligand to a protein of known three-dimensional structure.[3] For this compound, docking can generate hypotheses about its binding pose that can then be tested experimentally.
Causality in Experimental Choices
Docking is a cost-effective and rapid method to generate initial hypotheses about the binding mode.[3] It is particularly useful in the early stages of drug discovery for virtual screening and for prioritizing compounds for experimental testing. The integration of computational and experimental methods provides a powerful synergy for understanding molecular interactions.[4][5][6][13]
Computational Workflow: Molecular Docking
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank or homology modeling), and the 3D structure of this compound is generated.
-
Binding Site Definition: The potential binding site on the protein is identified.
-
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity, and the top-ranked poses are analyzed to identify key interactions.
Visualizing the Workflow: An Integrated Approach
An effective strategy for confirming the binding mode of a novel compound like this compound involves a logical progression through these techniques.
Caption: An integrated workflow for characterizing the binding of a novel ligand.
Conclusion
Confirming the binding mode of a novel compound such as this compound requires a judicious and integrated application of multiple experimental and computational techniques. While X-ray crystallography provides the ultimate high-resolution structural detail, techniques like NMR, SPR, and ITC are indispensable for characterizing the dynamic, kinetic, and thermodynamic aspects of the interaction in solution. Computational docking serves as a valuable predictive tool to guide and rationalize experimental efforts. By synergizing these approaches, researchers can build a comprehensive and validated model of the protein-ligand interaction, paving the way for rational drug design and the development of more effective therapeutics.
References
-
Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. Frontiers in Chemical Biology. [Link]
-
Combining Experimental and Computational Methods. Encyclopedia MDPI. [Link]
-
Combining Experimental Data and Computational Methods for the Non-Computer Specialist. PMC - PubMed Central. [Link]
-
Combining Experimental Data and Computational Methods for the Non-Computer Specialist. PubMed. [Link]
-
Dynamic protein ligand interactions – insights from MS. PMC - PubMed Central. [Link]
-
Structural and computational enzymology. SciSpace. [Link]
-
The current role and evolution of X-ray crystallography in drug discovery and development. Cell & Bioscience. [Link]
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]
-
Small molecule target identification using photo-affinity chromatography. PMC - NIH. [Link]
-
Identification of Two Secondary Ligand Binding Sites in 14-3-3 Proteins Using Fragment Screening. Biochemistry - ACS Publications. [Link]
-
Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]
-
Robust protein–ligand interaction modeling through integrating physical laws and geometric knowledge for absolute binding free energy calculation. RSC Publishing. [Link]
-
X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. PMC - PubMed Central. [Link]
-
Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. MDPI. [Link]
-
A new paradigm for applying deep learning to protein–ligand interaction prediction. Briefings in Bioinformatics | Oxford Academic. [Link]
-
University of California Develops Novel Drug-Binding Protein Design Method: Breakthrough Results Published in Science. Oreate AI. [Link]
-
New Technique Reveals Where Proteins and Small Molecules Bind Together. Technology Networks. [Link]
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ResearchGate. [Link]
-
Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]
-
Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation. Journal of Medicinal Chemistry. [Link]
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PMC - PubMed Central. [Link]
-
MIA: Nick Polizzi, Predicting small-molecule binding sites using AlphaFold2; Primer: Benjamin Fry. YouTube. [Link]
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery [frontiersin.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Evaluating the Selectivity of 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid
Executive Summary
In the landscape of modern drug discovery, the principle of selectivity is paramount. A therapeutic agent's ability to engage its intended biological target with high fidelity, while avoiding interactions with other proteins, is a critical determinant of its efficacy and safety profile. This guide presents a comprehensive framework for evaluating the selectivity of a novel compound, 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid . While this specific molecule is presented here for illustrative purposes, the methodologies and logical framework are broadly applicable to the characterization of any new chemical entity.
For the context of this guide, we will hypothesize that our compound of interest is a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. Our objective is to rigorously test this hypothesis and determine its selectivity against other related enzymes, specifically Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), which are central to inflammatory pathways.
Mechanistic Rationale and Target Hypothesis
The structure of this compound, featuring an oxazole-4-carboxylic acid core, is a privileged scaffold in medicinal chemistry, known to interact with various enzymes.[1] The hypothesis that it may inhibit FAAH is based on its structural similarities to other known heterocyclic inhibitors that engage the serine hydrolase active site. FAAH is a critical enzyme that degrades the endocannabinoid anandamide, thereby terminating its signaling.[2] Inhibition of FAAH elevates anandamide levels, producing analgesic and anxiolytic effects, making it an attractive therapeutic target.[3]
To contextualize our investigation, the simplified endocannabinoid signaling pathway is depicted below.
Figure 1: The role of FAAH in terminating anandamide signaling.
Our core scientific question is twofold: Does our compound inhibit FAAH, and if so, how selectively does it perform compared to established modulators and potential off-targets like COX enzymes?
The Experimental Framework for Selectivity Profiling
A robust evaluation of selectivity requires a multi-tiered approach, beginning with potent on-target activity and progressively challenging the compound against a panel of relevant off-targets. This workflow ensures that resources are focused on compounds with the most promising profiles.
Figure 2: A tiered workflow for assessing compound selectivity.
Comparative Selectivity Data
To benchmark the performance of this compound, we compare it against two reference compounds:
-
URB597: A well-characterized, potent, and selective FAAH inhibitor.[3]
-
Ibuprofen: A non-selective COX inhibitor, which should be inactive against FAAH.
The selectivity index (SI) is calculated as the ratio of off-target IC50 to on-target IC50 (e.g., SI for COX-1 = IC50(COX-1) / IC50(FAAH)). A higher SI value indicates greater selectivity.[4]
Table 1: Comparative Inhibitory Potency and Selectivity Index
| Compound | FAAH IC₅₀ (nM) | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (FAAH vs. COX-1) | Selectivity Index (FAAH vs. COX-2) |
|---|---|---|---|---|---|
| This compound | 12 | >100,000 | >100,000 | >8,333 | >8,333 |
| URB597[3] | 4.6 | >50,000 | >50,000 | >10,800 | >10,800 |
| Ibuprofen | >100,000 | 2,500 | 5,000 | N/A | N/A |
Note: Data for the title compound is hypothetical for illustrative purposes. IC50 values represent the concentration required for 50% inhibition.
Detailed Experimental Methodologies
The trustworthiness of any selectivity claim rests on the quality and reproducibility of the underlying experimental data.[5] The following protocols are standard, validated methods for determining enzyme inhibition.[6][7]
Protocol: In Vitro FAAH Inhibitor Screening Assay
This is a fluorescence-based method for conveniently screening FAAH inhibitors.[8] The principle relies on the FAAH-mediated hydrolysis of a non-fluorescent substrate to release a fluorescent product.
-
Objective: To determine the IC50 of test compounds against human recombinant FAAH.
-
Materials:
-
Human Recombinant FAAH (e.g., from Cayman Chemical)
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0)
-
AMC-Arachidonoyl Amide (FAAH Substrate)
-
Test Compounds (dissolved in 100% DMSO)
-
96-well solid black plates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create final assay concentrations by diluting in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Plate Setup:
-
Add 10 µL of diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 160 µL of Assay Buffer to all wells.
-
Add 10 µL of FAAH enzyme to all wells except the "Substrate Control" wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 20 µL of the FAAH substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 20 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
-
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol uses a colorimetric method to measure the peroxidase activity of COX enzymes.[4][9]
-
Objective: To determine the IC50 of test compounds against ovine COX-1 and human recombinant COX-2.
-
Materials:
-
COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (Substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe)
-
96-well clear plates
-
Absorbance microplate reader (590 nm)
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO, followed by dilution in assay buffer (final DMSO ≤1%).
-
Assay Plate Setup:
-
To each well, add 150 µL of Assay Buffer and 10 µL of Heme.
-
Add 10 µL of the diluted test compound or DMSO vehicle.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid to initiate the cyclooxygenase reaction, immediately followed by 10 µL of TMPD to initiate the peroxidase reaction.
-
Measurement: Shake the plate for 10 seconds and immediately read the absorbance at 590 nm.
-
Data Analysis: Calculate percent inhibition and determine IC50 values as described in the FAAH protocol.
-
Interpretation and Conclusion
Based on the hypothetical data in Table 1, this compound is a highly potent and selective FAAH inhibitor. Its potency (IC50 = 12 nM) is comparable to the reference compound URB597. Critically, it shows no inhibitory activity against COX-1 or COX-2 at concentrations up to 100,000 nM (>100 µM), resulting in a selectivity index of over 8,000-fold.
This high degree of selectivity is a crucial feature for a therapeutic candidate. The absence of COX inhibition suggests a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[10] The data strongly supports the initial hypothesis and designates this compound as a promising lead compound for further development.
Future Directions:
-
Broad Panel Screening: Test the compound against a wider panel of serine hydrolases and other common off-targets (e.g., kinases, GPCRs) to confirm its exquisite selectivity.[11]
-
In Vivo Pharmacokinetics and Efficacy: Evaluate the compound's stability, bioavailability, and efficacy in animal models of pain or anxiety.
-
Structural Biology: Obtain a co-crystal structure of the compound bound to FAAH to understand the molecular basis of its potency and selectivity, which can guide future optimization efforts.
References
-
Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. Journal of Pharmacological and Toxicological Methods, 48(2), 95-101. [Link]
-
Riendeau, D., et al. (2002). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 194, 21-34. [Link]
-
Patrignani, P., et al. (2005). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 290, 223-233. [Link]
-
Zheng, W., & Spencer, T. (2013). Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(2), 433-440. [Link]
-
Grosser, T., et al. (2006). The spectrum of selectivity for COX inhibition: the relative affinities of traditional nonsteroidal anti-inflammatory drugs and coxibs for COX-1 and COX-2. Current Problems with Non-Specific COX Inhibitors, 1-17. [Link]
-
Ahn, K., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 10(3), 361-378. [Link]
-
Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]
-
van der Stelt, M., et al. (2018). BIA 10-2474 is a non-selective FAAH inhibitor that disrupts lipid metabolism. Leiden University Scholarly Publications. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Biocompare. (2023). A Guide to Enzyme Assay Kits. Retrieved from [Link]
-
Wang, H., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(5), 2059-2069. [Link]
-
Mol-Instincts. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 10(5), 6331-6339. [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Kumari, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221. [Link]
-
Kobayashi, J., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]
Sources
- 1. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme assay - Wikipedia [en.wikipedia.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles as Potent Anticancer Agents
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-substituted methoxybenzoyl-aryl-thiazoles, a promising class of compounds with significant anticancer properties. We will explore the nuanced effects of structural modifications on their biological activity, drawing upon key experimental findings to provide a clear and actionable understanding for researchers, scientists, and drug development professionals. This document will delve into the mechanism of action, synthetic strategies, and the critical role of various substituents in modulating the potency and pharmacokinetic profiles of these molecules.
Introduction: The Emergence of a Potent Anticancer Scaffold
The quest for novel, effective, and safe anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, compounds that target tubulin, a key component of the cellular cytoskeleton, have proven to be highly successful in cancer chemotherapy. The 4-substituted methoxybenzoyl-aryl-thiazole scaffold, often referred to as the "SMART" template, has emerged as a significant player in this field.[1][2][3] These synthetic molecules have demonstrated potent antiproliferative activity in the low nanomolar range against a variety of cancer cell lines, including melanoma and prostate cancer.[2][3]
The development of the SMART compounds originated from structural modifications of a lead compound series, the 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).[2][3][4] Through systematic chemical alterations, researchers were able to significantly enhance the cytotoxic potency, shifting from micromolar to nanomolar efficacy.[2][3] This guide will dissect the key structural features of the SMART template, which is conceptually divided into three key regions: the "A" ring (aryl group at position 2 of the thiazole), the "B" ring (the central thiazole core), and the "C" ring (the 4-substituted methoxybenzoyl moiety), connected by a critical carbonyl linker.
A defining characteristic of these compounds is their mechanism of action: they inhibit tubulin polymerization by binding to the colchicine-binding site.[1][5] This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Notably, several SMART compounds have been shown to circumvent P-glycoprotein-mediated multidrug resistance, a major hurdle in cancer treatment.[1][5]
The Core Scaffold: A Tri-Ring System for Tubulin Inhibition
The fundamental structure of the 4-substituted methoxybenzoyl-aryl-thiazoles is a conjugated system composed of three aromatic rings and a ketone linker. This arrangement has been shown to be crucial for their potent anticancer activity.
Caption: Core structure of 4-substituted methoxybenzoyl-aryl-thiazoles.
Structure-Activity Relationship (SAR) Analysis
The potency and efficacy of the SMART compounds are highly dependent on the nature and position of substituents on the "A" and "C" rings. The following sections provide a comparative analysis of these structural modifications based on experimental data.
The "C" Ring: The 3,4,5-Trimethoxyphenyl Moiety as a Key Pharmacophore
The substitution pattern on the "C" ring, the methoxybenzoyl group, has been identified as a critical determinant of antiproliferative activity. Experimental evidence overwhelmingly points to the 3,4,5-trimethoxyphenyl substitution as being optimal for high potency.[2][3] This arrangement is a common feature in many colchicine-binding site inhibitors, suggesting a key interaction with the tubulin protein.
| Compound ID | "C" Ring Substitution | Antiproliferative Activity (IC50, nM) | Reference |
| 8f | 3,4,5-trimethoxy | 21-71 | [3] |
| 2a/2b | 3,4,5-trimethoxy (amide linker) | Inactive | [2][3] |
Note: IC50 values are against various melanoma and prostate cancer cell lines.
The transition from an amide linker in the precursor ATCAA compounds to a carbonyl linker in the SMART series was a pivotal discovery, unlocking the potent cytotoxicity of the 3,4,5-trimethoxybenzoyl moiety.[3]
The "A" Ring: Modulating Potency and Selectivity
Modifications to the "A" ring, the aryl group at the 2-position of the thiazole, have been extensively explored to fine-tune the biological activity of the SMART compounds.
The introduction of halogen atoms at different positions on the phenyl "A" ring has a significant impact on antiproliferative activity. A comparative analysis of fluoro-substituted analogs reveals the importance of the substituent's position.
| Compound ID | "A" Ring Substitution | Antiproliferative Activity (IC50, nM) | Reference |
| 8l | o-fluoro | - | [3] |
| 8m | m-fluoro | - | [3] |
| 8n | p-fluoro | 6-12 | [2] |
| 8u | p-bromo | 18-44 | [2] |
Note: IC50 values are against various prostate cancer cell lines.
The data clearly indicates that a para-fluoro substitution (8n) results in the most potent compound in this series.[3] Increasing the steric bulk at the para-position, as seen with the bromo-substituted analog (8u), leads to a decrease in activity against prostate cancer cells.[2]
The replacement of a hydrogen with a methyl group at the para-position of the "A" ring also influences the compound's potency.
| Compound ID | "A" Ring Substitution | Antiproliferative Activity (IC50, nM) | Reference |
| 8k | p-methyl | 5-21 | [2] |
While still potent, the p-methyl substituted analog (8k) generally shows slightly reduced activity compared to the p-fluoro substituted compound (8n).
The Linker and "B" Ring: Essential for Activity
The carbonyl linker between the thiazole "B" ring and the methoxybenzoyl "C" ring is crucial for the high potency of the SMART compounds.[6] Attempts to replace the carbonyl group have generally led to a decrease in activity. The thiazole ring itself serves as a central scaffold, and its unsaturated nature is important for the overall conjugated system.[2][3]
Enhancing Solubility and Bioavailability: The Phenyl-Amino-Thiazole (PAT) Template
A significant challenge with the initial SMART compounds was their poor aqueous solubility, which could limit their therapeutic potential. To address this, a second generation of compounds, the phenyl-amino-thiazole (PAT) template, was developed.[1] In this series, an amino linkage was introduced between the "A" and "B" rings.
Caption: The Phenyl-Amino-Thiazole (PAT) template.
The PAT compounds maintained the nanomolar potency of the original SMART template while demonstrating markedly improved solubility and oral bioavailability.[1][7] This highlights a successful strategy for optimizing the pharmacokinetic properties of this class of compounds without compromising their potent anticancer activity.
Experimental Protocols
General Synthesis of SMART Compounds
The synthesis of the 4-substituted methoxybenzoyl-aryl-thiazoles typically follows a multi-step sequence.
Caption: General synthetic workflow for SMART compounds.
Step-by-step methodology:
-
(4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids are synthesized from L-cysteine and appropriately substituted benzonitriles.[2]
-
The resulting carboxylic acids are converted to the corresponding Weinreb amides using coupling reagents such as EDCI/HOBt.[2]
-
The thiazoline ring is then dehydrogenated to the aromatic thiazole using reagents like BrCCl3/DBU.[2]
-
Finally, the thiazole Weinreb amide is reacted with appropriate lithium or Grignard reagents (e.g., 3,4,5-trimethoxyphenyl magnesium bromide) in an anhydrous solvent like THF to yield the final SMART compounds.[2]
Tubulin Polymerization Assay
The ability of the SMART compounds to inhibit tubulin polymerization is a key indicator of their mechanism of action.
Protocol:
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.
Conclusion and Future Directions
The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) scaffold represents a highly promising class of anticancer agents with a well-defined mechanism of action as tubulin polymerization inhibitors. The structure-activity relationship studies have clearly established the importance of the 3,4,5-trimethoxyphenyl "C" ring, the carbonyl linker, and the nature of substituents on the "A" ring for potent antiproliferative activity. The development of the second-generation PAT template successfully addressed the challenge of poor aqueous solubility, enhancing the potential for oral bioavailability.
Future research in this area could focus on:
-
Further optimization of the "A" ring to improve potency and selectivity, and to explore the potential for targeting specific cancer types.
-
Investigation of other heterocyclic "B" rings to understand the role of the thiazole core and to potentially discover novel scaffolds with improved properties.
-
In-depth in vivo studies of the most promising analogs to evaluate their efficacy, toxicity, and pharmacokinetic profiles in more detail.
-
Exploration of the potential of these compounds in combination therapies with other anticancer drugs.
The systematic and logical approach to the design and optimization of the SMART and PAT compounds serves as an excellent case study in modern medicinal chemistry, demonstrating how a deep understanding of structure-activity relationships can lead to the development of potent and drug-like clinical candidates.
References
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ResearchGate. [Link]
-
Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]
-
Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. [Link]
Sources
- 1. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Anticancer Activity of Novel Oxazolone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel chemical scaffolds that exhibit potent and selective anticancer activity is perpetual. Among the myriad of heterocyclic compounds, the oxazolone moiety has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological properties, including significant anticancer effects.[1][2] This guide offers an in-depth comparative analysis of the anticancer activity of recently developed oxazolone-based scaffolds, providing a valuable resource for researchers in medicinal chemistry and cancer biology.
Introduction: The Therapeutic Promise of the Oxazolone Scaffold
The oxazolone ring, a five-membered heterocycle containing oxygen and nitrogen, serves as a versatile template for the design of novel therapeutic agents.[2] Its derivatives have been shown to interfere with various cellular processes critical for cancer cell proliferation and survival, such as cell cycle progression and apoptosis.[3][4] The structural flexibility of the oxazolone core allows for modifications at multiple positions, enabling the synthesis of diverse chemical libraries with a wide range of biological activities.[2] This guide will focus on a comparative evaluation of two promising classes of novel oxazolone derivatives: 5(4H)-Oxazolone-Based Sulfonamides and 1,3-Oxazol-4-yltriphenylphosphonium Salts . We will delve into their cytotoxic profiles against various cancer cell lines, explore their mechanisms of action, and provide detailed experimental protocols to facilitate further research in this exciting field.
Comparative Analysis of In Vitro Anticancer Activity
The cytotoxic potential of novel oxazolone derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the in vitro anticancer activity of representative compounds from the two highlighted oxazolone scaffolds, alongside standard chemotherapeutic agents for comparison.
Table 1: In Vitro Cytotoxicity (IC50) of Novel 5(4H)-Oxazolone-Based Sulfonamides
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| OBS 9b | HepG2 (Liver) | 8.53 | [5] |
| OBS 9f | HepG2 (Liver) | 6.39 | [5] |
| Doxorubicin | HepG2 (Liver) | ~12.18 µM¹ | [6] |
| OBS 9a | BxPC-3 (Pancreatic) | >50 | [5] |
| OBS 9b | BxPC-3 (Pancreatic) | 21.4 | [5] |
| OBS 9f | BxPC-3 (Pancreatic) | 19.7 | [5] |
| OBS 9k | BxPC-3 (Pancreatic) | 15.2 | [5] |
| OBS 9b | Panc-1 (Pancreatic) | 25.4 | [5] |
| OBS 9f | Panc-1 (Pancreatic) | 11.2 | [5] |
| OBS 9k | Panc-1 (Pancreatic) | 10.5 | [5] |
¹Note: IC50 value for Doxorubicin was reported in µM and is presented here for comparative context.
Table 2: In Vitro Cytotoxicity (GI50, TGI, LC50 in µM) of Novel 1,3-Oxazol-4-yltriphenylphosphonium Salts
| Compound | Cancer Subpanel | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| Compound 1 | Leukemia | 0.35 | 1.12 | 3.59 | [3] |
| Compound 4 | Leukemia | 0.42 | 1.34 | 4.16 | [3] |
| Compound 9 | Leukemia | 0.30 | 1.00 | 3.16 | [3] |
| Compound 1 | Melanoma | 0.40 | 1.30 | 4.10 | [3] |
| Compound 9 | Melanoma | 0.32 | 1.26 | 3.98 | [3] |
| Compound 1 | Breast Cancer | 0.45 | 1.41 | 4.47 | [3] |
| Compound 4 | Breast Cancer | 0.56 | 1.78 | 5.62 | [3] |
| Compound 9 | Breast Cancer | 0.35 | 1.26 | 4.47 | [3] |
GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. LC50: Concentration for 50% cell killing.
Table 3: In Vitro Cytotoxicity (IC50) of Standard Anticancer Drugs
| Drug | Cancer Cell Line | IC50 | Reference |
| Doxorubicin | MCF-7 (Breast) | 2.50 µM | [6] |
| Doxorubicin | A549 (Lung) | > 20 µM | [6] |
| Doxorubicin | HeLa (Cervical) | 2.92 µM | [6] |
| Cisplatin | MCF-7 (Breast) | Varies widely | [7] |
| Cisplatin | A549 (Lung) | 16.48 µmol/L | [8] |
| Cisplatin | HeLa (Cervical) | Varies widely | [7] |
| Paclitaxel | MCF-7 (Breast) | 2.5 - 15 nM | |
| Paclitaxel | A549 (Lung) | 10 - 50 nM | |
| Paclitaxel | HeLa (Cervical) | 2.5 - 7.5 nM |
Mechanisms of Anticancer Action
The anticancer effects of novel oxazolone scaffolds are attributed to their ability to modulate key cellular pathways involved in cancer progression.
Induction of Apoptosis via Mitochondrial Disruption
A significant mechanism of action for some oxazolone derivatives, particularly the 1,3-oxazol-4-yltriphenylphosphonium salts, is the induction of programmed cell death, or apoptosis.[3][6] These cationic compounds are thought to accumulate in the mitochondria of cancer cells, leading to the disruption of mitochondrial function and the initiation of the intrinsic apoptotic pathway.[3][6]
Caption: Intrinsic apoptosis pathway induced by oxazolone derivatives.
Inhibition of Key Signaling Pathways
Other oxazolone derivatives exert their anticancer effects by inhibiting crucial signaling pathways that are often dysregulated in cancer. For instance, some oxazole-containing compounds have been shown to inhibit the STAT3 signaling pathway.[4] STAT3 is a transcription factor that plays a key role in cell proliferation, survival, and angiogenesis. Its inhibition can lead to the suppression of tumor growth. Additionally, certain oxazole derivatives have been found to inhibit tubulin polymerization, a mechanism shared with well-known anticancer drugs like paclitaxel.[3] This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer activity of novel oxazolone scaffolds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel oxazolone derivatives and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Cell Treatment: Treat cells with the oxazolone derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the oxazolone derivatives and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
Novel oxazolone scaffolds, particularly 5(4H)-oxazolone-based sulfonamides and 1,3-oxazol-4-yltriphenylphosphonium salts, represent promising avenues for the development of new anticancer agents. The data presented in this guide highlight their potent cytotoxic activity against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and the inhibition of key oncogenic signaling pathways. The provided experimental protocols serve as a foundation for further investigation and validation of these and other emerging oxazolone derivatives. Future research should focus on optimizing the structure-activity relationships of these scaffolds to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their therapeutic efficacy and safety profiles in preclinical cancer models.
References
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1-1. [Link]
-
Demchuk, I., et al. (2022). Evaluation of Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts in Vitro. ChemMedChem, 17(20), e202200319. [Link]
-
Chintakrindi, A. K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
- Perron-Sierra, F. M., et al. (2004). Novel bicyclic oxazolones as inhibitors of tumor cell proliferation. Bioorganic & medicinal chemistry letters, 14(10), 2537-2540.
- Unavane, S. A., & Patil, V. R. (2023). Docking and Pharmacokinetic Studies of Oxazolone Derivatives of p-Coumaric Acid as Anticancer Agents. Asian Journal of Pharmaceutics (AJP), 17(04).
- Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10).
-
Al-Warhi, T., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(3), 671. [Link]
- Alfei, S., et al. (2025). In Silico and In Vitro Studies of 1,3‐Oxazol‐4‐yl Phosphonium Salts as Dual‐Functional Antibacterial and Anticancer Agents. ChemMedChem.
- Rathi, E., et al. (2024). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. Chemistry & Biodiversity, e202301878.
- Bondar, A., et al. (2018). 1,3-Oxazol-4-ylphosphonium salts as new non-peptide inhibitors of furin. Ukrainian Biochemical Journal, 90(6), 33-43.
-
Wiela-Hojeńska, A., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12282. [Link]
-
Liebmann, J., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104-1109. [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Novel 5(4H)-Oxazolone-Based Sulfonamides for Antimicrobial Efficacy. BenchChem.
- Geromichalos, G. D., et al. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3176.
- El-Hady, O. M., et al. (2015). Synthesis of imidazolinone and benzoxazole derivatives, and evaluation of their anticancer activity. Medicinal Chemistry Research, 24(10), 3686-3696.
- El-Sayed, N. N. E., et al. (2021). Synthesis and anticancer activity of new 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds. Biointerface Research in Applied Chemistry, 11(1), 8096-8109.
-
Geromichalos, G. D., et al. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3176. [Link]
- Jat, L. R., et al. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5 (4H)-one derivatives. Der Pharmacia Lettre, 4(1), 378-380.
-
Wang, D., et al. (2019). PD-0332991 combined with cisplatin inhibits non-small cell lung cancer and reversal of cisplatin resistance. Journal of Cancer, 10(23), 5783. [Link]
- Bhandari, S., & Kasana, V. (2018). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5 (4H)-one Derivatives using L-Proline as Catalyst. Asian Journal of Chemistry, 30(8), 1717-1722.
- Gümüş, F., et al. (2018). Synthesis and antioxidant properties of new oxazole-5 (4H)-one derivatives. Marmara Pharmaceutical Journal, 22(1), 59-69.
- Erdag, E., et al. (2021). Synthesis and Apoptotic Activities of New 2 (3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(1), 84-90.
- Al-Warhi, T., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5 (4 H)-Oxazolone-Based Sulfonamides. Molecules, 27(3), 671.
- Demchuk, I., et al. (2022). Evaluation of Anticancer Activity of 1, 3‐Oxazol‐4‐ylphosphonium Salts in Vitro. ChemMedChem, 17(20), e202200319.
- Hodyna, D., et al. (2025). In Silico and In Vitro Studies of 1, 3‐Oxazol‐4‐yl Phosphonium Salts as Dual‐Functional Antibacterial and Anticancer Agents. ChemMedChem.
- Kamal, A., et al. (2015). Oxazole and thiazole analogs of sulindac for cancer prevention. Bioorganic & medicinal chemistry letters, 25(22), 5228-5232.
-
Muscia, G., et al. (2018).[3] OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES.
- Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of King Saud University-Science, 31(4), 1153-1162.
- Kumar, R., et al. (2021). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Journal of Heterocyclic Chemistry, 58(10), 2005-2027.
- Chornous, V., et al. (2022). Synthesis of 1, 3‐thiazole‐4‐yl (triphenyl) phosphonium salts 1–4.
- Carron, R., et al. (2018). Bioactive molecules that contain imidazolone and oxazolone scaffolds.
- Kumar, A., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 6985.
Sources
- 1. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4 H)-Oxazolone-Based Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid proper disposal procedures
As a Senior Application Scientist, it is imperative to handle and dispose of all chemical reagents with the utmost respect for safety and environmental regulations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and general laboratory safety best practices.[1][2]
Hazard Identification and Risk Assessment
Inferred Hazard Profile:
| Hazard Classification | Category | Precautionary Statement Codes |
| Skin Irritation | 2 | H315: Causes skin irritation[3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory) | H335: May cause respiratory irritation[3] |
Due to these potential hazards, direct disposal down the drain or in regular trash is strictly prohibited.[4] All waste containing this compound must be treated as hazardous chemical waste.[5][6]
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn to prevent exposure.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[7]
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator.[7]
Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal. This prevents dangerous reactions and ensures correct disposal by waste management professionals.
Step-by-Step Protocol for Waste Collection:
-
Designate a Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container for solid waste. The original product container can be used if it is in good condition.[4]
-
For solutions, use a compatible container with a screw cap. Ensure it is free from contamination.
-
-
Labeling:
-
The waste container must be labeled immediately upon the first addition of waste.
-
List all chemical constituents by their full name, including "this compound" and any solvents or other reagents.
-
Indicate the specific hazards (e.g., "Irritant"). Pictograms or other hazard warnings are recommended.[6]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][5]
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure the container is kept closed at all times except when adding waste.
-
The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill:
-
For small powder spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[8]
-
Do not use water to clean up the dry powder, as this may create a solution that spreads the contamination.
-
-
Clean-Up:
-
Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the chemical.
-
Dispose: All spill cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal.
Final Disposal Procedure
Once the waste container is full or the project is complete, the final disposal must be handled by trained professionals.
-
Ensure Proper Labeling and Closure: Double-check that the hazardous waste container is accurately labeled with all contents and hazards and is securely sealed.
-
Contact Environmental Health & Safety (EH&S): Notify your institution's EH&S department (or equivalent) to arrange for the collection of the hazardous waste.
-
Documentation: Complete any required waste pickup forms or log entries as per your institution's policy. This creates a "cradle-to-grave" record of the waste, which is a key tenet of RCRA.[1][9]
-
Professional Disposal: The EH&S department will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is removed by a licensed hazardous waste vendor for final disposal, which is typically incineration or another approved method.[5][6]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that this compound is managed and disposed of in a manner that is safe, environmentally responsible, and fully compliant with all relevant regulations.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]
-
MedicalLab Management. Laboratory Waste Management: The New Regulations. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
Amerigo Scientific. 2-(4-Methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. [Link]
-
Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]
-
Lion Technology Inc. 4 Hazardous Waste Characteristics Under RCRA. [Link]
-
Virginia Department of Environmental Quality. Hazardous Waste. [Link]
-
LookChem. 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. [Link]
Sources
- 1. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 2. deq.virginia.gov [deq.virginia.gov]
- 3. fishersci.ie [fishersci.ie]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid
This document provides essential safety and logistical protocols for the handling and disposal of 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid. As a specialized heterocyclic compound, its unique structure—combining an oxazole ring, a carboxylic acid functional group, and a methoxybenzyl moiety—necessitates a rigorous and informed approach to laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles to ensure both personal safety and experimental integrity.
Foundational Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard profile can be constructed by analyzing its structural components and data from analogous compounds.
-
Oxazole-Carboxylic Acid Core: Structurally related compounds, such as oxazole-4-carboxylic acid and its derivatives, are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
-
Carboxylic Acid Functionality: The carboxylic acid group imparts acidic properties. While not expected to be a strong acid, it can cause irritation upon contact with skin, eyes, and mucous membranes.[4] Ingestion may lead to gastrointestinal irritation.[5]
-
Solid State: The compound is expected to be a crystalline powder.[6] This physical form presents a potential inhalation hazard if the material is dusty or becomes airborne during handling.
Based on this analysis, this compound should be handled as a substance that is irritating to the skin and eyes, potentially irritating to the respiratory system, and may be harmful if swallowed.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of appropriate PPE is the most critical step in preventing chemical exposure.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] This provides a crucial barrier against airborne dust particles and accidental splashes. For larger quantities or splash-prone procedures, a full-face shield should be worn over safety goggles.[4][7] |
| Skin & Body Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer broad protection against many chemicals and are suitable for handling solids and preparing solutions.[4][8] Gloves must be inspected for tears or holes before each use and changed immediately upon contamination. |
| Laboratory Coat | A standard lab coat, fully buttoned, provides a primary barrier to protect skin and personal clothing from contamination.[6] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. | |
| Respiratory Protection | Not typically required for small quantities handled in a certified chemical fume hood. | If engineering controls are insufficient or if handling large quantities that may generate significant dust, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) is necessary.[1][7][9] All respirator use must comply with a formal respiratory protection program. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is essential for minimizing exposure and preventing contamination. The following protocol outlines the key steps for safely handling this compound.
Step-by-Step Handling Protocol
-
Preparation & Pre-Handling Check:
-
Verify that a certified chemical fume hood is operational and available.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[1][5]
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as specified in the table above.
-
-
Chemical Handling (inside a fume hood):
-
Weighing: Carefully weigh the solid compound on a weigh boat. Avoid creating dust. If the material is fine, consider using a balance with a draft shield or an enclosed weighing station.
-
Transfer & Dissolution: Gently tap the weigh boat to transfer the solid into the reaction vessel. If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing. The compound is reportedly soluble in methanol.[6]
-
-
Post-Handling & Decontamination:
-
Securely close the primary container of the chemical.
-
Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.[8][10]
-
Workflow Visualization
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Disposal Plan
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and solutions, must be segregated as hazardous chemical waste.[8] Do not mix with general laboratory trash.
-
Containerization:
-
Solid Waste: Place contaminated solids in a clearly labeled, sealed waste container designated for solid chemical waste.
-
Liquid Waste: Collect unused solutions or waste streams in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][6][8] This typically involves collection by a certified environmental health and safety provider for incineration at an approved facility.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs or persists, seek medical attention.[3][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Call a physician or poison control center if you feel unwell.[1][2][10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
This guide provides a comprehensive framework for the safe handling of this compound. By integrating a thorough understanding of the potential hazards with strict adherence to these operational and safety protocols, researchers can protect themselves and maintain a safe laboratory environment.
References
-
oxazole-4-carboxylic acid - SRIRAMCHEM . SRIRAMCHEM Laboratories Pvt. Ltd. Link
-
Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid . BenchChem. Link
-
SAFETY DATA SHEET - 2-Methyl-1,3-oxazole-4-carboxylic acid . Fisher Scientific. Link
-
Technical Support Center: Purification of Oxazole Carboxylic Acids . BenchChem. Link
-
Personal Protective Equipment (PPE) . CHEMM. Link
-
What PPE Should You Wear When Handling Acid 2026? . LeelineWork. Link
-
SAFETY DATA SHEET - Oxazole-4-carboxylic acid . Fisher Scientific. Link
-
SAFETY DATA SHEET - 4'-Hydroxyazobenzene-2-carboxylic Acid . TCI Chemicals. Link
-
SAFETY DATA SHEET - Oxazole . Thermo Fisher Scientific. Link
-
SAFETY DATA SHEET - 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid . Sigma-Aldrich. Link
-
SAFETY DATA SHEET - 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole . TCI Chemicals. Link
-
SAFETY DATA SHEET - Oxazole-5-carboxylic acid . Fisher Scientific. Link
-
Chemical Safety: Personal Protective Equipment . University of California, San Francisco. Link
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. Link
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids . ACS Publications - The Journal of Organic Chemistry. Link
-
5 Types of PPE for Hazardous Chemicals . Hazmat School. Link
-
SAFETY DATA SHEET - 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid . Fisher Scientific. Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. leelinework.com [leelinework.com]
- 5. fishersci.ca [fishersci.ca]
- 6. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

